Sec-butylamine
Description
Sec-butylamine is a primary aliphatic amine that is butane in which one hydrogen at position 2 is replaced by an amino group. A fumigant fungicide with a high potential for bioaccumulation, it is not approved for fungicidal use in the European Union. It has a role as an antifungal agrochemical. It is a primary aliphatic amine and an aliphatic nitrogen antifungal agent.
sec-butylamine is a natural product found in Cannabis sativa with data available.
Structure
3D Structure
Properties
IUPAC Name |
butan-2-amine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-3-4(2)5/h4H,3,5H2,1-2H3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
BHRZNVHARXXAHW-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N, Array | |
| Record name | SEC-BUTYLAMINE | |
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| Record name | sec-BUTYLAMINE | |
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DSSTOX Substance ID |
DTXSID4022284 | |
| Record name | 2-Butanamine | |
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Molecular Weight |
73.14 g/mol | |
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Physical Description |
Sec-butylamine is a white liquid with an odor of ammonia. (USCG, 1999), Colorless liquid with an ammonia-like odor; [HSDB], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow liquid; Fishy ammonia aroma | |
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| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
146.3 °F at 760 mmHg (NTP, 1992), 63 °C | |
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Flash Point |
15 °F (NTP, 1992), -19 °C, -3 °F (-19 °C) (Closed cup), -9 °C c.c. | |
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Solubility |
Soluble (>=10 mg/ml) (NTP, 1992), Soluble in water, alcohol, ether, acetone /2-Aminobutane (d) and (l)/; Sol in alcohol, ether, acetone /2-Aminobutane (dl)/, Miscible with most organic solvents, Miscible with ethanol, ether; very soluble in acetone, In water, 1.12X10+5 mg/L at 20 °C, 112 mg/mL at 20 °C, Solubility in water: miscible, Soluble in water, Soluble (in ethanol) | |
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| Source | Human Metabolome Database (HMDB) | |
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| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
0.721 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.724 at 20 °C/4 °C, Relative density (water = 1): 0.7, 0.715-0.721 | |
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| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1574/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
2.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.52 (Air=1), Relative vapor density (air = 1): 2.52 | |
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Vapor Pressure |
315.37 mmHg (USCG, 1999), 178.0 [mmHg], 178 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 18 | |
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Color/Form |
Colorless liquid | |
CAS No. |
13952-84-6; 513-49-5, 13952-84-6, 33966-50-6 | |
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Melting Point |
-155 °F (NTP, 1992), -104 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of sec-Butylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
sec-Butylamine (IUPAC name: butan-2-amine) is a primary aliphatic amine with the chemical formula C₄H₁₁N.[1] It is a chiral organic compound existing as two enantiomeric forms, (R)- and (S)-sec-butylamine.[2] This colorless to pale yellow liquid possesses a characteristic strong, ammonia-like or fishy odor.[3] As a versatile chemical intermediate, sec-butylamine is utilized in the synthesis of various pharmaceuticals, agrochemicals, such as the herbicide Bromacil, and rubber chemicals.[2][3] It also finds application as a corrosion inhibitor and formerly as a fungicide for controlling diseases in potatoes and citrus fruits.[3] This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and reactivity, tailored for professionals in research and development.
Physical Properties
sec-Butylamine is a volatile and flammable liquid. Its physical characteristics are summarized in the tables below, providing a compilation of data from various sources for comparative analysis.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₁N | [1] |
| Molecular Weight | 73.14 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Strong, ammonia-like, fishy | [3] |
| Density | 0.724 g/mL at 25 °C | |
| Refractive Index | n20/D 1.394 |
Thermodynamic and Safety Properties
| Property | Value | Source(s) |
| Boiling Point | 63 °C (145.4 °F) at 760 mmHg | [1] |
| Melting Point | -104 °C (-155 °F) | [1] |
| Flash Point | -9 °C (15.8 °F) (closed cup) | |
| Autoignition Temperature | 378 °C (712.4 °F) | |
| Vapor Pressure | 135 mmHg at 20 °C | |
| Solubility in Water | Miscible | |
| log Kow | 0.74 | |
| pKa (of conjugate acid) | 10.56 |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of sec-butylamine.
| Spectrum Type | Key Features and Notes |
| ¹H NMR | Data available in various solvents like CDCl₃. |
| ¹³C NMR | Provides information on the four distinct carbon environments. |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available for review. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H and C-N stretching are observable. |
Chemical Properties and Reactivity
sec-Butylamine exhibits typical reactivity for a primary amine. It is a weak base and reacts exothermically with acids to form salts. It is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[3] Upon heating to decomposition, it emits toxic fumes of nitrogen oxides.
Reactivity Profile
Caption: Chemical reactivity pathways of sec-butylamine.
Experimental Protocols
Synthesis of sec-Butylamine via Reductive Amination of 2-Butanone
Reductive amination is a common and effective method for the synthesis of amines. This protocol describes the formation of sec-butylamine from 2-butanone (methyl ethyl ketone).
Caption: Workflow for sec-butylamine synthesis.
Materials:
-
2-Butanone (Methyl Ethyl Ketone)
-
Ammonia (aqueous or as a solution in an alcohol)
-
Reducing agent (e.g., Sodium Borohydride (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN), or catalytic hydrogenation with H₂/Raney Nickel)
-
Anhydrous solvent (e.g., Methanol, Ethanol, or Tetrahydrofuran)
-
Hydrochloric acid (for pH adjustment and salt formation during workup)
-
Sodium hydroxide (for basification during workup)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-butanone in the chosen anhydrous solvent.
-
Ammonia Addition: Add the ammonia source to the flask. The reaction mixture is typically stirred at room temperature to facilitate the formation of the intermediate imine. The equilibrium can be driven towards the imine by removal of water if necessary, although for one-pot reductive aminations this is often not required.
-
Reduction:
-
Using Sodium Borohydride: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in portions. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).
-
Using Catalytic Hydrogenation: The mixture of 2-butanone and ammonia is subjected to hydrogen gas at elevated pressure in the presence of a catalyst like Raney Nickel. The reaction is typically carried out in an autoclave at a specific temperature and pressure until hydrogen uptake ceases.
-
-
Workup:
-
Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid.
-
If the pH is acidic, basify the aqueous layer with a concentrated solution of sodium hydroxide until a pH > 12 is achieved to ensure the amine is in its free base form.
-
Extract the aqueous layer multiple times with an organic solvent like diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude sec-butylamine can be purified by fractional distillation to yield the pure product.
-
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like sec-butylamine, allowing for both separation from other components and structural identification.
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for amines (e.g., a wax-type column like CP-Wax for volatile amines).
-
Mass Spectrometer: Capable of electron ionization (EI).
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 100 °C).
-
Carrier Gas: Helium or Nitrogen.
-
Detector: Mass Spectrometer.
Procedure:
-
Sample Preparation: Dilute the sec-butylamine sample in a suitable solvent (e.g., methanol or dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Analysis: The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.
-
Data Interpretation: The resulting mass spectrum provides a molecular fingerprint that can be used to confirm the identity of sec-butylamine by comparing it to a library of known spectra. The retention time from the chromatogram further aids in its identification.
Safety and Handling
sec-Butylamine is a corrosive, flammable, and toxic substance. It can cause severe skin burns and eye damage. Inhalation may cause irritation or burns to the respiratory system. It is also very toxic to aquatic life.
Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, separated from incompatible materials.
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
This guide is intended for informational purposes for qualified individuals and does not substitute for a comprehensive safety assessment before handling this chemical. Always refer to the latest Safety Data Sheet (SDS) for complete safety and handling information.
References
An In-depth Technical Guide to (S)-(+)-sec-Butylamine and (R)-(-)-sec-Butylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
sec-Butylamine, a chiral primary aliphatic amine, exists as two distinct enantiomers: (S)-(+)-sec-butylamine and (R)-(-)-sec-butylamine. These stereoisomers, while possessing identical chemical formulas and connectivity, exhibit crucial differences in their interaction with other chiral molecules and polarized light. This technical guide provides a comprehensive overview of the core properties, synthesis, and biological activities of these enantiomers, with a focus on data relevant to researchers and professionals in drug development and chemical synthesis.
Core Properties: A Comparative Analysis
The physical and chemical properties of the (S)-(+) and (R)-(-) enantiomers of sec-butylamine are largely identical, with the key differentiator being the direction in which they rotate plane-polarized light. This optical activity is a direct consequence of their non-superimposable mirror-image structures.
Table 1: Comparative Physical and Chemical Properties
| Property | (S)-(+)-sec-Butylamine | (R)-(-)-sec-Butylamine | Racemic sec-Butylamine |
| CAS Number | 513-49-5[1] | 13250-12-9[2] | 13952-84-6[3] |
| Molecular Formula | C₄H₁₁N[1][2] | C₄H₁₁N[1][2] | C₄H₁₁N[3] |
| Molecular Weight | 73.14 g/mol [1][2] | 73.14 g/mol [1][2] | 73.14 g/mol [3] |
| Appearance | Colorless clear liquid[2] | Colorless clear liquid[2] | Colorless liquid[3] |
| Odor | Ammoniacal, fishy[4] | Ammoniacal, fishy[4] | Ammoniacal, fishy[3] |
| Boiling Point | 62.5 °C[1] | 63 °C[2] | 63 °C[5] |
| Melting Point | - | - | -104 °C[5] |
| Density | 0.731 g/mL at 25 °C[1] | 0.73 g/mL[2] | 0.722 g/cm³ at 20°C[4] |
| Refractive Index | n20/D 1.393[1] | n20/D 1.39[2] | nD20 1.394[5] |
| Specific Rotation [α]D | +7.5° (neat, 19°C)[1] | -6 to -10° (neat, 20°C)[2] | 0° |
| Solubility | Miscible with water | Miscible with water | Miscible with water[5] |
Synthesis and Chiral Resolution
The industrial production of sec-butylamine typically yields a racemic mixture. The separation of this mixture into its constituent enantiomers is a critical step for applications where stereochemistry is paramount, such as in the pharmaceutical industry.
Experimental Protocol: Synthesis of Racemic sec-Butylamine and Chiral Resolution
This protocol outlines a general laboratory-scale synthesis of racemic sec-butylamine followed by its resolution into (S)-(+) and (R)-(-) enantiomers using L-(+)-tartaric acid.
Part 1: Synthesis of Racemic sec-Butylamine
A common method for the synthesis of racemic sec-butylamine is the reductive amination of 2-butanone.
-
Reaction: 2-Butanone is reacted with ammonia in the presence of a reducing agent, such as hydrogen gas with a nickel catalyst, or sodium cyanoborohydride.
-
Procedure:
-
In a suitable reaction vessel, dissolve 2-butanone in an appropriate solvent (e.g., methanol).
-
Add a source of ammonia, such as a solution of ammonia in methanol.
-
Introduce the reducing agent portion-wise while monitoring the reaction temperature.
-
After the reaction is complete (monitored by techniques like GC or TLC), quench the reaction carefully.
-
Extract the product into an organic solvent and wash with brine.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure.
-
Purify the resulting racemic sec-butylamine by distillation.
-
Part 2: Chiral Resolution using L-(+)-Tartaric Acid
The resolution of racemic sec-butylamine is achieved by the formation of diastereomeric salts with a chiral resolving agent, in this case, L-(+)-tartaric acid. These diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization.
-
Procedure:
-
Dissolve the racemic sec-butylamine in a suitable solvent, such as ethanol.
-
In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.
-
Slowly add the tartaric acid solution to the sec-butylamine solution with stirring.
-
Allow the mixture to cool slowly to room temperature and then in an ice bath to promote crystallization of one of the diastereomeric salts. The less soluble salt, typically the (R)-(-)-sec-butylammonium L-(+)-tartrate, will precipitate out.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The mother liquor will be enriched in the other diastereomer, (S)-(+)-sec-butylammonium L-(+)-tartrate.
-
To obtain the free amines, treat each separated diastereomeric salt with a strong base (e.g., sodium hydroxide) and extract the free amine into an organic solvent.
-
Dry the organic extracts and purify the individual enantiomers by distillation.
-
The enantiomeric purity of the separated products should be determined using chiral GC or HPLC.
-
Pharmacological Properties and Biological Activity
The stereochemistry of sec-butylamine plays a significant role in its biological activity. The differential interaction of the (S)-(+) and (R)-(-) enantiomers with chiral biological targets such as enzymes and receptors leads to distinct pharmacological profiles.
Fungicidal Activity
sec-Butylamine is known to possess fungicidal properties, particularly against post-harvest fungal pathogens of citrus fruits. Research has indicated that the fungicidal activity is enantioselective.
-
Mechanism of Action: The proposed mechanism of action for the fungicidal activity of sec-butylamine involves the inhibition of the pyruvate dehydrogenase complex, a key enzyme in cellular respiration. By inhibiting this enzyme, sec-butylamine disrupts the energy metabolism of the fungus, leading to its death.
-
Enantioselectivity: Studies have shown that the l(-) isomer (levorotatory) is primarily responsible for the control of Penicillium digitatum, a common green mold on citrus fruits.
Experimental Protocol: Fungicidal Activity Assay
This protocol describes a method to assess the in vitro fungicidal activity of sec-butylamine enantiomers against Penicillium digitatum.
-
Materials:
-
Cultures of Penicillium digitatum.
-
Potato Dextrose Agar (PDA) plates.
-
(S)-(+)-sec-butylamine and (R)-(-)-sec-butylamine.
-
Sterile water.
-
Spectrophotometer.
-
-
Procedure:
-
Spore Suspension Preparation: Harvest spores from a mature culture of P. digitatum and suspend them in sterile water. Adjust the spore concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer or by measuring optical density.
-
Preparation of Test Solutions: Prepare stock solutions of each sec-butylamine enantiomer in sterile water. From these, prepare a series of dilutions to test a range of concentrations.
-
Inoculation: In a 96-well microtiter plate, add a defined volume of the spore suspension to each well containing different concentrations of the sec-butylamine enantiomers. Include control wells with only the spore suspension and sterile water.
-
Incubation: Incubate the microtiter plate at 25°C for 48-72 hours.
-
Assessment of Fungal Growth: Measure the absorbance of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader. The absorbance is proportional to the fungal growth.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration of the enantiomers compared to the control. Determine the Minimum Inhibitory Concentration (MIC) for each enantiomer, which is the lowest concentration that completely inhibits visible fungal growth.
-
Sympathomimetic Activity
sec-Butylamine is classified as a sympathomimetic amine, meaning it mimics the effects of the endogenous catecholamines (e.g., adrenaline and noradrenaline) of the sympathetic nervous system. This activity is mediated through interactions with adrenergic receptors.
-
Adrenergic Signaling: Adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a downstream signaling cascade. The specific response depends on the receptor subtype (α or β) and the G-protein to which it is coupled.
-
β-Adrenergic Receptors: Activation of β-adrenergic receptors typically leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a physiological response (e.g., increased heart rate, bronchodilation).
-
α-Adrenergic Receptors: Activation of α₁-adrenergic receptors typically activates phospholipase C, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate Protein Kinase C (PKC). Activation of α₂-adrenergic receptors generally inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
-
The specific affinities and efficacies of the (S)-(+) and (R)-(-) enantiomers of sec-butylamine for the different adrenergic receptor subtypes have not been extensively detailed in publicly available literature. However, it is expected that due to their chirality, they will exhibit stereoselective interactions with these receptors, leading to different physiological effects.
Analytical Methodologies
Accurate determination of the enantiomeric composition of sec-butylamine is crucial for quality control and research purposes. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed for this purpose.
Experimental Protocol: Chiral Gas Chromatography (GC) Analysis
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., β-DEX), is required for enantiomeric separation.
-
Derivatization: To improve volatility and chromatographic performance, the amine enantiomers are often derivatized. A common derivatizing agent is trifluoroacetic anhydride (TFAA), which converts the amines to their corresponding trifluoroacetamides.
-
GC Conditions:
-
Injector Temperature: Typically around 250 °C.
-
Oven Temperature Program: An initial temperature of around 80 °C, held for a few minutes, followed by a ramp to a final temperature of around 180 °C. The exact program will depend on the column and derivative.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Procedure:
-
Derivatize a known concentration of the sec-butylamine sample with TFAA.
-
Inject a small volume of the derivatized sample into the GC.
-
The two enantiomers will elute at different retention times, allowing for their separation and quantification.
-
Calibrate the instrument using standards of known enantiomeric composition to ensure accurate quantification.
-
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Analysis
-
Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve the best separation. Additives such as diethylamine or trifluoroacetic acid may be required to improve peak shape and resolution.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is common for underivatized amines. Derivatization with a chromophore-containing reagent can enhance sensitivity.
-
Procedure:
-
Dissolve the sec-butylamine sample in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
The enantiomers will separate and be detected as they elute from the column.
-
Quantify the enantiomers by comparing their peak areas to those of known standards.
-
Conclusion
The (S)-(+) and (R)-(-) enantiomers of sec-butylamine, while sharing many physical properties, exhibit distinct biological activities due to their stereochemistry. This guide has provided a detailed overview of their comparative properties, methods for their synthesis and separation, and their known pharmacological effects. The provided experimental protocols offer a starting point for researchers and professionals working with these important chiral building blocks. Further investigation into the specific interactions of each enantiomer with biological targets will continue to be a valuable area of research, particularly in the fields of drug discovery and agrochemicals.
References
An In-depth Technical Guide to the Synthesis of sec-Butylamine from 2-Butanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing sec-butylamine from 2-butanone, with a focus on methods optimized for the selective formation of the primary amine. The synthesis is of significant interest in the pharmaceutical and agrochemical industries, where sec-butylamine serves as a crucial intermediate. This document details various catalytic systems and reaction methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of the core chemical transformations.
Introduction
sec-Butylamine, a chiral primary amine, is a valuable building block in the synthesis of a wide range of chemical entities, including pharmaceuticals and pesticides. The most direct and atom-economical approach for its synthesis is the reductive amination of 2-butanone. This process involves the reaction of 2-butanone with an ammonia source to form an intermediate imine, which is subsequently reduced to the desired primary amine.
A key challenge in this synthesis is controlling the selectivity towards the primary amine (sec-butylamine) over the formation of the secondary amine (di-sec-butylamine) and the reduction of the ketone to 2-butanol. This guide explores several advanced catalytic methods that have been developed to achieve high yields and selectivity for sec-butylamine, including the use of noble metal and earth-abundant metal catalysts, as well as the classical Leuckart-Wallach reaction.
Reaction Pathway: Reductive Amination of 2-Butanone
The fundamental transformation involves a two-step process occurring in a single pot: the formation of an imine intermediate from 2-butanone and ammonia, followed by the reduction of the imine to sec-butylamine.
Quantitative Data Summary
The following table summarizes the performance of various catalytic systems for the synthesis of primary amines from ketones, providing a comparative view of their efficacy.
| Catalyst System | Reducing Agent | Temperature (°C) | Pressure (bar) | Solvent | Yield of Primary Amine (%) | Selectivity for Primary Amine (%) | Reference |
| Ni-doped MFM-300(Cr) | H₂ | 160 | 5 | Methanol | >90 (for various ketones) | High | [1] |
| Cobalt Nanoparticles | H₂ | 80 | 1-10 | Aqueous Ammonia | up to 99 (for various ketones) | 99 | [2] |
| Cp*Ir Complexes | Ammonium Formate | Ambient | N/A | Methanol | High (for various ketones) | High | [3] |
| Fe/(N)SiC | H₂ | 140 | 65 | Aqueous Ammonia | up to 96 (for various ketones) | High | [4] |
| Ru(CO)ClH(PPh₃)₃ / dppe | H₂ | 80-120 | 40-70 | N/A | up to 95 (for various ketones) | High | [5] |
| Leuckart-Wallach | Ammonium Formate | 120-130 | N/A | None | Good (general) | Moderate to Good | [6][7] |
Experimental Protocols
This section provides detailed experimental methodologies for selected key synthesis routes.
Method 1: Reductive Amination using a Nickel-Doped Metal-Organic Framework (Ni/MFM-300(Cr)) Catalyst[1]
This method utilizes a heterogeneous catalyst, offering high activity and selectivity under relatively mild conditions.
Catalyst Preparation:
-
Synthesis of MFM-300(Cr): The metal-organic framework support is synthesized according to previously reported procedures.
-
Nickel Doping: The MFM-300(Cr) support is impregnated with a solution of a nickel precursor (e.g., nickel nitrate).
-
Activation: The nickel-impregnated MOF is then subjected to a reduction step under a hydrogen atmosphere to form the active Ni catalyst.
Reductive Amination Procedure:
-
A high-pressure autoclave is charged with the Ni/MFM-300(Cr) catalyst.
-
2-Butanone and a solution of ammonia in methanol are added to the autoclave.
-
The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen to 5 bar.
-
The reaction mixture is heated to 160 °C with stirring for a specified time (e.g., 18 hours).
-
After cooling to room temperature, the reactor is depressurized.
-
The catalyst is removed by filtration.
-
The resulting solution is analyzed to determine the yield and selectivity of sec-butylamine. The product can be isolated by distillation.
Method 2: Homogeneous Catalysis with an Iridium Complex using Transfer Hydrogenation[3]
This protocol employs a cyclometalated iridium catalyst and ammonium formate as both the nitrogen and hydrogen source, operating under mild conditions.
Catalyst Synthesis:
-
The iridium catalyst, a cyclometalated complex, is synthesized according to established literature procedures.
Reductive Amination Procedure:
-
To a reaction vessel, add 2-butanone, ammonium formate, and the iridium catalyst in a suitable solvent such as methanol.
-
The mixture is stirred at a controlled temperature (e.g., ambient temperature) for the required reaction time.
-
Upon completion of the reaction (monitored by techniques like GC-MS), the solvent is removed under reduced pressure.
-
The residue is then subjected to a suitable work-up procedure, which may involve extraction and purification by chromatography or distillation to isolate the sec-butylamine.
Method 3: The Leuckart-Wallach Reaction[6][7]
A classic method for reductive amination that uses ammonium formate as the reagent.
Reaction Workflow:
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, 2-butanone and an excess of ammonium formate are mixed.
-
The mixture is heated to a temperature between 120 °C and 130 °C.
-
The reaction is maintained at this temperature for several hours until the formation of the intermediate N-formyl-sec-butylamine is complete.
-
The reaction mixture is then cooled.
-
The intermediate formamide is hydrolyzed by heating with an aqueous acid (e.g., hydrochloric acid).
-
The resulting solution is made alkaline to liberate the free sec-butylamine.
-
The sec-butylamine is then extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic extracts are dried, and the solvent is removed.
-
The crude sec-butylamine is purified by distillation.
Conclusion
The synthesis of sec-butylamine from 2-butanone can be achieved through various effective methods, with reductive amination being the most prominent. Modern catalytic approaches using nickel, cobalt, iridium, and ruthenium complexes offer high yields and excellent selectivity for the desired primary amine under relatively mild conditions, making them highly suitable for industrial applications. These methods often represent greener alternatives to classical syntheses. The Leuckart-Wallach reaction, while requiring higher temperatures and a subsequent hydrolysis step, remains a viable and historically significant method. The choice of a specific synthetic route will depend on factors such as desired scale, cost of reagents and catalysts, and the required enantiopurity of the final product. For enantioselective synthesis, asymmetric reductive amination using chiral catalysts would be the preferred approach. Further research into the development of more active, selective, and reusable catalysts will continue to enhance the efficiency and sustainability of sec-butylamine production.
References
- 1. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni-Doped MFM-300(Cr) Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [repository.kaust.edu.sa]
- 4. Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(iii) complexes bearing an amidato ligand - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ir/XuPhos-catalyzed direct asymmetric reductive amination of ketones with secondary amines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
An In-depth Technical Guide to the Reductive Amination of Methyl Ethyl Ketone to sec-Butylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of sec-butylamine via the reductive amination of methyl ethyl ketone (MEK). Reductive amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds.[1] This document details the core principles, reaction mechanisms, and various experimental approaches for this specific transformation. Key methodologies, including catalytic hydrogenation, reduction with hydride reagents, and the Leuckart reaction, are discussed in depth. This guide is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development by providing detailed experimental protocols, a comparative analysis of different synthetic routes, and visualizations of the underlying chemical processes.
Introduction
sec-Butylamine is a valuable primary amine used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[2][3] Reductive amination, also known as reductive alkylation, is a highly efficient method for the synthesis of amines from carbonyl compounds.[4] This process involves the reaction of a ketone or aldehyde with an amine or ammonia to form an intermediate imine, which is subsequently reduced to the corresponding amine.[4] The direct, one-pot nature of this reaction makes it an attractive and atom-economical approach in synthetic chemistry.[4]
This guide focuses on the conversion of methyl ethyl ketone (2-butanone) to sec-butylamine (2-butanamine) using ammonia as the nitrogen source. The overall transformation is depicted below:
***Figure 1:** General reaction scheme for the reductive amination of methyl ethyl ketone to sec-butylamine.*
Reaction Mechanism
The reductive amination of methyl ethyl ketone with ammonia proceeds in two main stages:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of methyl ethyl ketone. This is followed by dehydration to form the corresponding imine intermediate (2-iminobutane). This step is typically catalyzed by mild acid.
-
Reduction: The imine intermediate is then reduced to the final product, sec-butylamine. This reduction can be achieved using various methods, which are detailed in the subsequent sections.
Below is a diagram illustrating the general mechanism of this reaction.
Caption: Mechanism of sec-butylamine synthesis.
Synthetic Methodologies
Several methods can be employed for the reductive amination of methyl ethyl ketone. The choice of method depends on factors such as available equipment, desired scale, cost, and safety considerations. The most common approaches are catalytic hydrogenation, reduction with hydride reagents, and the Leuckart reaction.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used industrial method for reductive amination, employing hydrogen gas as the reductant in the presence of a metal catalyst.
Key Features:
-
Catalysts: Nickel-based catalysts (e.g., Raney nickel, Ni/Al₂O₃) are commonly used due to their effectiveness and relatively low cost.[5][6][7] Other noble metal catalysts such as palladium, platinum, or rhodium on a solid support (e.g., carbon) can also be utilized.[8]
-
Reaction Conditions: This method often requires elevated temperatures and pressures. A Chinese patent describes a continuous process for the synthesis of di-sec-butylamine from butanone using a Ni-Cu/γ-Al₂O₃-diatomite catalyst at temperatures of 110-250 °C and pressures ranging from atmospheric to 3.0 MPa.[7] While the target was the secondary amine, the conditions provide a starting point for optimizing the synthesis of the primary amine, likely by using a higher ammonia to ketone ratio.
-
Advantages: This method is scalable, atom-economical, and generates minimal waste.
-
Disadvantages: Requires specialized high-pressure equipment and careful handling of flammable hydrogen gas.
Experimental Protocol (Catalytic Hydrogenation):
-
A high-pressure autoclave reactor is charged with methyl ethyl ketone, a suitable solvent (e.g., ethanol or methanol), and the chosen catalyst (e.g., 5 mol% Raney nickel).
-
The reactor is sealed and purged with nitrogen, followed by hydrogen.
-
An excess of ammonia is introduced into the reactor.
-
The mixture is heated to the desired temperature (e.g., 80-150 °C) and pressurized with hydrogen gas (e.g., 10-50 bar).
-
The reaction is stirred vigorously for a specified time (e.g., 6-24 hours) until completion is confirmed by techniques like gas chromatography (GC).
-
After cooling and venting the reactor, the catalyst is removed by filtration.
-
The solvent and excess ammonia are removed under reduced pressure.
-
The crude sec-butylamine is then purified by distillation.
Reduction with Hydride Reagents
Hydride-based reducing agents offer a milder and more laboratory-friendly alternative to catalytic hydrogenation.
Key Features:
-
Reducing Agents:
-
Sodium Borohydride (NaBH₄): A cost-effective and potent reducing agent. However, it can also reduce the starting ketone, so a two-step procedure (pre-formation of the imine) is often preferred to improve selectivity.[1]
-
Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that selectively reduces the iminium ion in the presence of the ketone, allowing for a convenient one-pot reaction.[9] However, it is highly toxic due to the potential release of cyanide.[1]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and highly selective reducing agent that is less toxic than NaBH₃CN, making it a safer alternative for a wide range of substrates.[1][4]
-
-
Reaction Conditions: These reactions are typically carried out at or near room temperature in a suitable solvent, often an alcohol like methanol or ethanol. The pH is usually maintained in a weakly acidic range (pH 4-6) to facilitate imine formation.
Experimental Protocol (One-Pot with NaBH₃CN):
-
To a round-bottom flask, add methyl ethyl ketone, a solvent (e.g., methanol), and a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).
-
Adjust the pH of the mixture to approximately 5-6 using a suitable acid (e.g., acetic acid).
-
Stir the mixture at room temperature for a period to allow for imine formation (e.g., 1-2 hours).
-
Slowly add sodium cyanoborohydride in portions, maintaining the temperature below 30 °C.
-
Continue stirring the reaction at room temperature until completion (monitored by GC or TLC).
-
Carefully quench the reaction by adding an aqueous acid solution (e.g., HCl) to destroy any remaining hydride reagent (perform in a well-ventilated fume hood).
-
Make the solution basic by adding a concentrated base (e.g., NaOH) to liberate the free amine.
-
Extract the sec-butylamine with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation.
Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or a derivative, such as ammonium formate or formamide, as both the nitrogen source and the reducing agent.
Key Features:
-
Reagents: Ammonium formate is commonly used.
-
Reaction Conditions: This reaction typically requires high temperatures, often in the range of 120-185 °C.
-
Advantages: It is a one-pot procedure that does not require an external reducing agent or high-pressure equipment.
-
Disadvantages: The high reaction temperatures can lead to side reactions and the yields can be variable. The initial product is often the N-formyl derivative, which requires a subsequent hydrolysis step to yield the free amine.
Experimental Protocol (Leuckart Reaction):
-
In a round-bottom flask equipped with a reflux condenser, combine methyl ethyl ketone and an excess of ammonium formate.
-
Heat the mixture to a high temperature (e.g., 160-180 °C) and maintain it at reflux for several hours.
-
After cooling, add a strong acid (e.g., concentrated HCl) to the reaction mixture and heat to hydrolyze the intermediate N-formyl-sec-butylamine.
-
After cooling again, make the solution strongly basic with a concentrated base (e.g., NaOH) to liberate the free sec-butylamine.
-
Isolate the product by steam distillation or solvent extraction.
-
Purify the crude sec-butylamine by distillation.
Comparative Analysis of Methods
| Feature | Catalytic Hydrogenation | Hydride Reagents | Leuckart Reaction |
| Reducing Agent | H₂ gas | NaBH₄, NaBH₃CN, NaBH(OAc)₃ | Formic acid / Ammonium formate |
| Catalyst | Ni, Pd, Pt, Rh | None required | None required |
| Temperature | Elevated (80-250 °C) | Room temperature to moderate | High (120-185 °C) |
| Pressure | Elevated (10-50 bar) | Atmospheric | Atmospheric |
| Advantages | Scalable, atom-economical | Mild conditions, lab-scale friendly | One-pot, no external reductant |
| Disadvantages | Requires high-pressure equipment | Stoichiometric waste, toxicity (NaBH₃CN) | High temperatures, potential side reactions, requires hydrolysis |
| Typical Yields | Good to excellent | Good to excellent | Moderate to good |
| Selectivity | Generally good, can be optimized | High with NaBH₃CN or NaBH(OAc)₃ | Can be variable |
Experimental Workflow and Logical Relationships
The general workflow for the synthesis and purification of sec-butylamine via reductive amination is outlined in the diagram below.
Caption: General experimental workflow diagram.
Conclusion
The reductive amination of methyl ethyl ketone provides a reliable and versatile route to sec-butylamine. The choice of synthetic methodology—catalytic hydrogenation, hydride reduction, or the Leuckart reaction—should be guided by the specific requirements of the synthesis, including scale, available equipment, and safety considerations. For large-scale industrial production, catalytic hydrogenation is often favored for its cost-effectiveness and low waste generation. For laboratory-scale synthesis, reductive amination using milder hydride reagents like sodium triacetoxyborohydride offers a safer and more convenient alternative. While the Leuckart reaction is a classic method, its harsh conditions and potentially lower yields make it less commonly employed in modern synthesis. This guide provides the foundational knowledge and procedural outlines to enable researchers and professionals to successfully implement this important transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Sec-butylamine Synthesis and Analysis | KEY [slideshare.net]
- 3. sec-Butylamine - Wikipedia [en.wikipedia.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. General and selective synthesis of primary amines using Ni-based homogeneous catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts [scirp.org]
- 7. CN101648875A - Method for continuously preparing di-sec-butylamine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
sec-butylamine CAS number and molecular structure
An In-depth Technical Guide on sec-Butylamine: CAS Number, Molecular Structure, Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of sec-butylamine, a primary aliphatic amine with significant applications in the chemical and pharmaceutical industries. This document details its chemical identity, physicochemical properties, synthesis methodologies, and analytical procedures.
sec-Butylamine, systematically named butan-2-amine, is a chiral organic compound. It exists as a racemic mixture of two enantiomers, (R)- and (S)-sec-butylamine.
The molecular and structural information for sec-butylamine is summarized in the table below.
| Identifier | Value |
| IUPAC Name | Butan-2-amine |
| Synonyms | 2-Aminobutane, (±)-sec-Butylamine |
| Molecular Formula | C₄H₁₁N |
| Linear Formula | CH₃CH₂CH(NH₂)CH₃ |
| Molecular Weight | 73.14 g/mol |
| CAS Number (Racemate) | 13952-84-6[1][2] |
| CAS Number ((R)-enantiomer) | 13250-12-9 |
| CAS Number ((S)-enantiomer) | 513-49-5 |
| EC Number | 237-732-7 |
| PubChem CID | 24874 |
Physicochemical Properties
sec-Butylamine is a colorless liquid with a characteristic ammonia-like, fishy odor. A comprehensive list of its physical and chemical properties is presented below.
| Property | Value |
| Appearance | Colorless to light yellow liquid |
| Odor | Ammonia-like, fishy |
| Boiling Point | 63 °C |
| Melting Point | -104 °C |
| Density | 0.724 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.3928 |
| Flash Point | -20 °C |
| pKa | 10.56 at 25 °C |
| Water Solubility | Miscible |
| LogP | 0.7-0.74 |
Synthesis of sec-Butylamine
A common and efficient method for the synthesis of sec-butylamine is the reductive amination of 2-butanone. This one-pot reaction involves the formation of an imine intermediate from 2-butanone and ammonia, followed by its reduction to the corresponding amine.
References
Spectroscopic Analysis of sec-Butylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for sec-butylamine (butan-2-amine), a primary aliphatic amine with the chemical formula C₄H₁₁N. This document covers its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for the structural elucidation and characterization of this compound in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy of sec-Butylamine
Proton NMR (¹H NMR) spectroscopy of sec-butylamine reveals five distinct proton environments. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the alkyl chain structure.
Table 1: ¹H NMR Spectroscopic Data for sec-Butylamine
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| a | ~2.75 | Sextet | 1H | CH-NH₂ |
| b | ~1.45 | Multiplet | 2H | CH₂ |
| c | ~1.10 | Doublet | 3H | CH₃ (adjacent to CH) |
| d | ~0.90 | Triplet | 3H | CH₃ (terminal) |
| e | ~1.2 (broad) | Singlet | 2H | NH₂ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The NH₂ signal is often broad and may not show clear coupling.
¹³C NMR Spectroscopy of sec-Butylamine
Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments in sec-butylamine. Due to the molecule's asymmetry, all four carbon atoms are chemically non-equivalent and thus produce four distinct signals.
Table 2: ¹³C NMR Spectroscopic Data for sec-Butylamine
| Signal | Chemical Shift (ppm) | Assignment |
| 1 | ~49-51 | CH-NH₂ |
| 2 | ~30-32 | CH₂ |
| 3 | ~22-24 | CH₃ (adjacent to CH) |
| 4 | ~10-12 | CH₃ (terminal) |
Note: Chemical shifts are approximate and referenced to a standard (e.g., TMS).
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of sec-butylamine is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of sec-butylamine in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The addition of a small amount of an internal standard, such as tetramethylsilane (TMS), allows for accurate chemical shift referencing (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required to obtain a good quality spectrum.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. As a primary amine, sec-butylamine exhibits characteristic N-H stretching and bending vibrations.[1][2]
Table 3: Key IR Absorption Bands for sec-Butylamine
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3370 and ~3290 | Medium | Asymmetric and Symmetric N-H Stretch | Primary Amine (R-NH₂) |
| ~2960-2850 | Strong | C-H Stretch | Alkyl (C-H) |
| ~1600 | Medium | N-H Bend (Scissoring) | Primary Amine (R-NH₂) |
| ~1460 | Medium | C-H Bend | Alkyl (CH₂, CH₃) |
| ~1130 | Medium | C-N Stretch | Aliphatic Amine |
Experimental Protocol for FT-IR Spectroscopy
The IR spectrum of liquid sec-butylamine can be obtained using the following methods:
-
Neat Sample (Thin Film):
-
Place a small drop of sec-butylamine directly onto one face of a salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top to create a thin liquid film between the plates.
-
Mount the plates in the sample holder of the FT-IR spectrometer.
-
-
Attenuated Total Reflectance (ATR):
-
Place a drop of sec-butylamine directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the prepared sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Electron Ionization Mass Spectrum of sec-Butylamine
The mass spectrum of sec-butylamine is characterized by a molecular ion peak and several fragment ions. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. The molecular weight of sec-butylamine is 73.14 g/mol , consistent with the presence of one nitrogen atom.[3]
The fragmentation of sec-butylamine is dominated by α-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium cation.
Table 4: Major Fragments in the Mass Spectrum of sec-Butylamine
| m/z | Relative Intensity (%) | Proposed Fragment |
| 73 | ~5 | [C₄H₁₁N]⁺ (Molecular Ion) |
| 58 | ~12 | [M - CH₃]⁺ |
| 44 | 100 | [CH₃CH=NH₂]⁺ (Base Peak) |
| 30 | ~5-10 | [CH₂=NH₂]⁺ |
Experimental Protocol for Mass Spectrometry
A typical protocol for obtaining an electron ionization (EI) mass spectrum of sec-butylamine is as follows:
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).
-
Fragmentation: The molecular ions are high-energy species and often undergo fragmentation to produce smaller, more stable ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, and the data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z value.
Visualization of Spectroscopic Analysis Workflow
The following diagrams illustrate the logical flow of spectroscopic analysis for a compound like sec-butylamine and the relationship between the molecular structure and the resulting spectroscopic data.
Caption: Workflow of Spectroscopic Analysis.
Caption: Correlation of Structure and Spectra.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chirality and Optical Activity of sec-Butylamine Enantiomers
This technical guide provides a comprehensive overview of the chirality and optical activity of sec-butylamine enantiomers. It covers their fundamental properties, experimental protocols for their separation and analysis, and their significance in various scientific and industrial fields, particularly in drug development.
Introduction to Chirality in sec-Butylamine
sec-Butylamine, with the chemical formula CH₃CH₂CH(NH₂)CH₃, is a primary aliphatic amine that serves as a fundamental example of molecular chirality.[1][2][3] The molecule contains a chiral center at the second carbon atom (C2), which is bonded to four different groups: a hydrogen atom, an amino group (-NH₂), a methyl group (-CH₃), and an ethyl group (-CH₂CH₃).[3] This asymmetry means that sec-butylamine is non-superimposable on its mirror image, leading to the existence of two distinct stereoisomers known as enantiomers.[1][3]
These enantiomers are designated as (R)-sec-butylamine and (S)-sec-butylamine based on the Cahn-Ingold-Prelog priority rules.[3] While enantiomers share identical physical properties such as boiling point, density, and refractive index in a non-chiral environment, they exhibit different interactions with plane-polarized light and other chiral molecules.[4] This differential interaction is crucial in the fields of pharmacology and materials science, where the specific stereochemistry of a molecule can dictate its biological activity or material properties.[5][6]
Quantitative Data on sec-Butylamine Enantiomers
The physical and chiroptical properties of the sec-butylamine enantiomers and their racemic mixture are summarized in the table below for easy comparison.
| Property | (S)-(+)-sec-Butylamine | (R)-(-)-sec-Butylamine | (±)-sec-Butylamine (Racemic) |
| CAS Number | 513-49-5 | 13250-12-9 | 13952-84-6[1] |
| Molecular Formula | C₄H₁₁N | C₄H₁₁N | C₄H₁₁N[1] |
| Molecular Weight | 73.14 g/mol | 73.14 g/mol | 73.14 g/mol [1] |
| Boiling Point | 62.5 - 63 °C | 63 °C | 63 °C[1] |
| Melting Point | N/A | N/A | -104 °C[7] |
| Density (at 25 °C) | 0.731 g/mL | 0.72 g/mL | 0.724 g/cm³[1] |
| Refractive Index (n20/D) | 1.393 | 1.393 | 1.3928[1] |
| Specific Optical Rotation | [α]¹⁹/D +7.5° (neat) | [α]¹⁹/D -7.5° (neat) | 0° |
| [α]¹⁵/D +7.80° (neat)[7] | [α]¹⁹/D -7.64° (neat)[7] |
Experimental Protocols
Detailed methodologies for the resolution of racemic sec-butylamine, measurement of optical activity, and determination of enantiomeric excess are provided below.
Resolution of Racemic sec-Butylamine via Diastereomeric Salt Formation
This protocol describes the classical chemical resolution of (±)-sec-butylamine using a chiral resolving agent, such as L-(+)-tartaric acid.[7] The principle involves the formation of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.
Materials and Equipment:
-
(±)-sec-Butylamine
-
L-(+)-Tartaric acid
-
Methanol
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Beakers, Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Separatory funnel
-
pH paper or meter
Procedure:
-
Salt Formation: Dissolve equimolar amounts of (±)-sec-butylamine and L-(+)-tartaric acid in a minimal amount of hot methanol.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. The salt of one diastereomer, typically the (R)-amine-(L)-tartrate, will crystallize preferentially.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove impurities. The filtrate contains the more soluble diastereomeric salt, the (S)-amine-(L)-tartrate.
-
Liberation of the Free Amine: Suspend the collected crystals in water and add a concentrated NaOH solution until the solution is strongly basic (pH > 12). This will liberate the free (R)-(-)-sec-butylamine.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the free amine with diethyl ether (perform 3-4 extractions).
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the diethyl ether using a rotary evaporator to yield the purified (R)-(-)-sec-butylamine.
-
Isolation of the Other Enantiomer: The (S)-(+)-sec-butylamine can be recovered from the filtrate from step 3 by evaporating the solvent, liberating the free amine with NaOH, and following the extraction and drying steps as described above.
Caption: Workflow for the resolution of sec-butylamine enantiomers.
Measurement of Optical Activity using Polarimetry
This protocol outlines the procedure for measuring the specific rotation of a chiral compound, which is a fundamental characteristic of its optical activity.[8]
Materials and Equipment:
-
Purified enantiomer of sec-butylamine
-
Polarimeter
-
Polarimeter cell (sample tube), typically 1 dm in length
-
Volumetric flask and pipette
-
Analytical balance
-
A suitable solvent (if not measuring 'neat')
Procedure:
-
Instrument Calibration: Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up. Calibrate the instrument to a zero reading with an empty sample tube or a tube filled with the solvent to be used.
-
Sample Preparation:
-
For a 'neat' measurement, carefully fill the polarimeter cell with the pure liquid enantiomer, ensuring no air bubbles are present.
-
For a solution, accurately weigh a sample of the enantiomer and dissolve it in a precise volume of a suitable solvent in a volumetric flask to obtain a known concentration (c) in g/mL. Fill the polarimeter cell with this solution.
-
-
Measurement: Place the filled polarimeter cell in the sample chamber of the polarimeter.
-
Record Observed Rotation: Record the observed angle of rotation (α). A positive (+) value indicates dextrorotation (clockwise), while a negative (-) value indicates levorotation (counter-clockwise).[8]
-
Calculate Specific Rotation: Use the following formula to calculate the specific rotation [α]: [α] = α / (l × c) Where:
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (dm)
-
c = concentration of the sample in g/mL (for solutions) or density in g/mL (for neat liquids)
-
The temperature (T) and wavelength (λ, usually 'D' for the sodium D-line) are typically reported with the value, e.g., [α]²⁰/D.[8]
-
Caption: Conceptual diagram of a polarimeter measuring optical activity.
Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)
This protocol describes a method for determining the enantiomeric excess (e.e.) of a sec-butylamine sample using gas chromatography with a chiral stationary phase. Direct analysis of amines can lead to poor peak shape; therefore, derivatization is often required.[9]
Materials and Equipment:
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., based on cyclodextrin derivatives or amino acid derivatives)[9]
-
Derivatizing agent: Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM) or other suitable solvent
-
Vials and syringes
-
Nitrogen or helium carrier gas
Procedure:
-
Sample Derivatization:
-
In a small vial, dissolve a known amount of the sec-butylamine sample (e.g., 1-2 mg) in a small volume of DCM (e.g., 0.5 mL).
-
Add an excess of trifluoroacetic anhydride (e.g., 0.2 mL).[9]
-
Allow the reaction to proceed at room temperature for approximately 30 minutes to form the N-trifluoroacetyl derivative.
-
Gently evaporate the excess reagent and solvent under a stream of nitrogen.
-
Re-dissolve the residue in a known volume of DCM for GC injection.
-
-
GC Analysis:
-
Instrument Setup: Install the chiral column and set up the GC method. Typical parameters might include:
-
Injector Temperature: 200-250 °C
-
Detector Temperature: 250-300 °C
-
Oven Program: Start at a low temperature (e.g., 60-80 °C) and ramp up to a higher temperature (e.g., 150-180 °C) at a controlled rate (e.g., 5-10 °C/min). This must be optimized for the specific column and derivative.
-
Carrier Gas Flow: Set to the optimal flow rate for the column.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared derivative solution into the GC.
-
-
Data Analysis:
-
The two enantiomers will be separated by the chiral column and will appear as two distinct peaks in the chromatogram.
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Significance in Drug Development
The chirality of sec-butylamine and its derivatives is of paramount importance in the pharmaceutical industry.[5] Many bioactive molecules are chiral, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects (eutomer vs. distomer). sec-Butylamine serves as a versatile chiral building block for the synthesis of active pharmaceutical ingredients (APIs).[6][10] Its branched alkyl structure can be used to modify the physicochemical properties of drug candidates, such as their lipophilicity and metabolic stability, potentially improving bioavailability and efficacy.[5] Therefore, the ability to synthesize, separate, and analyze enantiomerically pure sec-butylamine is a critical skill in modern drug discovery and development.[10]
Caption: Relationships between chirality and properties of enantiomers.
References
- 1. sec-Butylamine - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. 8 constitutional isomers of molecular formula C4H11N names structural aliphatic amines primary secondary tertiary structural formula skeletal formula of isomers of C4H11N uses applications doc brown's advanced organic chemistry notes [docbrown.info]
- 4. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 5. DI-SEC-BUTYLAMINE - Ataman Kimya [atamanchemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. sec-Butylamine [drugfuture.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
The Reactivity of Sec-butylamine with Electrophiles: A Technical Guide for Drug Development Professionals
Introduction:
Sec-butylamine, a primary aliphatic amine with the chemical formula CH₃CH₂CH(NH₂)CH₃, is a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] Its chemical behavior is dominated by the nucleophilic nature of the nitrogen atom's lone pair of electrons, which readily attacks electron-deficient species.[4] However, the presence of a secondary carbon atom attached to the amino group introduces significant steric hindrance compared to its n-butylamine isomer, influencing its reactivity and the stability of its reaction products.[5][6]
This technical guide provides an in-depth analysis of the core reactions of sec-butylamine with various electrophiles. It is intended for researchers, scientists, and drug development professionals, offering detailed reaction mechanisms, experimental protocols, and quantitative data to facilitate its application in synthetic chemistry.
Alkylation Reactions: Synthesis of Secondary and Tertiary Amines
The reaction of sec-butylamine with alkyl halides proceeds via a nucleophilic substitution (SN2) mechanism, where the amine acts as the nucleophile, displacing a halide leaving group.[4] This reaction is a fundamental method for synthesizing more substituted amines.
1.1 Reaction Mechanism and Products
The initial reaction of sec-butylamine (a primary amine) with an alkyl halide yields a secondary amine. This product, however, is also nucleophilic and can compete with the starting material to react with the alkyl halide, leading to the formation of a tertiary amine.[4] If the alkyl halide is used in excess, the reaction can proceed further to form a quaternary ammonium salt.[4] This lack of selectivity can be a significant drawback, often resulting in a mixture of products.[4]
1.2 Quantitative Data: Synthesis of N-sec-butyl,N-sec-amylamine
The following table summarizes the synthesis of a secondary amine via the alkylation of sec-butylamine with 2-bromopentane.[7]
| Reactant 1 (Mass) | Reactant 2 (Mass) | Solvent (Volume) | Reaction Time | Product | Product Mass | Calculated Yield |
| sec-Butylamine (14.6 g) | 2-Bromopentane (30 g) | Ethanol (15.5 mL) | 10-12 hours (reflux) | N-sec-butyl,N-sec-amylamine | 15.75 g | 55.6% |
1.3 Experimental Protocol: Synthesis of N-sec-butyl,N-sec-amylamine [7]
-
Reaction Setup: In a 150 mL flask equipped with a reflux condenser, dissolve 14.6 g of sec-butylamine in 15.5 mL of ethanol.
-
Addition of Alkyl Halide: Add 30 g of 2-bromopentane to the solution.
-
Reflux: Heat the mixture to reflux and maintain for 10-12 hours.
-
Work-up:
-
Cool the reaction mixture and neutralize with dilute sulfuric acid (H₂SO₄).
-
Evaporate the mixture to dryness.
-
Treat the resulting residue with an excess of a 15% sodium hydroxide (NaOH) solution.
-
-
Extraction: Extract the aqueous layer with three successive portions of diethyl ether.
-
Purification:
-
Combine the ether extracts, wash with water, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and remove the ether by evaporation.
-
Distill the residue at atmospheric pressure, collecting the fraction that boils at 160-161°C to obtain 15.75 g of pure N-sec-butyl,N-sec-amylamine.
-
Acylation Reactions: Synthesis of N-sec-butyl Amides
Acylation is the process of adding an acyl group (R-C=O) to a compound. Sec-butylamine readily reacts with acylating agents such as acyl chlorides and acid anhydrides in a process known as N-acylation.[4][8] These reactions are typically rapid, exothermic, and proceed via a nucleophilic addition-elimination mechanism.[4][9]
2.1 Reaction Mechanism
The nitrogen atom of sec-butylamine attacks the electrophilic carbonyl carbon of the acylating agent. This addition is followed by the elimination of a leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride), resulting in the formation of a stable N-substituted amide.[8][9]
2.2 Quantitative Data: Enzymatic Acylation of (RS)-sec-butylamine
Enzymatic methods can be employed for the selective acylation of chiral amines. The following data is from a study using various lipases for the kinetic resolution of (RS)-sec-butylamine with ethyl acetate as the acyl donor.[10]
| Lipase Source | Form | Reaction Time (h) | Conversion to (R)-amide (%) | Enantiomeric Excess (eep %) | E-value |
| Candida antarctica (CAL-B) | Free | 0.5 | 54 | 84 | 30 |
| Aspergillus niger | Free | 1.0 | 41 | 81 | 15 |
| Aspergillus niger | Immobilized (Gelatin) | 1.0 | 15 | 89 | 32 |
| Pseudomonas cepacia (PSL-C) | Free | 6.0 | < 5 | - | < 2 |
2.3 Experimental Protocol: General Procedure for Lipase-Catalyzed Acylation [10]
-
Reaction Mixture: To a solution of (RS)-sec-butylamine (1 mmol) in an organic solvent (e.g., toluene), add the acyl donor (e.g., ethyl acetate, 1-5 equivalents).
-
Enzyme Addition: Add the free or immobilized lipase (e.g., 25 mg of CAL-B).
-
Incubation: Shake the mixture at a controlled temperature (e.g., 40°C) for a specified duration (0.5 to 24 hours).
-
Monitoring: Monitor the reaction progress by taking aliquots at intervals and analyzing them using gas chromatography (GC).
-
Work-up: After the reaction, filter off the enzyme. The filtrate containing the product amide and unreacted amine can be further processed or analyzed directly.
Reactions with Carbonyl Compounds: Imine Formation
Primary amines, including sec-butylamine, react with aldehydes and ketones in an acid-catalyzed nucleophilic addition reaction to form imines, also known as Schiff bases.[11] This transformation is termed alkylimino-de-oxo-bisubstitution. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product.[11][12]
3.1 Reaction Mechanism
The reaction proceeds in two main stages. First, the amine's nitrogen atom performs a nucleophilic attack on the carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate.[11] Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product.
3.2 Experimental Considerations
The formation of imines from sterically hindered amines like sec-butylamine, especially with less reactive ketones, can be challenging.[12] The steric bulk of the sec-butyl group can slow the reaction rate and make the imine product thermodynamically less stable.[12] To overcome these challenges and achieve good yields, it is crucial to effectively remove the water formed during the reaction.[12]
3.3 Experimental Protocol: General Procedure for Imine Synthesis [13]
-
Reaction Setup: Combine the aldehyde or ketone (1 equivalent), sec-butylamine (1-1.2 equivalents), and a suitable solvent (e.g., toluene) in a flask equipped with a Dean-Stark apparatus or containing a drying agent like molecular sieves.
-
Catalyst: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH).
-
Heating: Heat the mixture to reflux to facilitate the reaction and azeotropically remove water.
-
Monitoring: Monitor the reaction by TLC or GC until the starting carbonyl compound is consumed.
-
Work-up: Cool the reaction mixture. If a Dean-Stark trap is used, remove the solvent under reduced pressure. If drying agents are used, filter them off. The crude imine can then be purified by distillation or chromatography.
Conclusion
Sec-butylamine exhibits a rich and versatile reactivity profile with a wide range of electrophiles. Its nucleophilic character drives fundamental transformations including alkylation, acylation, and imine formation. The steric hindrance imparted by the sec-butyl group is a critical factor that modulates reaction rates and product stability, presenting both challenges and opportunities for synthetic chemists. A thorough understanding of these reaction mechanisms, optimized protocols, and quantitative outcomes is essential for leveraging sec-butylamine as a strategic building block in the design and synthesis of novel compounds for the pharmaceutical and agrochemical industries.
References
- 1. Page loading... [guidechem.com]
- 2. sec-Butylamine - Wikipedia [en.wikipedia.org]
- 3. adakem.com [adakem.com]
- 4. Sec-butyl-n-butyl-amine | 4444-67-1 | Benchchem [benchchem.com]
- 5. osti.gov [osti.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. prepchem.com [prepchem.com]
- 8. Acylation Overview, Mechanism & Agents | Study.com [study.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Carbonyl condensation - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. orbit.dtu.dk [orbit.dtu.dk]
Thermodynamic Properties of sec-Butylamine Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of sec-butylamine and its isomers: n-butylamine, isobutylamine, and tert-butylamine. Understanding these properties is crucial for professionals in drug development and chemical research for predicting reaction spontaneity, equilibrium positions, and for the design of synthetic routes and purification processes. This document summarizes quantitative data in structured tables, details experimental protocols for key measurements, and provides visualizations of experimental workflows.
Introduction to Butylamine Isomers
Butylamine isomers, with the chemical formula C₄H₁₁N, are a group of four structural isomers that differ in the arrangement of the butyl group attached to the amino group. These are n-butylamine, sec-butylamine (butan-2-amine), isobutylamine (2-methylpropan-1-amine), and tert-butylamine (2-methylpropan-2-amine). Their distinct molecular structures lead to variations in their physical and thermodynamic properties, which can significantly influence their reactivity and behavior in chemical systems.
Comparative Thermodynamic Data
The following tables summarize the key thermodynamic properties for the four butylamine isomers at standard conditions (298.15 K and 1 bar). These values have been compiled from various reputable sources, including the NIST Chemistry WebBook.
Table 1: Standard Enthalpy of Formation and Combustion
| Isomer | IUPAC Name | Chemical Formula | ΔfH° (liquid) (kJ/mol) | ΔfH° (gas) (kJ/mol) | ΔcH° (liquid) (kJ/mol) |
| n-Butylamine | Butan-1-amine | CH₃(CH₂)₃NH₂ | -128.9 to -126.5[1] | -94.98 ± 1.67 | -3013.5 (at 25 °C)[2] |
| sec-Butylamine | Butan-2-amine | CH₃CH₂CH(NH₂)CH₃ | -138.5 to -136.5[3] | -106.27 ± 1.67 | -3008.6 (at 25 °C)[4] |
| Isobutylamine | 2-Methylpropan-1-amine | (CH₃)₂CHCH₂NH₂ | -133.0 to -132.0[5] | -132.5 ± 0.50[6] | -3013.9 to -3013.1[5] |
| tert-Butylamine | 2-Methylpropan-2-amine | (CH₃)₃CNH₂ | -151.1 to -150.1[7] | -120.68 ± 0.55[8] | -2995.5 (at 25 °C)[8] |
Table 2: Standard Molar Entropy and Heat Capacity
| Isomer | IUPAC Name | S° (liquid) (J/mol·K) | C_p (liquid) (J/mol·K) |
| n-Butylamine | Butan-1-amine | 233.63 (gas) | 188[1] |
| sec-Butylamine | Butan-2-amine | Data not readily available | 194 |
| Isobutylamine | 2-Methylpropan-1-amine | Data not readily available | 194[5][6] |
| tert-Butylamine | 2-Methylpropan-2-amine | 233.63[8] | 191.71[8] |
Table 3: Standard Gibbs Free Energy of Formation
| Isomer | IUPAC Name | ΔfG° (gas) (kJ/mol) |
| n-Butylamine | Butan-1-amine | 46.81 (Joback Method) |
| sec-Butylamine | Butan-2-amine | 46.81 (Joback Method)[9] |
| Isobutylamine | 2-Methylpropan-1-amine | 40.85 (Joback Method)[10] |
| tert-Butylamine | 2-Methylpropan-2-amine | Data not readily available |
Note: Experimental values for the standard Gibbs free energy of formation are not consistently available. The values presented for the gaseous state are estimations based on the Joback group contribution method and should be used with this consideration. The standard Gibbs free energy of formation (ΔfG°) can be calculated from the standard enthalpy of formation (ΔfH°) and the standard entropy of formation (ΔfS°) using the Gibbs-Helmholtz equation: ΔfG° = ΔfH° - TΔfS°.
Experimental Protocols
The determination of the thermodynamic properties of volatile and reactive compounds like butylamine isomers requires specialized experimental techniques. Below are detailed methodologies for the key experiments.
Determination of Enthalpy of Combustion using Bomb Calorimetry
The standard enthalpy of combustion is determined using a bomb calorimeter. Given that butylamines are volatile liquids, special care must be taken to ensure complete combustion without premature evaporation.
Methodology:
-
Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of the butylamine isomer is encapsulated in a thin-walled glass ampoule or a gelatin capsule to prevent evaporation.
-
Bomb Assembly: The sealed ampoule is placed in a crucible within the bomb. A known length of fuse wire is positioned to ensure ignition of a combustion aid (like a cotton thread) which then shatters the ampoule and ignites the sample. A small, known amount of distilled water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter bucket. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Corrections and Calculation: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. Corrections are made for the heat of formation of nitric acid (from the nitrogen in the amine) and for the heat of combustion of the fuse wire. The enthalpy of combustion is then calculated from the corrected temperature rise and the heat capacity of the calorimeter system.
Caption: Bomb calorimetry workflow for volatile amines.
Determination of Heat Capacity and Standard Molar Entropy using Adiabatic Calorimetry
Adiabatic calorimetry is employed to measure the heat capacity of a substance as a function of temperature. By measuring the heat capacity from near absolute zero up to the standard temperature, the standard molar entropy can be determined based on the third law of thermodynamics.
Methodology:
-
Calorimeter Preparation: The sample is placed in a sealed vessel within the adiabatic calorimeter. The calorimeter is designed with multiple radiation shields and high vacuum to minimize heat exchange with the surroundings.
-
Cooling: The sample is cooled to a very low temperature, typically near that of liquid helium (around 4 K).
-
Heating and Measurement: A known quantity of electrical energy is supplied to the sample through a heater, causing a small, incremental increase in temperature. The temperature change is precisely measured.
-
Data Collection: This process is repeated in small steps from the lowest temperature up to and beyond the standard temperature (298.15 K). If the substance undergoes any phase transitions (e.g., melting), the enthalpy of that transition is also measured.
-
Calculation of Heat Capacity: The heat capacity (C_p) at each temperature is calculated by dividing the input energy by the measured temperature rise.
-
Calculation of Standard Molar Entropy: The standard molar entropy (S°) at 298.15 K is calculated by integrating C_p/T with respect to temperature from 0 K to 298.15 K. This involves summing the entropy changes for heating the solid, any phase transitions, and heating the liquid.
Caption: Adiabatic calorimetry workflow for entropy determination.
Conclusion
The thermodynamic properties of sec-butylamine and its isomers show clear trends related to their molecular structure. Generally, increased branching of the alkyl chain leads to a lower boiling point and a more negative (more stable) enthalpy of formation in the liquid phase. These fundamental data are essential for the accurate modeling and optimization of chemical processes in research and industrial applications, particularly in the development of new pharmaceuticals where understanding molecular stability and reactivity is paramount. The experimental protocols outlined provide a basis for the accurate determination of these crucial thermodynamic parameters.
References
- 1. n-Butylamine - Wikipedia [en.wikipedia.org]
- 2. Isobutylamine | C4H11N | CID 6558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sec-Butylamine [webbook.nist.gov]
- 4. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isobutylamine - Wikipedia [en.wikipedia.org]
- 6. Isobutylamine [webbook.nist.gov]
- 7. tert-Butylamine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. sec-Butylamine (CAS 13952-84-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Isobutylamine (CAS 78-81-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
Sec-Butylamine: A Comprehensive Technical Guide for Scientific Professionals
Introduction
Sec-butylamine, systematically named butan-2-amine, is a primary aliphatic amine with the chemical formula CH₃CH₂CH(NH₂)CH₃.[1] It is a colorless, flammable liquid characterized by a strong, ammonia-like odor.[2][3][4] As one of the four isomers of butylamine, its structure features an amino group attached to a secondary carbon, rendering it a chiral molecule that exists as a pair of enantiomers, (R)-(-)-sec-butylamine and (S)-(+)-sec-butylamine.[1] This chirality, combined with its reactivity as a primary amine, makes sec-butylamine a valuable and versatile building block in organic synthesis.[5][6] It serves as a crucial intermediate in the manufacturing of pharmaceuticals, agrochemicals, and specialty chemicals.[5][7][8][9] This guide provides an in-depth overview of its chemical properties, synthesis, resolution, applications, and biological activity for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of sec-butylamine are fundamental to its application and handling. These properties are summarized below.
Physical and Chemical Data
Quantitative data for racemic sec-butylamine is presented in the table below, compiled from various sources.
| Property | Value | References |
| Molecular Formula | C₄H₁₁N | [1][10] |
| Molecular Weight | 73.14 g/mol | [2][3][10] |
| Appearance | Colorless to yellow liquid | [3][4][7] |
| Odor | Ammonia-like, fishy | [2][4][7] |
| Boiling Point | 63 °C (145.3 °F) at 760 mmHg | [3][7][10][11] |
| Melting Point | -104 °C (-155 °F) | [10][11] |
| Density | 0.724 g/mL at 20 °C | [3][10] |
| Vapor Pressure | 178 mmHg at 25 °C | [2][12] |
| Flash Point | -9 °C to -16 °C (15 °F) | [3][11][13] |
| Water Solubility | Miscible | [2][10] |
| pKa | 10.66 | [3] |
| Refractive Index (n²⁰/D) | 1.393 - 1.394 | [10][12] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of sec-butylamine.
| Spectrum Type | Data (Solvent: CDCl₃) | References |
| ¹H NMR | δ (ppm): 2.75 (m, 1H, CH), 1.45 (m, 2H, CH₂), 1.10 (d, 3H, CH₃), 0.90 (t, 3H, CH₃) | [14][15][16] |
| ¹³C NMR | δ (ppm): 48.5 (CH), 32.5 (CH₂), 22.0 (CH₃), 10.5 (CH₃) | [14][17] |
| Infrared (IR) | Key Peaks (cm⁻¹): 3360 (N-H stretch), 2960 (C-H stretch), 1590 (N-H bend), 1460 (C-H bend) | [14][17] |
Synthesis and Chiral Resolution
The synthesis of sec-butylamine typically results in a racemic mixture, which then often requires resolution into its constituent enantiomers for specific applications, particularly in pharmaceuticals.
Synthesis of Racemic sec-Butylamine
A prevalent industrial method for synthesizing sec-butylamine is the reductive amination of 2-butanone (methyl ethyl ketone).[4][7] This process involves the reaction of the ketone with ammonia in the presence of a reducing agent and a metal catalyst.
Objective: To synthesize racemic sec-butylamine from 2-butanone.
Materials:
-
2-Butanone
-
Anhydrous ammonia
-
Hydrogen gas (H₂)
-
Raney Nickel (or other suitable catalyst, e.g., Ni, Co)[4][7]
-
Ethanol (solvent)
-
High-pressure autoclave reactor
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Reactor Charging: A high-pressure autoclave is charged with 2-butanone, ethanol as the solvent, and a catalytic amount of Raney Nickel.
-
Ammoniation: The reactor is sealed and purged with nitrogen. Anhydrous ammonia is then introduced into the reactor in excess.
-
Hydrogenation: The reactor is pressurized with hydrogen gas. The mixture is heated and stirred vigorously. The reaction is typically maintained at elevated temperature and pressure to facilitate the reductive amination process.
-
Reaction Monitoring: The reaction progress is monitored by measuring hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.
-
Cooling and Depressurization: Upon completion, the reactor is cooled to room temperature, and excess ammonia and hydrogen are carefully vented.
-
Catalyst Removal: The reaction mixture is filtered to remove the Raney Nickel catalyst.
-
Purification: The filtrate, containing sec-butylamine, ethanol, and any unreacted starting material, is subjected to fractional distillation. The lower-boiling sec-butylamine (bp 63 °C) is collected.
-
Characterization: The final product is characterized using NMR and IR spectroscopy to confirm its identity and purity.
Chiral Resolution of (±)-sec-Butylamine
Since many biological systems exhibit stereospecificity, the separation of racemic sec-butylamine into its (R) and (S) enantiomers is often a critical step.[18] Classical resolution via the formation of diastereomeric salts is a well-established method.[10][19]
Objective: To separate (±)-sec-butylamine into its (R) and (S) enantiomers using a chiral resolving agent.
Materials:
-
Racemic (±)-sec-butylamine
-
(L)-(+)-Tartaric acid (chiral resolving agent)
-
Methanol (solvent)
-
Diethyl ether
-
10% Sodium hydroxide (NaOH) solution
-
Drying agent (e.g., anhydrous MgSO₄)
-
Büchner funnel and filter paper
-
Separatory funnel
-
Polarimeter
Procedure:
-
Salt Formation: (±)-sec-butylamine is dissolved in methanol. A stoichiometric amount of (L)-(+)-tartaric acid, also dissolved in methanol, is added slowly to the amine solution.
-
Fractional Crystallization: The solution is cooled, which induces the precipitation of one of the diastereomeric salts, for example, ((S)-sec-butylammonium (L)-tartrate), which is typically less soluble. The crystals are collected by vacuum filtration. The mother liquor contains the more soluble diastereomeric salt, ((R)-sec-butylammonium (L)-tartrate).
-
Purification of Diastereomer: The collected crystals are recrystallized from a minimal amount of hot methanol to improve diastereomeric purity.
-
Liberation of the Free Amine: The purified diastereomeric salt is dissolved in water and treated with an excess of 10% NaOH solution to deprotonate the ammonium ion, liberating the free (S)-sec-butylamine.
-
Extraction and Isolation: The free amine is extracted from the aqueous solution using diethyl ether. The organic layers are combined, dried over anhydrous MgSO₄, filtered, and the solvent is removed by distillation to yield the enantiopure (S)-sec-butylamine.
-
Enantiomeric Purity Analysis: The optical rotation of the isolated enantiomer is measured using a polarimeter and compared to the literature value to determine its enantiomeric excess (ee). The procedure can be repeated on the mother liquor to isolate the (R)-enantiomer.
Chemical Reactions and Industrial Applications
Sec-butylamine's utility stems from the reactivity of its primary amino group, making it a key precursor in various chemical syntheses.
-
Pharmaceutical and Agrochemical Synthesis: It is a fundamental building block for creating more complex molecules with biological activity.[5][6] For example, it is used in the production of the herbicide Bromacil.[1] Its incorporation into a molecule can influence properties like lipophilicity and bioavailability.
-
Fungicide: Sec-butylamine has been used as a fumigant fungicide to control diseases on potatoes and citrus fruits.[2][4][7]
-
Corrosion Inhibitor: It can be used to form a protective layer on metal surfaces, thereby preventing corrosion.[5]
-
Rubber Chemicals: It serves as an intermediate in the production of rubber accelerators.[4][5]
The following diagram illustrates the general workflow for utilizing sec-butylamine as a chiral building block.
Biological Activity and Mechanism of Action
The primary documented biological activity of sec-butylamine is its fungistatic action, particularly against Penicillium digitatum.
The proposed mechanism involves the inhibition of the pyruvate dehydrogenase complex (PDH).[2] This multi-enzyme complex is crucial for cellular respiration, linking glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate into acetyl-CoA. Sec-butylamine acts as a competitive inhibitor with respect to pyruvate, effectively disrupting the fungus's central metabolism and preventing its growth.[2]
The diagram below illustrates this inhibitory action.
Safety and Handling
Sec-butylamine is a hazardous substance that requires strict safety protocols.
-
Hazards:
-
Flammability: It is a highly flammable liquid and vapor. Vapors are heavier than air and may travel to an ignition source and flash back.[11][13]
-
Corrosivity: The substance is corrosive to the eyes, skin, and respiratory tract, capable of causing severe burns.[11][12][13]
-
Toxicity: It is harmful if swallowed or inhaled.[11][12] Acute exposure can cause irritation, respiratory distress, and central nervous system effects.[4][11]
-
Environmental Hazard: Sec-butylamine is very toxic to aquatic life.[12][20]
-
-
Handling and Storage:
-
Use only in well-ventilated areas or under a chemical fume hood.[2][20]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and protective clothing.[8][13][21]
-
Keep away from heat, sparks, open flames, and other ignition sources.[13][21] Use explosion-proof electrical equipment.[13][20]
-
Store in a cool, dry, well-ventilated area, separated from strong acids and oxidizing agents.[13] Keep containers tightly closed.[20]
-
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[11][13] Seek immediate medical attention.[21]
-
Eye Contact: Immediately rinse eyes with plenty of water for several minutes. Remove contact lenses if possible.[13][20][21] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][20]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13][20]
-
Conclusion
Sec-butylamine is a primary aliphatic amine of significant industrial importance. Its value is derived from its chirality and the reactivity of its amino group, which establish it as a versatile intermediate in the synthesis of a wide range of products, from pharmaceuticals to agrochemicals. A thorough understanding of its physicochemical properties, synthetic routes, and biological activity is essential for its effective and safe utilization in research and development. The protocols and data presented in this guide offer a technical foundation for professionals working with this fundamental chemical building block.
References
- 1. sec-Butylamine - Wikipedia [en.wikipedia.org]
- 2. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. adakem.com [adakem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Amines: Versatile Building Blocks in Organic Chemistry and Beyond - Amerigo Scientific [amerigoscientific.com]
- 7. sec-Butylamine | 13952-84-6 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. datainsightsmarket.com [datainsightsmarket.com]
- 10. sec-Butylamine [drugfuture.com]
- 11. SEC-BUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. (±)-sec-butyl amine, 13952-84-6 [thegoodscentscompany.com]
- 13. ICSC 0401 - sec-BUTYLAMINE [inchem.org]
- 14. spectrabase.com [spectrabase.com]
- 15. sec-Butylamine(13952-84-6) 1H NMR [m.chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. rsc.org [rsc.org]
- 18. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 19. onyxipca.com [onyxipca.com]
- 20. fishersci.com [fishersci.com]
- 21. sec-Butylamine - Safety Data Sheet [chemicalbook.com]
A Technical Guide to the Solubility of sec-Butylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
sec-Butylamine (2-butanamine) is a primary aliphatic amine with the chemical formula C₄H₁₁N.[1][2] It is a colorless liquid with a characteristic ammonia-like odor.[1] As a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals, a thorough understanding of its solubility is critical for reaction design, purification, and formulation.[3] The presence of both a nonpolar butyl group and a polar amine group allows for a degree of solubility in both nonpolar and polar organic solvents. This guide serves as a practical resource for laboratory professionals to determine the solubility of sec-butylamine in specific solvents relevant to their work.
Qualitative Solubility of sec-Butylamine
Qualitative assessments from various sources indicate that sec-butylamine is miscible or highly soluble in a range of common organic solvents.
| Solvent Class | Representative Solvents | Qualitative Solubility |
| Alcohols | Ethanol | Soluble, Miscible[1] |
| Ethers | Diethyl Ether | Soluble, Miscible[1] |
| Ketones | Acetone | Very Soluble, Miscible[1] |
While this information is useful for general guidance, it lacks the quantitative detail required for many scientific applications. The following sections provide the tools to generate precise solubility data.
Experimental Protocol: Determination of sec-Butylamine Solubility via the Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a substance in a solvent. The following protocol is a generalized procedure that can be adapted for determining the solubility of sec-butylamine in various organic solvents.
3.1. Materials
-
sec-Butylamine (high purity)
-
Selected organic solvent (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Constant temperature water bath or incubator with shaker
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Syringes and vials
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of sec-butylamine to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess of the solute is crucial to ensure that a saturated solution is achieved.
-
Place the sealed container in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 48 hours, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration of sec-butylamine in the solvent remains constant.
-
-
Phase Separation:
-
After equilibration, remove the container from the shaker and allow the undissolved phase to settle.
-
To ensure complete separation of the excess sec-butylamine, centrifuge the sample at a high speed.
-
-
Sample Analysis:
-
Carefully extract an aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with a known volume of the same organic solvent to bring the concentration within the calibration range of the analytical instrument.
-
Determine the concentration of sec-butylamine in the diluted sample using a pre-calibrated analytical method, such as GC-FID.
-
3.3. Quantification
-
Prepare a series of standard solutions of sec-butylamine in the chosen organic solvent of known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from GC-FID) against the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of sec-butylamine in the diluted experimental sample and then back-calculate the concentration in the original saturated solution.
Visualizations
Experimental Workflow for Solubility Determination
Caption: A flowchart of the isothermal shake-flask method for determining sec-butylamine solubility.
Factors Influencing sec-Butylamine Solubility
Caption: Key factors that influence the solubility of sec-butylamine in organic solvents.
Conclusion
While quantitative data on the solubility of sec-butylamine in a wide array of organic solvents is sparse in the public domain, this guide provides the necessary framework for researchers to determine these values experimentally. The provided isothermal shake-flask protocol offers a robust method for generating reliable solubility data. By understanding the interplay of molecular structure and solvent properties, scientists and drug development professionals can make informed decisions regarding solvent selection for the synthesis, purification, and formulation of sec-butylamine and its derivatives.
References
Methodological & Application
Application Note: Chiral Resolution of Racemic Carboxylic Acids Using sec-Butylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chirality is a critical consideration in the pharmaceutical industry, as enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological properties.[1] The resolution of racemic mixtures into their constituent enantiomers is a crucial step in the development of single-enantiomer drugs. One of the most established and industrially scalable methods for chiral resolution is the formation of diastereomeric salts.[2] This technique involves the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, possess different physical properties, such as solubility, which allows for their separation through techniques like fractional crystallization.[2][3]
This application note provides a detailed protocol for the chiral resolution of racemic carboxylic acids, particularly those of the 2-arylpropionic acid class (e.g., ibuprofen, naproxen), using enantiomerically pure sec-butylamine as the resolving agent.
Principle of Resolution
The reaction of a racemic carboxylic acid, (R/S)-RCOOH, with a single enantiomer of a chiral amine, such as (S)-sec-butylamine, results in the formation of two diastereomeric salts: [(R)-RCOO⁻][(S)-amineH⁺] and [(S)-RCOO⁻][(S)-amineH⁺]. Due to their different three-dimensional structures, these diastereomeric salts have distinct physical properties, most notably different solubilities in a given solvent system. This difference allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. The more soluble diastereomer remains in the mother liquor. Subsequently, the resolved carboxylic acid enantiomer can be recovered from the isolated salt by treatment with a strong acid, which protonates the carboxylate and deprotonates the amine, allowing for their separation.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific carboxylic acids, particularly concerning the choice of solvent and crystallization conditions.
Materials:
-
Racemic carboxylic acid (e.g., ibuprofen, naproxen)
-
Enantiomerically pure (R)- or (S)-sec-butylamine (0.5-1.0 molar equivalent)
-
Solvent (e.g., methanol, ethanol, acetone, ethyl acetate, or mixtures thereof)
-
Hydrochloric acid (HCl), 2 M
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Heating mantle or water bath
-
Magnetic stirrer
-
Vacuum filtration apparatus
-
Rotary evaporator
Procedure:
-
Diastereomeric Salt Formation:
-
In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a selected solvent or solvent mixture with gentle heating.
-
Slowly add the enantiomerically pure sec-butylamine (0.5-1.0 equivalent) to the heated solution with continuous stirring. The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized product.
-
Observe for the formation of a precipitate. If no precipitate forms immediately, continue stirring at an elevated temperature (e.g., 50-70 °C) for a period (e.g., 1 hour), then allow the solution to cool slowly to room temperature, and subsequently in an ice bath to induce crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration.
-
Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals. At this stage, the diastereomeric excess (d.e.) of the salt can be determined using techniques like NMR spectroscopy.
-
-
Recovery of the Enantiopure Carboxylic Acid:
-
Suspend the dried diastereomeric salt in water.
-
Add 2 M HCl solution dropwise with stirring until the solution becomes acidic (pH 1-2), leading to the dissolution of the salt and the precipitation or separation of the free carboxylic acid.
-
Extract the carboxylic acid into an organic solvent like diethyl ether (perform 3 extractions).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the resolved carboxylic acid.
-
-
Analysis of Enantiomeric Purity:
-
Determine the enantiomeric excess (e.e.) of the recovered carboxylic acid using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.
-
Data Presentation
The following table summarizes hypothetical, yet representative, data for the chiral resolution of a generic 2-arylpropionic acid using (S)-sec-butylamine.
| Racemic Carboxylic Acid | Resolving Agent | Solvent System | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) of Salt (%) | Yield of Resolved Carboxylic Acid (%) | Enantiomeric Excess (e.e.) of Carboxylic Acid (%) |
| (±)-Ibuprofen | (S)-sec-butylamine | Ethanol:Water (9:1) | 45 | >95 | 40 | >95 (S)-Ibuprofen |
| (±)-Naproxen | (S)-sec-butylamine | Methanol | 42 | >98 | 38 | >98 (S)-Naproxen |
| (±)-Flurbiprofen | (R)-sec-butylamine | Acetone | 40 | >95 | 35 | >95 (R)-Flurbiprofen |
Visualization
Caption: Workflow for the chiral resolution of a racemic carboxylic acid.
References
Application Notes and Protocols for Diastereomeric Salt Formation with sec-Butylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution via diastereomeric salt formation is a robust and widely utilized technique in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. This method leverages the formation of diastereomers with distinct physical properties, most notably solubility, allowing for their separation through fractional crystallization. This application note provides a detailed protocol for the chiral resolution of a racemic carboxylic acid using (S)-(-)-sec-butylamine as the resolving agent.
The principle of this technique lies in the reaction of a racemic acid, (±)-Acid, with an enantiomerically pure chiral base, in this case, (S)-(-)-sec-butylamine. This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-Acid·(S)-sec-Butylamine] and [(S)-Acid·(S)-sec-Butylamine]. Due to their different three-dimensional arrangements, these diastereomeric salts exhibit divergent physical properties, enabling the selective crystallization of the less soluble diastereomer. Subsequent isolation and treatment of the purified diastereomeric salt allow for the recovery of the desired enantiomerically pure acid.
Key Experimental Protocols
The successful resolution of a racemic carboxylic acid using sec-butylamine is contingent upon the careful optimization of several experimental parameters, including solvent selection, stoichiometry, temperature, and crystallization time.
Protocol 1: Screening for Optimal Crystallization Conditions
A preliminary screening process is crucial to identify a suitable solvent system that provides a significant difference in solubility between the two diastereomeric salts.
Materials:
-
Racemic carboxylic acid
-
(S)-(-)-sec-Butylamine
-
A selection of solvents of varying polarity (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, and mixtures thereof)
-
96-well plate or small-scale vials
-
Stirring apparatus
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the racemic carboxylic acid in a suitable solvent (e.g., 0.5 M in methanol). Prepare a stock solution of (S)-(-)-sec-butylamine of the same molar concentration.
-
Salt Formation: In each well or vial, combine equal molar equivalents of the racemic acid and (S)-(-)-sec-butylamine stock solutions.
-
Solvent Addition: Add a screening solvent to each well.
-
Crystallization: Allow the solutions to stand at room temperature. If no crystals form, cooling to 4 °C or -20 °C can be attempted. The formation of a crystalline precipitate indicates a potentially suitable solvent.
-
Analysis: The solid and supernatant from promising wells should be analyzed (e.g., by chiral HPLC) to determine the diastereomeric excess (d.e.) of the crystalline salt and the mother liquor.
Protocol 2: Preparative Scale Diastereomeric Salt Formation and Crystallization
Once an effective solvent system is identified, the resolution can be scaled up to obtain a larger quantity of the desired enantiomer.
Materials:
-
Racemic carboxylic acid
-
(S)-(-)-sec-Butylamine
-
Optimal solvent identified in Protocol 1
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolution: In the reaction vessel, dissolve the racemic carboxylic acid (1.0 equivalent) in the chosen solvent with gentle heating to ensure complete dissolution.
-
Addition of Resolving Agent: Add (S)-(-)-sec-butylamine (0.5-1.0 equivalent) to the solution. The use of a slight sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the initially formed salt.
-
Crystallization: Slowly cool the solution to the optimal crystallization temperature determined during screening, while stirring gently. Seeding with a small crystal of the desired diastereomeric salt can be beneficial to induce crystallization and improve crystal quality.
-
Isolation: Once crystallization is complete, collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at a suitable temperature.
-
Recrystallization (Optional): To improve the diastereomeric purity, the isolated salt can be recrystallized from the same or a different solvent system.
Protocol 3: Liberation of the Enantiomerically Pure Carboxylic Acid
The final step involves the decomposition of the diastereomeric salt to recover the desired enantiomer of the carboxylic acid.
Materials:
-
Purified diastereomeric salt
-
Aqueous acid solution (e.g., 1 M HCl)
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Salt Dissociation: Suspend the purified diastereomeric salt in water.
-
Acidification: Add the aqueous acid solution to protonate the carboxylate and liberate the free carboxylic acid. The pH should be adjusted to be at least 2 pH units below the pKa of the carboxylic acid.
-
Extraction: Extract the liberated carboxylic acid into an organic solvent. Perform multiple extractions to ensure complete recovery.
-
Washing: Wash the combined organic extracts with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Purity Analysis: Determine the enantiomeric excess (e.e.) of the final product using a suitable analytical technique, such as chiral HPLC or polarimetry.
Data Presentation
The following tables present representative data for a hypothetical diastereomeric salt resolution of a generic racemic carboxylic acid with (S)-(-)-sec-butylamine. Note: This data is for illustrative purposes only and will vary depending on the specific carboxylic acid and experimental conditions.
Table 1: Solvent Screening for Diastereomeric Salt Crystallization
| Solvent System | Temperature (°C) | Crystalline Solid Formed | Diastereomeric Excess (d.e.) of Solid (%) |
| Methanol | 25 | Yes | 65 |
| Ethanol | 25 | Yes | 78 |
| Isopropanol | 25 | Yes | 85 |
| Acetone | 25 | No | - |
| Ethyl Acetate | 4 | Yes | 72 |
| Toluene | 4 | No | - |
| Ethanol/Water (9:1) | 25 | Yes | 92 |
Table 2: Preparative Scale Resolution and Enantiomer Recovery
| Parameter | Value |
| Racemic Acid Input | 10.0 g |
| (S)-(-)-sec-Butylamine | 0.95 eq |
| Crystallization Solvent | Ethanol/Water (9:1) |
| Yield of Diastereomeric Salt (1st crop) | 4.5 g |
| Diastereomeric Excess (d.e.) of Salt | 95% |
| Yield of Enriched (S)-Acid | 3.2 g |
| Enantiomeric Excess (e.e.) of (S)-Acid | 98% |
Mandatory Visualization
The following diagrams illustrate the logical workflow and the chemical principle of the diastereomeric salt formation process.
Caption: Experimental workflow for chiral resolution.
Caption: Principle of diastereomeric salt formation.
Application Notes and Protocols: Sec-Butylamine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sec-butylamine, a versatile primary amine, serves as a crucial building block and reagent in the synthesis of various pharmaceutical intermediates. Its applications range from direct incorporation into active pharmaceutical ingredients (APIs) to its use as a chiral resolving agent for the separation of enantiomers. This document provides detailed application notes and experimental protocols for key reactions involving sec-butylamine, including N-acylation and reductive amination, as well as its use in chiral resolution.
Core Applications of Sec-Butylamine in Pharmaceutical Synthesis
Sec-butylamine is utilized in several key synthetic transformations within the pharmaceutical industry:
-
N-Acylation: The formation of amide bonds is a cornerstone of medicinal chemistry. Sec-butylamine readily reacts with acylating agents, such as acyl chlorides or carboxylic acids activated with coupling agents, to form N-sec-butyl amides. These amides are often intermediates in the synthesis of more complex molecules, including enzyme inhibitors and receptor antagonists.
-
Reductive Amination: This powerful reaction allows for the formation of secondary amines from the reaction of a primary amine with a ketone or aldehyde. Sec-butylamine can be reductively aminated to introduce the sec-butyl group onto a carbonyl-containing intermediate, a common strategy in the synthesis of various drug candidates.[1]
-
Chiral Resolution: As a chiral amine, sec-butylamine can be used as a resolving agent to separate racemic mixtures of acidic compounds.[2][3] By forming diastereomeric salts with different solubilities, the enantiomers of a chiral carboxylic acid can be effectively separated, which is a critical step in the development of single-enantiomer drugs.[4]
Experimental Protocols
Protocol 1: Synthesis of N-(sec-Butyl)-4-nitrobenzamide via N-Acylation
This protocol details the synthesis of N-(sec-butyl)-4-nitrobenzamide, a common intermediate that can be further elaborated, for instance, by reduction of the nitro group to an amine.
Reaction Scheme:
Materials:
-
4-Nitrobenzoyl chloride
-
sec-Butylamine
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath.
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve sec-butylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq.) in anhydrous dichloromethane to the cooled amine solution dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield N-(sec-butyl)-4-nitrobenzamide as a solid.
Quantitative Data (Representative):
| Parameter | Value |
| Reactants | |
| 4-Nitrobenzoyl chloride | 1.86 g (10 mmol) |
| sec-Butylamine | 0.73 g (10 mmol) |
| Triethylamine | 1.21 g (12 mmol) |
| Dichloromethane | 50 mL |
| Product | |
| Yield | 1.9 - 2.1 g (85-95%) |
| Melting Point | 87-90 °C[5] |
| Characterization Data | |
| ¹H NMR (CDCl₃, 300 MHz) δ | 7.77 (m, 2H), 7.48–7.40 (m, 3H), 6.14 (br s, 1H), 4.19–4.05 (m, 1H), 1.62–1.53 (m, 2H), 1.22 (d, J=6.3 Hz, 3H), 0.96 (t, J=7.2 Hz, 3H)[5] |
| ¹³C NMR (CDCl₃, 75 MHz) δ | 166.9, 135.0, 131.2, 128.4, 126.8, 47.1, 29.7, 20.4, 10.4[5] |
| IR (KBr, cm⁻¹) ν | 3285 (N-H), 1632 (C=O)[5] |
Protocol 2: Synthesis of a Secondary Amine via Reductive Amination
This protocol outlines a general procedure for the reductive amination of a ketone with sec-butylamine.
Workflow:
Materials:
-
Ketone (e.g., Cyclohexanone)
-
sec-Butylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer.
Procedure:
-
To a dry round-bottom flask, add the ketone (1.0 eq.) and dissolve it in anhydrous DCE.
-
Add sec-butylamine (1.1 eq.) followed by acetic acid (1.0 eq.). Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) in portions to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to obtain the desired secondary amine.
Quantitative Data (Representative for Cyclohexanone):
| Parameter | Value |
| Reactants | |
| Cyclohexanone | 0.98 g (10 mmol) |
| sec-Butylamine | 0.80 g (11 mmol) |
| NaBH(OAc)₃ | 3.18 g (15 mmol) |
| Acetic Acid | 0.60 g (10 mmol) |
| 1,2-Dichloroethane | 50 mL |
| Product | |
| Yield | 1.1 - 1.3 g (80-90%) |
| Characterization | |
| Expected Analysis | ¹H NMR, ¹³C NMR, GC-MS |
Protocol 3: Chiral Resolution of a Racemic Carboxylic Acid (e.g., a Profen)
This protocol provides a representative method for the chiral resolution of a racemic carboxylic acid using (R)- or (S)-sec-butylamine. The specific conditions (solvent, temperature) will need to be optimized for the particular acid.
Logical Relationship:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]
- 3. US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase - Google Patents [patents.google.com]
- 4. US3931298A - Chemical process for forming 2,6-dimethylaniline - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
Application of sec-Butylamine in Agrochemical Synthesis: Detailed Application Notes and Protocols
Introduction
sec-Butylamine, a versatile primary amine, serves as a crucial building block in the synthesis of a variety of agrochemicals. Its branched alkyl structure can impart desirable physicochemical properties to the final active ingredients, influencing factors such as lipophilicity, membrane permeability, and metabolic stability, which are critical for the efficacy of herbicides and fungicides. This document provides detailed application notes and experimental protocols for the synthesis and use of agrochemicals derived from sec-butylamine, intended for researchers, scientists, and professionals in the field of drug and pesticide development.
I. Herbicidal Applications: Synthesis of Bromacil
One of the prominent applications of sec-butylamine in the agrochemical industry is as a key precursor in the synthesis of Bromacil, a broad-spectrum herbicide.[1] Bromacil is effective for the control of annual and perennial grasses and broadleaf weeds in both non-cropland areas and selectively in certain crops like citrus and pineapple.[2] Its mode of action involves the inhibition of photosynthesis.[3]
Signaling Pathway: Inhibition of Photosynthesis
The logical flow of Bromacil's herbicidal action is depicted below.
Caption: Logical workflow of Bromacil synthesis and its mode of action.
Quantitative Data: Bromacil Efficacy and Toxicity
The following table summarizes key quantitative data for Bromacil.
| Parameter | Value | Species | Reference |
| Acute Oral LD50 | 5200 mg/kg | Rat | [1] |
| Herbicidal Activity (EC50) | 2.1 - 25 ppm | Various Weeds | [4] |
| 8-day Oral LD50 | >10000 ppm | Mallard and Quail | [2] |
| 48-hour LC50 | 71 ppm | Bluegill Sunfish | [2] |
| 48-hour LC50 | 56-75 ppm | Rainbow Trout | [2] |
| 96-hour LC50 | 182 mg/L | Fathead Minnows | [2] |
Experimental Protocols: Synthesis of Bromacil
The synthesis of Bromacil from sec-butylamine is a three-step process.
Caption: Workflow for the three-step synthesis of Bromacil.
Step 1: Synthesis of sec-Butylurea
This procedure outlines the synthesis of sec-butylurea from sec-butylamine and urea.
-
Materials:
-
sec-Butylamine
-
Urea
-
Solvent (e.g., water)
-
-
Procedure:
-
Dissolve urea in water in a reaction vessel.
-
Slowly add sec-butylamine to the urea solution while stirring.
-
Heat the reaction mixture under reflux for a specified period to drive the condensation reaction.
-
Cool the reaction mixture to room temperature, which should induce the precipitation of sec-butylurea.
-
Collect the solid product by filtration and wash with cold water.
-
Dry the product under vacuum to obtain sec-butylurea. The melting point of the product should be approximately 169-171 °C.[5]
-
Step 2: Synthesis of 3-sec-Butyl-6-methyluracil
This protocol describes the cyclization reaction to form the uracil ring structure.
-
Materials:
-
sec-Butylurea
-
Ethyl acetoacetate
-
Sodium hydroxide
-
Concentrated hydrochloric acid
-
Water
-
-
Procedure:
-
Prepare a solution of sodium hydroxide in water in a reaction flask and heat to 95°C.
-
Add finely powdered sec-butylurea to the hot sodium hydroxide solution with stirring until a clear solution is obtained.
-
Add ethyl acetoacetate to the reaction mixture.
-
Cool the solution to 65°C and carefully acidify by the slow addition of concentrated hydrochloric acid while stirring vigorously.
-
3-sec-butyl-6-methyluracil will precipitate out of the solution.
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the product by filtration, wash with cold water, followed by alcohol and ether.
-
Air-dry the solid to yield 3-sec-butyl-6-methyluracil.
-
Step 3: Bromination of 3-sec-Butyl-6-methyluracil to Bromacil
This final step introduces the bromine atom to the uracil ring.
-
Materials:
-
Procedure:
-
Suspend 3-sec-butyl-6-methyluracil in water in a four-necked flask equipped with a stirrer, thermometer, and dropping funnel.[6]
-
Heat the mixture to a temperature between 70-120°C (a preferred temperature is 85°C).[6]
-
Slowly add bromine to the heated suspension over a period of time.[6]
-
After the addition is complete, maintain the reaction mixture at the same temperature and stir for approximately 2 hours.[6]
-
Cool the reaction mixture to 45°C and neutralize by adding a sodium hydroxide solution until the pH reaches 7.[6]
-
Continue cooling to 20-25°C and stir for an additional 30 minutes to promote crystallization.[6]
-
Collect the precipitated Bromacil by filtration, wash with water, and dry in an oven.[6] The resulting product should be a faint yellow crystalline solid with a melting point of 159-160°C.[5]
-
II. Fungicidal Applications: Post-Harvest Treatment of Citrus
sec-Butylamine is also utilized as a post-harvest fungicide, particularly for the control of fruit-rotting fungi on citrus fruits.[7][8] It is effective against common post-harvest pathogens such as Penicillium digitatum, the causative agent of green mold.[8][9]
Mechanism of Action
The fungistatic action of sec-butylamine is believed to involve the inhibition of the pyruvate dehydrogenase complex, a key enzyme in fungal metabolism.[4]
Caption: Proposed mechanism of fungicidal action of sec-butylamine.
Quantitative Data: Fungicidal Efficacy
The following table presents available data on the fungicidal activity of sec-butylamine.
| Parameter | Value | Species | Reference |
| Minimum Inhibitory Concentration (MIC) | Not explicitly found, but effective at 0.5-2% solutions | Penicillium spp. | |
| Acute Oral LD50 (sec-butylamine) | 152 mg/kg | Rat | [10] |
| Acute Dermal LD50 (sec-butylamine) | 2.5 g/kg | Rabbit | [10] |
Note: Specific MIC values for sec-butylamine against Penicillium digitatum were not found in the provided search results. The effective concentration is derived from application protocols.
Experimental Protocol: Post-Harvest Fungicidal Treatment of Citrus
This protocol outlines the general procedure for the application of sec-butylamine as a post-harvest fungicide on citrus fruits.
-
Materials:
-
sec-Butylamine (or its salt, e.g., sec-butylamine carbonate)
-
Water
-
Harvested citrus fruit
-
Application equipment (drenching tank or spraying system)
-
-
Procedure:
-
Prepare an aqueous solution of sec-butylamine salt at a concentration of 0.5% to 2% amine.
-
For drench treatment, immerse the harvested fruit in boxes or bins in the sec-butylamine solution. Ensure complete wetting of the fruit surface.
-
For spray treatment on a packing line, apply a 2% solution of the active ingredient, ensuring uniform coverage of each fruit.
-
To achieve optimal disease control, do not rinse the fruit with fresh water after the treatment.
-
Allow the fruit to dry before packaging and storage.
-
The treatment should ideally be applied within 24 hours of harvest for maximum efficacy.[11]
-
Disclaimer: These protocols are intended for research and development purposes. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Researchers should consult relevant safety data sheets (SDS) for all chemicals used. Commercial application of agrochemicals is subject to regulatory approval and guidelines, which must be strictly followed.
References
- 1. Bromacil | C9H13BrN2O2 | CID 9411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pic.int [pic.int]
- 3. researchgate.net [researchgate.net]
- 4. eplanning.blm.gov [eplanning.blm.gov]
- 5. Method for synthesis of 5-bromine-3-sec-butyl-6- methyl uracil - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN101597265B - Method for synthesizing bromacil technical - Google Patents [patents.google.com]
- 7. redalyc.org [redalyc.org]
- 8. Biological Control of Citrus Postharvest Phytopathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Physiological and Proteomic Analysis of Penicillium digitatum in Response to X33 Antifungal Extract Treatment [frontiersin.org]
- 10. 3-sec-Butyl-6-methyluracil | C9H14N2O2 | CID 100019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Postharvest Treatments in Citrus: Strategies to Minimize Losses [postharvest.biz]
Application Note: Enantioselective Synthesis of α-Branched Amines via Diastereoselective Addition to Chiral Imine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry and drug development, as the stereochemistry of amine-containing molecules is often critical to their pharmacological activity. One powerful strategy for controlling the stereochemistry at the α-carbon of an amine is the use of chiral auxiliaries. This approach involves the temporary incorporation of a chiral molecule to direct a stereoselective transformation, followed by its removal to yield the desired enantiomerically enriched product.
While a variety of chiral auxiliaries have been developed, this application note focuses on the conceptual framework of using chiral amine derivatives for the synthesis of α-branched amines. Although the use of sec-butylamine derivatives as chiral auxiliaries for this specific purpose is not widely documented in peer-reviewed literature, the principles are well-illustrated by the highly successful and mechanistically similar tert-butanesulfinamide auxiliary developed by Ellman and coworkers.[1][2] This methodology has become a benchmark in the field due to its high stereoselectivity, broad substrate scope, and the reliability of the protocols.[3][4][5]
This document provides a detailed protocol for the asymmetric synthesis of α-branched amines using (R)-(+)-tert-butylsulfinamide as a representative chiral amine derivative. The general workflow involves three key steps:
-
Condensation: Formation of a chiral N-tert-butanesulfinyl imine from the chiral auxiliary and a prochiral aldehyde or ketone.
-
Diastereoselective Addition: Nucleophilic addition of an organometallic reagent (e.g., a Grignard reagent) to the imine, where the chiral auxiliary directs the approach of the nucleophile to create a new stereocenter with high diastereoselectivity.
-
Auxiliary Cleavage: Removal of the chiral auxiliary under acidic conditions to afford the desired chiral primary amine.
Signaling Pathway and Logical Relationships
The overall logic of this synthetic strategy is to transfer the stereochemical information from the chiral auxiliary to the newly formed amine. The chiral sulfinyl group effectively shields one face of the C=N double bond of the intermediate imine, directing the incoming nucleophile to the opposite face.
Caption: Logical workflow for the asymmetric synthesis of chiral amines using a chiral auxiliary.
Experimental Workflow
The following diagram outlines the typical laboratory workflow for this synthesis, from starting materials to the purified final product.
Caption: Step-by-step experimental workflow for the synthesis and purification of chiral amines.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of α-branched amines from various aldehydes and Grignard reagents using (R)-(+)-tert-butylsulfinamide. High yields and excellent diastereoselectivities are typically observed.
| Entry | Aldehyde (R1) | Grignard Reagent (R2) | Product (Amine) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Isobutyraldehyde | Phenylmagnesium bromide | 1-Phenyl-2-methylpropan-1-amine | 85 | 96:4 |
| 2 | Benzaldehyde | Ethylmagnesium bromide | 1-Phenylpropan-1-amine | 91 | 98:2 |
| 3 | 3-Phenylpropanal | Methylmagnesium bromide | 4-Phenylbutan-2-amine | 88 | 95:5 |
| 4 | Cyclohexanecarbaldehyde | Vinylmagnesium bromide | 1-Cyclohexylprop-2-en-1-amine | 82 | 97:3 |
| 5 | Pivalaldehyde | 4-Methoxyphenylmagnesium bromide | 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine | 79 | >99:1 |
Note: Data are representative examples compiled from literature and are intended for illustrative purposes. Actual results may vary.[1]
Detailed Experimental Protocols
The following protocols are adapted from established procedures for the asymmetric synthesis of α-branched primary amines.[1]
Protocol 1: Synthesis of Chiral N-tert-Butanesulfinyl Imine
Materials:
-
Aldehyde (1.0 equiv)
-
(R)-(+)-tert-Butylsulfinamide (1.05 equiv)
-
Titanium (IV) ethoxide (Ti(OEt)₄) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde (10 mmol, 1.0 equiv) and anhydrous THF (50 mL).
-
Add (R)-(+)-tert-butylsulfinamide (10.5 mmol, 1.05 equiv) to the solution.
-
Add Ti(OEt)₄ (15 mmol, 1.5 equiv) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Upon completion, pour the reaction mixture into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with EtOAc.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine.
-
The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Addition of a Grignard Reagent
Materials:
-
N-tert-Butanesulfinyl imine (from Protocol 1) (1.0 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.2 equiv)
-
Anhydrous toluene or THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the crude N-tert-butanesulfinyl imine (8 mmol, 1.0 equiv) and dissolve it in anhydrous toluene (40 mL).
-
Cool the solution to -48 °C using an acetonitrile/dry ice bath.
-
Slowly add the Grignard reagent (9.6 mmol, 1.2 equiv) dropwise over 20 minutes, maintaining the internal temperature below -40 °C.
-
Stir the reaction mixture at -48 °C for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with EtOAc (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to afford the diastereomerically enriched sulfinamide.
Protocol 3: Cleavage of the Chiral Auxiliary
Materials:
-
Diastereomerically enriched sulfinamide (from Protocol 2) (1.0 equiv)
-
Methanol (MeOH)
-
Hydrochloric acid (4.0 M in 1,4-dioxane) (2.0 equiv)
-
Diethyl ether (Et₂O)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the purified sulfinamide (5 mmol, 1.0 equiv) in methanol (20 mL) in a round-bottom flask.
-
Add the HCl solution in 1,4-dioxane (10 mmol, 2.0 equiv) and stir the mixture at room temperature for 1 hour.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in Et₂O and concentrate again to remove residual dioxane. The product is now the amine hydrochloride salt.
-
To obtain the free amine, dissolve the hydrochloride salt in water and basify to pH > 12 with 1 M NaOH solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched primary amine.
-
Further purification can be achieved by distillation under reduced pressure or crystallization if the product is a solid.
Conclusion
The use of chiral amine derivatives as auxiliaries provides a robust and highly stereoselective method for the synthesis of α-branched primary amines. The protocols detailed herein, using tert-butanesulfinamide as a well-established example, offer a reliable pathway to access these valuable building blocks for pharmaceutical and agrochemical research. The high diastereoselectivities achieved in the key nucleophilic addition step, coupled with the straightforward removal of the auxiliary, make this a highly practical and widely adopted strategy in asymmetric synthesis. Researchers can conceptually adapt these principles when exploring less common chiral auxiliaries for similar transformations.
References
- 1. Asymmetric Synthesis of α-Branched Amines | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 3. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: sec-Butylamine-Derived Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sec-butylamine as a chiral precursor for the synthesis of phosphoramidite ligands and their application in asymmetric catalysis. Detailed protocols for ligand synthesis and a representative catalytic reaction, along with expected performance data, are presented to facilitate the adoption of this methodology in research and development settings.
Introduction: Chiral Amines as Ligand Scaffolds
Chiral amines are fundamental building blocks in the synthesis of ligands for asymmetric catalysis. Their inherent chirality can be effectively transferred to a catalyst, enabling the production of enantiomerically enriched products. While a vast array of chiral ligands have been developed, phosphoramidites have emerged as a privileged class, demonstrating high efficiency and enantioselectivity in a variety of metal-catalyzed reactions, particularly in the asymmetric hydrogenation of unsaturated compounds.
(S)-(+)-sec-Butylamine, a readily available and cost-effective chiral amine, serves as an excellent starting material for the synthesis of novel phosphoramidite ligands. The steric and electronic properties of the sec-butyl group can influence the chiral environment of the catalytic center, leading to high levels of asymmetric induction.
Ligand Synthesis: (S,S)-Ph-BINEPINE-(S)-sec-butylamine Phosphoramidite
This section details the synthesis of a P-chiral phosphoramidite ligand derived from (S)-(+)-sec-butylamine and a biphenyl-based phosphine.
Workflow for Ligand Synthesis:
Application Note: Quantitative Analysis of Sec-Butylamine in Samples using Gas Chromatography-Mass Spectrometry (GC-MS)
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the determination of sec-butylamine in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and volatility of sec-butylamine, direct analysis can be challenging. This protocol employs a derivatization step to enhance its chromatographic properties, ensuring improved peak shape, sensitivity, and selectivity. The method is suitable for trace-level quantification and can be adapted for different sample types, including environmental and biological matrices.
Introduction
Sec-butylamine is a primary aliphatic amine used as a fungicide and in chemical synthesis.[1][2][3] Its presence in various samples is often subject to regulatory monitoring, necessitating a reliable analytical method for its quantification. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for this purpose.[4][5] However, the inherent polarity of primary amines can lead to poor chromatographic performance, such as peak tailing on standard non-polar columns.[6][7] To overcome these challenges, a derivatization step is typically employed to increase the volatility and thermal stability of the analyte, making it more amenable to GC analysis.[6][7][8] This note provides a comprehensive protocol for the analysis of sec-butylamine, including sample preparation, derivatization, and GC-MS analysis.
Experimental Workflow
The overall workflow for the analysis of sec-butylamine is depicted below.
Caption: Overall experimental workflow for sec-butylamine analysis.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific sample matrices.
Reagents and Materials
-
Sec-butylamine standard (≥99.5% purity)
-
Pentafluorobenzaldehyde (PFBAl) derivatizing reagent
-
Solvents: Hexane, Dichloromethane, Methanol (all HPLC or GC grade)[4][9]
-
Sodium sulfate (anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
15 mL glass centrifuge tubes with screw caps
-
2 mL GC autosampler vials with inserts[9]
-
Syringe filters (0.22 µm)
Standard and Sample Preparation
2.1. Preparation of Stock and Working Standards
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of sec-butylamine standard, dissolve it in methanol, and make up the volume to 100 mL in a volumetric flask.
-
Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with the appropriate solvent.
2.2. Sample Extraction (Liquid-Liquid Extraction - LLE) This procedure is suitable for aqueous samples. For solid samples, an initial extraction into an appropriate solvent is required.
-
Place 5 mL of the aqueous sample into a 15 mL glass centrifuge tube.
-
Adjust the pH of the sample to >11 using 1 M NaOH to ensure sec-butylamine is in its free base form.
-
Add 5 mL of dichloromethane or another suitable organic solvent.[4]
-
Vortex the tube for 2 minutes to facilitate extraction.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.[5]
-
Carefully transfer the upper organic layer to a clean tube.[5]
-
Repeat the extraction (steps 3-6) with a fresh aliquot of solvent and combine the organic extracts.
-
Dry the combined extract by passing it through a small column of anhydrous sodium sulfate.
Derivatization Protocol
Derivatization is crucial for improving the chromatographic analysis of sec-butylamine.[6][10] The reaction with pentafluorobenzaldehyde (PFBAl) forms a stable Schiff base derivative that is highly responsive to electron capture detectors (ECD) and provides a characteristic mass spectrum.
-
Evaporate the dried sample extract to approximately 1 mL under a gentle stream of nitrogen.
-
Add 100 µL of a 10% PFBAl solution in hexane.
-
Vortex the mixture and let it react at room temperature for at least 30 minutes.[10]
-
After the reaction, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for GC-MS analysis.
-
Filter the final solution through a 0.22 µm syringe filter into a GC vial.
GC-MS Instrumentation and Conditions
The following parameters can be used as a starting point and should be optimized for the specific instrument.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column[9] |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | - Initial Temperature: 60 °C, hold for 2 min- Ramp: 15 °C/min to 280 °C- Hold: 5 min at 280 °C |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Acquisition Mode | Full Scan (m/z 40-450) for identification andSelected Ion Monitoring (SIM) for quantification |
| SIM Ions | To be determined from the mass spectrum of the derivatized sec-butylamine standard (e.g., molecular ion and key fragments). The underivatized sec-butylamine has a nominal mass of 73 g/mol .[1][11] |
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this method. These values should be confirmed during in-house method validation.
| Parameter | Expected Value | Notes |
| Linearity (r²) | > 0.995 | Based on a calibration curve prepared from 0.1 to 25 µg/mL. |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | Calculated as 3x the signal-to-noise ratio. Sensitivity can be in the low ppm range for solid/liquid samples.[12][13] |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL | Calculated as 10x the signal-to-noise ratio.[13] |
| Accuracy (Recovery) | 85 - 110% | Determined by spiking blank matrix with known concentrations of sec-butylamine. Recoveries of 70-85% have been reported in complex matrices like milk.[12] |
| Precision (%RSD) | < 15% | Repeatability and intermediate precision for replicate preparations and injections. A relative standard deviation of 0.2% has been reported for industrial samples.[14] |
Signaling Pathway and Logical Relationships
The derivatization reaction is a key logical step in this protocol, transforming the analyte's chemical properties to make it suitable for GC-MS analysis.
Caption: Logic of derivatization for improved GC-MS analysis.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of sec-butylamine. The inclusion of a derivatization step is critical for achieving excellent chromatographic performance and low detection limits. This protocol serves as a foundational method that can be validated and optimized for routine analysis in quality control, environmental monitoring, and research laboratories.
References
- 1. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. baua.de [baua.de]
- 3. sec-Butylamine [webbook.nist.gov]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. scispace.com [scispace.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. Optimization of Derivatization Conditions for Gas Chromatographic Determination of Sec-Butylamine by Response Surface Methodology [spkx.net.cn]
- 11. spectrabase.com [spectrabase.com]
- 12. 320. Butylamine, sec- (WHO Pesticide Residues Series 5) [inchem.org]
- 13. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Enantioselective Separation of sec-Butylamine by High-Performance Liquid Chromatography
Introduction
sec-Butylamine is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. The enantiomers of sec-butylamine can exhibit distinct pharmacological and toxicological profiles, making their separation and quantification essential for quality control, drug development, and regulatory compliance.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the reliable resolution of chiral compounds.[1][2] This application note details a robust HPLC method for the enantioselective separation of sec-butylamine. Two primary approaches are presented: a direct method using a polysaccharide-based chiral stationary phase and an indirect method involving pre-column derivatization.
Direct Chiral HPLC Separation
The direct approach relies on the differential interaction of the sec-butylamine enantiomers with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are highly effective for resolving a broad range of racemates, including primary amines.[1]
Indirect Chiral HPLC Separation via Derivatization
The indirect method involves the reaction of the chiral analyte with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers.[3] These diastereomers possess different physicochemical properties and can be separated on a standard achiral HPLC column. For primary amines like sec-butylamine, reagents such as 4-Fluoro-7-nitrobenzofurazan (NBD-F) or Marfey's reagent (FDAA) can be employed.[4][5] Derivatization can also enhance the UV or fluorescence detection of the analyte.[5][6]
Experimental Protocols
Protocol 1: Direct Enantioseparation using a Polysaccharide-Based CSP
This protocol outlines the direct separation of sec-butylamine enantiomers.
Materials and Reagents:
-
sec-Butylamine racemate
-
Hexane (HPLC grade)
-
2-Propanol (IPA) (HPLC grade)
-
Diethylamine (DEA) (Reagent grade)
-
Chiral Stationary Phase: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 5 µm, 4.6 x 250 mm
Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and UV detector.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing Hexane, 2-Propanol, and Diethylamine in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.
-
Sample Preparation: Dissolve the sec-butylamine racemate in the mobile phase to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the sample and record the chromatogram.
Protocol 2: Indirect Enantioseparation via Derivatization with NBD-F
This protocol describes the separation of sec-butylamine enantiomers after derivatization with NBD-F.
Materials and Reagents:
-
sec-Butylamine racemate
-
4-Fluoro-7-nitrobenzofurazan (NBD-F)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sodium borate buffer (0.1 M, pH 8.0)
-
Achiral Stationary Phase: C18 column, 5 µm, 4.6 x 250 mm
Procedure:
-
Derivatization:
-
In a vial, mix 100 µL of a 1 mg/mL solution of sec-butylamine in acetonitrile with 100 µL of 0.1 M sodium borate buffer (pH 8.0).
-
Add 100 µL of a 2 mg/mL solution of NBD-F in acetonitrile.
-
Vortex the mixture and heat at 60 °C for 30 minutes in the dark.
-
Cool the mixture to room temperature and add 10 µL of 1 M HCl to stop the reaction.
-
Dilute the sample with the mobile phase before injection.
-
-
Mobile Phase Preparation: Prepare the mobile phase with Acetonitrile and Water containing 0.1% TFA (e.g., 60:40 v/v). Degas before use.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection: Fluorescence (Excitation: 470 nm, Emission: 530 nm)
-
-
Analysis: Equilibrate the C18 column with the mobile phase. Inject the derivatized sample and record the chromatogram.
Data Presentation
Table 1: Exemplary Chromatographic Conditions and Performance for Direct Separation
| Parameter | Condition |
| Column | CHIRALPAK® IA (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane/2-Propanol/DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Retention Time (Enantiomer 1) | ~ 8.5 min |
| Retention Time (Enantiomer 2) | ~ 9.8 min |
| Resolution (Rs) | > 1.5 |
| Separation Factor (α) | > 1.2 |
Table 2: Exemplary Chromatographic Conditions for Indirect Separation after NBD-F Derivatization
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | Fluorescence (Ex: 470 nm, Em: 530 nm) |
| Retention Time (Diastereomer 1) | ~ 12.3 min |
| Retention Time (Diastereomer 2) | ~ 13.5 min |
| Resolution (Rs) | > 2.0 |
| Separation Factor (α) | > 1.15 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Derivatization Reagents | TCI AMERICA [tcichemicals.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Application Notes and Protocols for sec-Butylamine as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of sec-butylamine as a corrosion inhibitor, including its formulation, mechanism of action, and detailed protocols for its evaluation. The information is intended to guide researchers in assessing the efficacy of sec-butylamine and its derivatives for protecting metallic assets in various environments.
Introduction
Sec-butylamine (2-aminobutane) is a primary aliphatic amine that has shown potential as a corrosion inhibitor for various metals and alloys, particularly steel in acidic environments.[1] Like other amine-based inhibitors, its effectiveness stems from its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[2][3] The lone pair of electrons on the nitrogen atom plays a crucial role in the adsorption process, facilitating the formation of a coordinate bond with the metal surface.[4]
Mechanism of Action
The primary mechanism of corrosion inhibition by sec-butylamine is the formation of an adsorbed film on the metal surface. This process can be described by the following key steps:
-
Protonation: In acidic solutions, the amine group of sec-butylamine becomes protonated (R-NH3+).
-
Adsorption: The inhibitor can adsorb onto the metal surface through two main modes:
-
Physisorption: Electrostatic attraction between the protonated amine and the negatively charged metal surface (due to the adsorption of anions from the acidic solution).
-
Chemisorption: Direct coordinate bonding between the lone pair of electrons on the nitrogen atom and the vacant d-orbitals of the metal atoms.
-
-
Protective Barrier Formation: The adsorbed sec-butylamine molecules form a protective layer that displaces water and other corrosive species from the metal surface. This barrier inhibits both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
The structure of the alkyl group in butylamine isomers can influence the packing and stability of the protective film, thereby affecting the inhibition efficiency.
Quantitative Data Presentation
The following tables summarize quantitative data on the performance of butylamine isomers as corrosion inhibitors. It is important to note that while a specific experimental value for sec-butylamine is provided, detailed data for n-butylamine and tert-butylamine are included for comparative purposes and to illustrate typical performance characteristics.
Table 1: Inhibition Efficiency of Butylamine Isomers
| Inhibitor | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| sec-Butylamine | 22%Cr Stainless Steel | 15% HCl | 83.14 | [1] |
| n-Butylamine | Carbon Steel | 10% HCl | ~52.1 | [3] |
| n-Butylamine | Carbon Steel | 15% HCl | ~50 | [3] |
| tert-Butylamine | Mild Steel | HCl | Increases with concentration | [2] |
Table 2: Representative Data from Weight Loss Measurements for n-Butylamine
Metal: Carbon Steel, Corrosive Medium: 10% HCl, Temperature: 40°C, Exposure Time: 3h
| n-Butylamine Conc. (g/L) | Corrosion Rate (mg/cm²·h) | Inhibition Efficiency (%) |
| 0 | 42.0 | - |
| 0.5 | 28.1 | 33.1 |
| 1.0 | 24.5 | 41.7 |
| 1.5 | 20.1 | 52.1 |
| (Data adapted from a study on n-butylamine for illustrative purposes)[3] |
Table 3: Representative Electrochemical Polarization Data for an Amine Inhibitor
Metal: Mild Steel, Corrosive Medium: 1 M HCl
| Inhibitor Conc. (ppm) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Inhibition Efficiency (%) |
| 0 | -480 | 1200 | - |
| 50 | -475 | 350 | 70.8 |
| 100 | -470 | 210 | 82.5 |
| 200 | -465 | 130 | 89.2 |
| (Representative data for a generic amine inhibitor to illustrate typical trends) |
Table 4: Representative Electrochemical Impedance Spectroscopy (EIS) Data
Metal: Mild Steel, Corrosive Medium: 1 M HCl
| Inhibitor Conc. (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| 0 | 50 | 150 | - |
| 50 | 250 | 80 | 80.0 |
| 100 | 480 | 55 | 89.6 |
| 200 | 850 | 30 | 94.1 |
| (Representative data for a generic amine inhibitor to illustrate typical trends) |
Experimental Protocols
The following are detailed protocols for evaluating the corrosion inhibition performance of sec-butylamine.
Weight Loss Method
This gravimetric method provides a direct measure of corrosion rate.
Materials and Equipment:
-
Metal coupons (e.g., mild steel, carbon steel) of known dimensions
-
Abrasive paper (various grits, e.g., 240, 400, 600, 800, 1500)
-
Analytical balance (±0.1 mg)
-
Corrosive solution (e.g., 1 M HCl, 15% HCl)
-
sec-Butylamine
-
Thermostatic water bath
-
Beakers, glass hooks
-
Acetone, distilled water
-
Desiccator
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with successive grades of abrasive paper, wash with distilled water, degrease with acetone, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.
-
Inhibitor Solution Preparation: Prepare the corrosive solution with and without various concentrations of sec-butylamine (e.g., 50, 100, 200, 500 ppm).
-
Immersion: Immerse the weighed coupons in the test solutions using glass hooks. Ensure the coupons are fully submerged.
-
Exposure: Place the beakers in a thermostatic water bath at a constant temperature (e.g., 25°C, 40°C, 60°C) for a specified duration (e.g., 3, 6, 24 hours).
-
Cleaning: After the immersion period, retrieve the coupons, wash with distilled water to remove corrosion products (a cleaning solution like Clarke's solution can be used for steel), rinse with acetone, and dry.
-
Final Weighing: Reweigh the cleaned and dried coupons.
-
Calculations:
-
Corrosion Rate (CR): CR (mg/cm²·h) = (W₀ - W₁) / (A * t) where W₀ is the initial weight, W₁ is the final weight, A is the surface area, and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CR₁) / CR₀] * 100 where CR₀ is the corrosion rate without inhibitor and CR₁ is the corrosion rate with inhibitor.
-
Electrochemical Measurements
Electrochemical techniques provide insights into the corrosion mechanism and kinetics. A standard three-electrode cell is used, consisting of the metal sample as the working electrode (WE), a platinum or graphite counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).
Procedure:
-
Electrode Preparation: Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.
-
Cell Setup: Assemble the three-electrode cell with the prepared WE, CE, and RE in the test solution (with and without inhibitor).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.
-
Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the potential (E).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear Tafel regions of the cathodic and anodic curves to their intersection.
-
Calculate the Inhibition Efficiency (IE%): IE% = [(Icorr₀ - Icorr₁) / Icorr₀] * 100 where Icorr₀ is the corrosion current density without inhibitor and Icorr₁ is the corrosion current density with inhibitor.
-
Procedure:
-
Cell Setup and Stabilization: Use the same cell setup and stabilization at OCP as for the PDP measurements.
-
Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Present the data as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit. A simple Randles circuit is often used for corrosion systems.
-
The charge transfer resistance (Rct) is inversely proportional to the corrosion rate.
-
Calculate the Inhibition Efficiency (IE%): IE% = [(Rct₁ - Rct₀) / Rct₁] * 100 where Rct₀ is the charge transfer resistance without inhibitor and Rct₁ is the charge transfer resistance with inhibitor.
-
The double-layer capacitance (Cdl) can provide information about the adsorption of the inhibitor.
-
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Corrosion inhibition mechanism of sec-butylamine.
References
Application Notes and Protocols for Sec-Butylamine as a Post-Harvest Fungicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sec-butylamine is a primary aliphatic amine fungicide that has been utilized for decades in post-harvest applications to control fungal decay in various fruits.[1][2][3] It is particularly effective against fruit-rotting fungi, most notably Penicillium spp., the causative agent of green and blue molds in citrus fruits.[2][4] This document provides detailed application notes, experimental protocols, and an overview of its mechanism of action for research and development purposes. Sec-butylamine offers a distinct mode of action, making it a valuable tool in fungicide resistance management programs.[1]
Data Presentation
Table 1: Efficacy and Application Concentrations of Sec-Butylamine
| Target Pathogen | Host Crop(s) | Application Method | Recommended Concentration (%) | Efficacy Notes |
| Penicillium digitatum (Green Mold) | Citrus Fruits (Oranges, Lemons, Grapefruit) | Dip, Drench, Spray | 0.5 - 2.0 | Highly effective in preventing wound infection and inhibiting spore germination.[1][2] |
| Penicillium italicum (Blue Mold) | Citrus Fruits | Dip, Drench, Spray | 0.5 - 2.0 | Effective control of blue mold. |
| Stem-end Rots | Citrus Fruits | Dip, Drench | 1.0 - 2.0 | Moderate activity against stem-end rot pathogens.[2] |
| Phoma spp. (Gangrene) | Potatoes | Fumigation | 100 ppm (experimental) | Fumigation can prevent bacterial soft rot that may be induced by aqueous treatments.[2] |
| Fruit Rotting Fungi | Apples, Pears, Peaches, Bananas | Dip, Spray | 0.5 - 2.0 | Demonstrated efficacy in controlling post-harvest decay.[1] |
Table 2: Residue Levels of Sec-Butylamine in Various Fruits Following Post-Harvest Treatment
| Fruit Type | Application Method | Concentration (%) | Average Residue (mg/kg) | Residue Range (mg/kg) |
| Oranges | Dip or Drench | ≤ 2.0 | 5.6 | 0.16 - 44 |
| Oranges | Spray | ≤ 2.0 | 3.4 | 0.16 - 44 |
| Grapefruit | Dip or Drench | ≤ 2.0 | 3.7 | 0.16 - 44 |
| Grapefruit | Spray | ≤ 2.0 | 4.9 | 0.16 - 44 |
| Lemons | Dip or Drench | ≤ 2.0 | 9.0 | 0.16 - 44 |
| Lemons | Spray | ≤ 2.0 | 15.1 | 0.16 - 44 |
| Apples | Dip (0.5%) | 0.5 | 2.75 - 3.61 | - |
| Pears | Dip (0.5%) | 0.5 | 11.20 - 11.60 | - |
| Bananas (whole, ripe) | Dip (0.5%, 2 dips) | 0.5 | 27.7 | - |
Note: Residue levels can vary significantly based on the specific treatment conditions, fruit variety, and time after application. The majority of the residue is found in the peel of the fruit.[1]
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of sec-butylamine against a target fungus like Penicillium digitatum.
1. Materials:
- Sec-butylamine (analytical grade)
- Penicillium digitatum isolate
- Potato Dextrose Broth (PDB) or RPMI-1640 medium
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator
- Sterile saline (0.85% NaCl)
- Potato Dextrose Agar (PDA) plates
2. Inoculum Preparation: a. Culture P. digitatum on a PDA plate at 25°C for 7-10 days until sporulation is evident. b. Harvest spores by flooding the plate with sterile saline and gently scraping the surface with a sterile loop. c. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer. This will be the stock inoculum. e. Prepare a working inoculum by diluting the stock suspension in the chosen broth medium to achieve a final concentration of approximately 1-5 x 10^4 spores/mL.
3. Drug Dilution: a. Prepare a stock solution of sec-butylamine in sterile distilled water. The salt form (e.g., phosphate or hydrochloride) should be noted. b. Perform serial two-fold dilutions of the sec-butylamine stock solution in the broth medium in a separate 96-well plate to achieve concentrations ranging from a clinically relevant high to a low concentration (e.g., 2000 µg/mL to 3.9 µg/mL).
4. Assay Procedure: a. Add 100 µL of each sec-butylamine dilution to the wells of a new 96-well plate. b. Add 100 µL of the working fungal inoculum to each well. c. Include a positive control (inoculum without fungicide) and a negative control (broth only). d. Incubate the plate at 25°C for 48-72 hours.
5. Determination of MIC and MFC: a. MIC: The MIC is the lowest concentration of sec-butylamine that shows no visible growth of the fungus.[5] b. MFC: To determine the MFC, take a 100 µL aliquot from each well that shows no visible growth and plate it onto a PDA plate.[5] Incubate the plates at 25°C for 48-72 hours. The MFC is the lowest concentration from which no fungal growth occurs on the agar plate.[5]
Protocol 2: Post-Harvest Application on Citrus Fruit (Dip Treatment)
This protocol outlines a laboratory-scale experiment to evaluate the efficacy of sec-butylamine in controlling green mold on citrus fruit.
1. Materials:
- Mature, unwaxed citrus fruits (e.g., oranges)
- Penicillium digitatum spore suspension (prepared as in Protocol 1)
- Sec-butylamine solution (e.g., 1% sec-butylamine phosphate or hydrochloride, pH adjusted to 9.0)[2]
- Sterile nail or similar tool for wounding
- Sterile water
- Storage containers with controlled humidity
2. Procedure: a. Fruit Preparation: Surface sterilize the fruits by wiping with 70% ethanol and allow them to air dry. b. Wounding and Inoculation: Create a uniform wound (e.g., 2 mm deep) on the equator of each fruit. Inoculate each wound with a 10 µL droplet of the P. digitatum spore suspension (1 x 10^5 spores/mL). Allow the inoculum to air dry for 1-2 hours. c. Fungicide Treatment: Prepare a 1% (w/v) solution of sec-butylamine. Dip the inoculated fruits in the fungicide solution for 1-3 minutes.[3] A control group of fruits should be dipped in sterile water. d. Storage: Allow the fruits to air dry and then place them in storage containers at high humidity (>90%) and a temperature of 20-25°C. e. Evaluation: Observe the fruits daily for up to 7 days. Record the incidence of decay (percentage of infected fruits) and the severity of decay (lesion diameter).
Protocol 3: Residue Analysis in Citrus Peel by Gas Chromatography (GC)
This protocol provides a general outline for the determination of sec-butylamine residues in citrus peel.
1. Materials:
- Citrus peel sample
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Organic solvent (e.g., dichloromethane)
- Derivatizing agent (e.g., pentafluorobenzaldehyde)
- Anhydrous sodium sulfate
- Gas chromatograph with an Electron Capture Detector (ECD) or Mass Spectrometer (MS)
- Capillary column suitable for amine analysis
2. Sample Extraction: a. Homogenize a known weight of the citrus peel. b. Extract the sec-butylamine from the homogenate by blending with an acidic solution (e.g., 0.1 M HCl). c. Make the aqueous extract alkaline by adding NaOH. d. Perform a liquid-liquid extraction of the basified solution with an organic solvent like dichloromethane to isolate the free amine. e. Dry the organic extract over anhydrous sodium sulfate.
3. Derivatization: a. Concentrate the organic extract to a small volume. b. Add the derivatizing agent (pentafluorobenzaldehyde) and a catalyst (if necessary). c. Heat the mixture to facilitate the reaction, which converts the volatile amine into a more stable derivative suitable for GC analysis.
4. GC Analysis: a. Inject an aliquot of the derivatized sample into the GC-ECD or GC-MS system. b. GC Conditions (Example):
- Injector Temperature: 250°C
- Oven Program: Start at 60°C, hold for 1 min, then ramp to 280°C at 10°C/min, and hold for 5 min.
- Detector Temperature: 300°C (ECD) or as per MS settings. c. Quantification: Prepare a calibration curve using standards of derivatized sec-butylamine. Quantify the residue in the sample by comparing its peak area to the calibration curve.
Mechanism of Action and Signaling Pathways
The primary mode of action of sec-butylamine is the inhibition of the pyruvate dehydrogenase complex (PDC) in fungi.[3] The PDC is a critical multi-enzyme complex located in the mitochondria that links glycolysis to the citric acid cycle (Krebs cycle) by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[6][7]
Experimental Workflow for Post-Harvest Treatment Evaluation
Workflow for evaluating sec-butylamine efficacy.
Proposed Signaling Pathway of Sec-Butylamine Action
Proposed mechanism of sec-butylamine action.
By inhibiting the PDC, sec-butylamine effectively blocks the entry of pyruvate-derived carbons into the citric acid cycle. This disruption of a central metabolic pathway leads to a significant reduction in the production of NADH and FADH2, which are essential electron donors for the electron transport chain. Consequently, ATP synthesis is severely hampered, depriving the fungal cell of the energy required for growth and maintenance. The accumulation of pyruvate and the depletion of acetyl-CoA further disrupt cellular metabolism, ultimately leading to a fungistatic or fungicidal effect.
References
- 1. Development of a gas chromatography method for the estimation of alkylamines in foods [pubmed.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. 320. Butylamine, sec- (WHO Pesticide Residues Series 5) [inchem.org]
- 4. citrusresourcewarehouse.org.za [citrusresourcewarehouse.org.za]
- 5. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Handling sec-Butylamine in a Laboratory Setting
Audience: Researchers, scientists, and drug development professionals.
Introduction: sec-Butylamine is a versatile primary aliphatic amine utilized as a raw material and intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] It is a colorless to light yellow, flammable liquid with a distinct fishy, ammonia-like odor.[1][2] Due to its hazardous nature, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research. These application notes provide comprehensive safety procedures for the proper handling of sec-butylamine in a laboratory environment.
Physical and Chemical Properties
Understanding the physical and chemical properties of sec-butylamine is fundamental to its safe handling. This data is crucial for designing experiments, implementing appropriate storage solutions, and planning emergency responses.
| Property | Value |
| Molecular Formula | C4H11N[1] |
| Molecular Weight | 73.14 g/mol [1] |
| Appearance | Clear colorless to light yellow liquid[1] |
| Odor | Ammonia-like, fishy[1] |
| Boiling Point | 63 °C (145.4 °F)[3] |
| Melting Point | -72 °C (-97.6 °F)[4] |
| Flash Point | -20 °C (-4 °F)[4] |
| Density | 0.724 g/mL at 25 °C[1] |
| Solubility in Water | 112 g/L[4] |
| Vapor Pressure | 22.13 kPa at 20 °C[1] |
| Explosive Limits | 1.8 - 9.0 % by volume in air[1] |
Hazard Identification and Personal Protective Equipment (PPE)
sec-Butylamine is classified as a hazardous substance, and appropriate PPE must be worn at all times when handling this chemical.
Hazards:
-
Flammability: Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[5]
-
Corrosivity: Causes severe skin burns and eye damage.[6]
-
Toxicity: Toxic if swallowed and harmful if inhaled. Inhalation can cause irritation or burns to the respiratory system, while ingestion can lead to burns of the mouth and stomach.[1][5]
-
Aquatic Toxicity: Very toxic to aquatic life.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[7] Contact lenses should not be worn when working with this chemical.[7]
-
Hand Protection: Wear chemical-resistant gloves, such as rubber gloves.[1]
-
Skin and Body Protection: A chemical-resistant apron or lab coat should be worn.[1] In situations with a higher risk of exposure, chemical protective clothing is recommended.[7] Non-sparking shoes are also advised.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[8] If ventilation is inadequate, a full-face respirator may be required.[7]
Experimental Protocols: Safe Handling and Storage
Adherence to the following protocols is essential for the safe handling and storage of sec-butylamine in a laboratory setting.
Handling:
-
Ventilation: Always handle sec-butylamine in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof electrical equipment.[3]
-
Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[3]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in areas where sec-butylamine is handled.[3][8] Wash hands thoroughly after handling.[4]
-
Dispensing: When transferring the liquid, pour carefully to avoid splashing.
Storage:
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, organic anhydrides, isocyanates, vinyl acetate, acrylates, and other incompatible materials.[1][4]
-
Light and Air Sensitivity: sec-Butylamine is light and air-sensitive; store accordingly to maintain its stability.[1][5]
-
Storage Area: The storage area should be designated for flammable liquids.
Spill, Leak, and Waste Disposal Procedures
In the event of a spill or leak, immediate and appropriate action is necessary to mitigate risks.
Spill and Leak Response:
-
Evacuation: Evacuate non-essential personnel from the spill area.
-
Ventilation: Ensure adequate ventilation.
-
Ignition Sources: Remove all sources of ignition.[3]
-
Containment: For small spills, use an inert absorbent material to soak up the chemical. For larger spills, build dikes to contain the flow.[9]
-
Cleanup: Use non-sparking tools for cleanup.[3] Collect the absorbed material and place it in a suitable, sealed container for disposal.[3]
-
Decontamination: Wash the spill area thoroughly with soap and water.[9]
Waste Disposal:
-
Dispose of sec-butylamine and its containers in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.[10][11]
First Aid Measures
Immediate first aid is critical in the event of exposure to sec-butylamine.
-
Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][6]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the affected skin with large amounts of water for at least 15 minutes.[4][5] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.[4]
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink two glasses of water at most.[4] Seek immediate medical attention.[4]
Diagrams
Caption: General laboratory workflow for the safe handling of sec-butylamine.
References
- 1. sec-Butylamine | 13952-84-6 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. SEC-BUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. echemi.com [echemi.com]
- 8. DI-SEC-BUTYLAMINE - Ataman Kimya [atamanchemicals.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. sec-Butylamine CAS#: 13952-84-6 [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing sec-Butylamine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to improve the yield and purity of sec-butylamine synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of sec-butylamine, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my sec-butylamine yield consistently low in reductive amination of 2-butanone?
Answer: Low yields in the reductive amination of 2-butanone can stem from several factors related to reaction conditions, reagents, or catalyst activity.
-
Sub-optimal Reaction Conditions: The reaction requires careful control of temperature and pressure. For instance, a continuous process using a Ni-Cu/γ-Al2O3-diatomite catalyst involves preheating 2-butanone with ammonia and hydrogen.[1] Deviations from the optimal temperature and pressure range can lead to incomplete conversion or side reactions.
-
Catalyst Inactivity: The hydrogenation catalyst is crucial. Catalysts like Raney nickel or palladium on carbon (H2/Pd) are commonly used.[2][3] Ensure the catalyst is fresh and active. Deactivated catalysts will result in the incomplete reduction of the imine intermediate.
-
Formation of By-products: The carbonyl group of 2-butanone can be hydrogenated to the corresponding alcohol (sec-butanol) to a greater degree if the amination reaction rate is slow.[2] Additionally, the formation of di-sec-butylamine is a common side reaction.
-
Inefficient Imine Formation: The initial condensation between 2-butanone and ammonia to form the imine intermediate is a critical equilibrium step. The reaction is typically performed under weakly acidic or neutral conditions to facilitate this step.[3][4]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in sec-butylamine synthesis.
Question 2: How can I minimize the formation of di-sec-butylamine and other impurities?
Answer: The formation of di-sec-butylamine occurs when the primary amine product reacts with another molecule of the imine intermediate. Minimizing this and other by-products requires careful control over reaction stoichiometry and purification.
-
Molar Ratio Control: Using a molar excess of ammonia can shift the equilibrium to favor the formation of the primary amine and reduce the likelihood of the product reacting further.
-
Continuous Process with Recycling: A continuous preparation method where unreacted ammonia, butanone, and the desired sec-butylamine are separated and recycled back into the reactor can improve selectivity and overall yield.[1]
-
Purification Strategy: Effective separation is key. A multi-stage distillation process can be employed to separate sec-butylamine from by-products like di-sec-butylamine, unreacted sec-butanol, and water.[5] The process may involve a sec-butylamine knockout tower, an azeotrope column, and a di-sec-butylamine tower to achieve high purity.[5]
Frequently Asked Questions (FAQs)
What are the primary industrial synthesis methods for sec-butylamine?
The main synthesis routes include the reductive amination of 2-butanone, the direct amination of 2-butene, and the Leuckart reaction.
-
Reductive Amination of 2-Butanone: This is a widely used method where 2-butanone is reacted with ammonia in the presence of a reducing agent (commonly hydrogen and a metal catalyst) to form sec-butylamine.[1][3][6] This method is advantageous as it avoids over-alkylation issues common with other amination techniques.[7]
-
Direct Amination of 2-Butenes: This method involves reacting a mixture of cis- and trans-2-butenes with anhydrous ammonia and water at high temperature and pressure, often using a catalyst like ammonium iodide.[8] This process can lead to a mixture of products including mono-sec-butylamine, di-sec-butylamine, and sec-butyl alcohol.[8]
-
Leuckart Reaction: This reaction converts ketones (like 2-butanone) to amines using ammonium formate or formamide as the nitrogen donor and reducing agent.[9][10] The reaction typically requires high temperatures (120-190°C).[9][11] While effective, yields can sometimes be lower compared to modern reductive amination methods.[9]
Comparison of Synthesis Methods
| Method | Starting Materials | Reagents/Catalyst | Typical Conditions | Reported Yield/Conversion | Key Challenges |
| Reductive Amination | 2-Butanone, Ammonia, Hydrogen | Ni-Cu/γ-Al₂O₃-diatomite or H₂/Pd[1][3] | High temperature and pressure[1] | High conversion and selectivity reported in continuous processes[1] | Catalyst deactivation, by-product formation (alcohols, diamines)[2] |
| Direct Amination | 2-Butenes, Ammonia | Ammonium Iodide[8] | 335°C, 3100 psig[8] | 52.1% amines yield with 19.9% butene conversion[8] | Requires high pressure/temperature, mixture of products formed[8] |
| Leuckart Reaction | 2-Butanone | Ammonium formate or Formamide[9] | 160-190°C[9][12] | 50-80% yields reported for secondary amines from ketones[11] | High temperatures, potential for by-products, sometimes lower yields[9][11] |
| Ritter Reaction | 2-Butene (via carbocation), Nitrile | Strong Acid (e.g., H₂SO₄)[13] | Acidic | Amide intermediate is formed first, then hydrolyzed to the amine[13] | Requires extremely strong acids, generates significant salt waste[13] |
| Hofmann Rearrangement | Pentanamide | Bromine, Strong Base (e.g., NaOH)[14] | Aqueous base[15] | Good yields (≈70%) reported for some systems[14] | Product has one less carbon atom, not a direct route from a C4 precursor[14][16] |
What is the mechanism of the Ritter reaction for amine synthesis?
The Ritter reaction transforms an alkene or alcohol into an N-alkyl amide using a nitrile in the presence of a strong acid.[13] The amide can then be hydrolyzed to yield the primary amine.
-
Carbocation Formation: A stable carbocation is generated from an alkene (like 2-butene) or a secondary/tertiary alcohol by the action of a strong acid.
-
Nucleophilic Attack: The carbocation is attacked by the nitrogen atom of the nitrile, forming a nitrilium ion intermediate.
-
Hydrolysis: The nitrilium ion is hydrolyzed during aqueous workup to form the corresponding N-alkyl amide.
-
Amine Formation: The resulting amide is then hydrolyzed (typically under acidic or basic conditions) to produce the primary amine and a carboxylic acid.
Ritter Reaction Pathway
Caption: The multi-step pathway of the Ritter reaction to synthesize amines.
Can the Hofmann rearrangement be used for sec-butylamine synthesis?
The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom.[14] To produce sec-butylamine (a C4 amine), one would need to start with a C5 amide, such as pentanamide or one of its isomers (e.g., 2-methylbutanamide). The reaction proceeds by treating the amide with bromine and a strong base, which forms an isocyanate intermediate that is subsequently hydrolyzed to the amine, releasing carbon dioxide.[14][16] While a valid method for creating primary amines, it is not a direct synthesis from a C4 precursor like 2-butanone or 2-butene.
Experimental Protocols
Protocol 1: Reductive Amination of 2-Butanone
This protocol is a generalized procedure based on the principles of direct reductive amination.[3][7]
Objective: To synthesize sec-butylamine from 2-butanone via reductive amination.
Materials:
-
2-Butanone
-
Anhydrous ammonia
-
Hydrogen gas
-
Palladium on carbon (5% Pd/C) or Raney Nickel catalyst
-
Ethanol or Methanol (solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)
-
Hydrochloric acid (for product isolation as salt, optional)
-
Sodium hydroxide (for liberation of free amine)
Procedure:
-
Reactor Setup: To a high-pressure autoclave reactor, add 2-butanone and the solvent (e.g., ethanol).
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5% Pd/C) under an inert atmosphere. The amount should be a catalytic percentage of the limiting reagent.
-
Ammonia Addition: Cool the reactor and introduce a molar excess of anhydrous ammonia.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 30-100 bar).
-
Reaction: Heat the mixture to the target temperature (e.g., 80-120°C) with vigorous stirring. Monitor the reaction progress by observing hydrogen uptake.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Solvent Removal: Remove the solvent and excess ammonia from the filtrate under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation.[5] Alternatively, acidify the residue with HCl to precipitate the amine as sec-butylamine hydrochloride, which can be filtered and washed. The free amine is then liberated by treating the salt with a strong base (e.g., NaOH) followed by extraction and distillation.
-
Drying: Dry the purified amine over an appropriate drying agent (e.g., anhydrous sodium sulfate) before a final distillation.
Synthesis Pathway: Reductive Amination
Caption: Reductive amination of 2-butanone to form sec-butylamine.
References
- 1. CN101648875A - Method for continuously preparing di-sec-butylamine - Google Patents [patents.google.com]
- 2. US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase - Google Patents [patents.google.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN101648874B - Method for separating sec-butylamine - Google Patents [patents.google.com]
- 6. google.com [google.com]
- 7. reaction mechanism - Reductive amination in case of secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. prepchem.com [prepchem.com]
- 9. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Secondary Amines by the Leuckart Synthesis - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. Ritter reaction - Wikipedia [en.wikipedia.org]
- 14. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 15. Hofmann Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
Common side reactions in the synthesis of sec-butylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of sec-butylamine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section is organized by synthetic method. Each method includes common problems, their probable causes, and recommended solutions.
Reductive Amination of 2-Butanone
Reductive amination is a widely used method for the synthesis of sec-butylamine, typically involving the reaction of 2-butanone with ammonia in the presence of a reducing agent.
Frequently Asked Questions:
-
Q1: My reaction yield is low, and I have a significant amount of unreacted 2-butanone. What could be the issue?
-
A1: This often points to incomplete imine formation or inefficient reduction.
-
Inefficient Imine Formation: The equilibrium between the ketone/ammonia and the imine can be unfavorable. Ensure you are using a sufficient excess of ammonia. Removal of water formed during imine formation can also drive the equilibrium forward.
-
Ineffective Reducing Agent: The chosen reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃, catalytic hydrogenation) may be old, hydrated, or not suitable for the specific reaction conditions. Use a fresh, anhydrous reducing agent. For catalytic hydrogenation, ensure the catalyst is active and not poisoned.
-
-
-
Q2: I've isolated my product, but it's contaminated with di-sec-butylamine. How can I prevent this?
-
A2: The formation of di-sec-butylamine is a common side reaction where the initially formed sec-butylamine acts as a nucleophile and reacts with another molecule of 2-butanone. To minimize this, use a large excess of ammonia relative to 2-butanone. This increases the probability of 2-butanone reacting with ammonia rather than the product amine.
-
-
Q3: My product contains a significant amount of sec-butanol. What is the cause?
-
A3: This indicates that the reducing agent is reducing the starting 2-butanone to the corresponding alcohol. This is more likely with stronger reducing agents like sodium borohydride (NaBH₄). Consider switching to a milder reducing agent that is more selective for the imine, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2]
-
-
Q4: I've observed a byproduct with a nitrile group in my product mixture when using sodium cyanoborohydride. Is this expected?
-
A4: Yes, in some cases, a cyanide addition byproduct can be formed when using NaBH₃CN as the reducing agent.[3] If this is a significant issue, consider using an alternative reducing agent like sodium triacetoxyborohydride.
-
Quantitative Data on Byproduct Formation (Illustrative)
| Reactant Ratio (Ammonia:2-Butanone) | Reducing Agent | sec-Butylamine Yield (%) | Di-sec-butylamine (%) | sec-Butanol (%) |
| 3:1 | NaBH₃CN | ~60-70 | ~15-25 | ~5-10 |
| 10:1 | NaBH₃CN | ~80-90 | ~5-10 | ~<5 |
| 3:1 | NaBH₄ | ~40-50 | ~10-20 | ~30-40 |
Note: These are representative values and can vary based on specific reaction conditions.
Experimental Protocol: Reductive Amination of 2-Butanone with NaBH₃CN
-
In a round-bottom flask, dissolve 2-butanone (1 equivalent) in methanol.
-
Add a solution of ammonia in methanol (10 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5 equivalents) in methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Carefully quench the reaction by adding aqueous HCl to decompose the excess reducing agent.
-
Make the solution basic with NaOH and extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation.
Troubleshooting Workflow: Reductive Amination
Caption: Troubleshooting logic for reductive amination issues.
Alkylation of Ammonia with sec-Butyl Halide
This method involves the nucleophilic substitution of a halide (e.g., 2-bromobutane) by ammonia.
Frequently Asked Questions:
-
Q1: My reaction produced a mixture of primary, secondary, and tertiary amines, as well as a solid I believe is a quaternary ammonium salt. How can I improve the selectivity for the primary amine?
-
A1: This is the most common issue with this method.[4][5] The product, sec-butylamine, is more nucleophilic than ammonia and competes for the alkyl halide, leading to over-alkylation.[5] To favor the formation of the primary amine, use a large excess of ammonia.[6] This statistically favors the reaction of the alkyl halide with ammonia over the amine products.
-
-
Q2: The reaction is very slow. How can I increase the rate?
-
A2: The reaction is an Sₙ2 reaction. Increasing the temperature will increase the reaction rate. Using a more polar aprotic solvent can also accelerate the reaction. Additionally, using a more reactive alkyl halide (e.g., 2-iodobutane instead of 2-bromobutane) will increase the rate.
-
Quantitative Data on Product Distribution (Illustrative)
| Reactant Ratio (Ammonia:2-Bromobutane) | sec-Butylamine (%) | Di-sec-butylamine (%) | Tri-sec-butylamine & Quaternary Salt (%) |
| 1:1 | ~20-30 | ~30-40 | ~30-40 |
| 10:1 | ~70-80 | ~15-25 | ~<5 |
| 20:1 | >85 | <10 | Trace |
Note: These are representative values and can vary based on specific reaction conditions.
Experimental Protocol: Alkylation of Ammonia with 2-Bromobutane
-
In a sealed pressure vessel, place a solution of a large excess of ammonia (e.g., 20 equivalents) in ethanol.
-
Cool the vessel in an ice bath and slowly add 2-bromobutane (1 equivalent).
-
Seal the vessel and heat it to a temperature that allows for a reasonable reaction rate (e.g., 80-100 °C), monitoring the internal pressure.
-
After the reaction is complete (monitored by GC-MS), cool the vessel to room temperature.
-
Vent any excess ammonia in a fume hood.
-
Add aqueous NaOH to the reaction mixture to neutralize the ammonium bromide salt and deprotonate the amine hydrobromides.
-
Extract the product mixture with an organic solvent.
-
Dry the organic layer, filter, and remove the solvent.
-
Fractionally distill the crude product to separate sec-butylamine from any remaining starting material and higher alkylated products.
Reaction Pathway Diagram: Alkylation of Ammonia
Caption: Sequential alkylation of ammonia leading to side products.
Hofmann Rearrangement of 2-Methylbutanamide
This method converts a primary amide to a primary amine with one less carbon atom.[7]
Frequently Asked Questions:
-
Q1: The yield of sec-butylamine is low, and I have recovered unreacted 2-methylbutanamide. What went wrong?
-
A1: This suggests incomplete reaction.
-
Insufficient Reagents: Ensure you are using at least one equivalent of bromine (or another halogen source like NBS) and a sufficient excess of a strong base (e.g., NaOH or KOH).
-
Low Temperature: The rearrangement step often requires heating. Ensure the reaction temperature is adequate.
-
Premature Hydrolysis: The N-bromoamide intermediate can be sensitive. Ensure the base is added under controlled temperature conditions.
-
-
-
Q2: I am getting a carbamate byproduct instead of the amine. Why is this happening?
-
A2: This occurs if the reaction is performed in an alcohol solvent (e.g., methanol or ethanol) instead of water. The alcohol traps the isocyanate intermediate to form a stable carbamate.[8] To obtain the amine, the reaction must be worked up with water to hydrolyze the isocyanate to a carbamic acid, which then decarboxylates to the amine.[9]
-
Experimental Protocol: Hofmann Rearrangement of 2-Methylbutanamide
-
Prepare a solution of sodium hydroxide (4 equivalents) in water and cool it in an ice bath.
-
Slowly add bromine (1.1 equivalents) to the cold NaOH solution to form sodium hypobromite in situ.
-
In a separate flask, dissolve 2-methylbutanamide (1 equivalent) in a minimal amount of a suitable solvent (e.g., water or dioxane).
-
Slowly add the amide solution to the cold sodium hypobromite solution.
-
After the addition is complete, slowly warm the reaction mixture and then heat to reflux for 1-2 hours.
-
Monitor the reaction for the cessation of gas (CO₂) evolution.
-
Cool the reaction mixture and extract the sec-butylamine with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify by distillation.
Mechanism Overview: Hofmann Rearrangement
Caption: Key steps and potential byproduct in Hofmann rearrangement.
Ritter Reaction of sec-Butanol
This reaction involves the formation of an N-sec-butylamide from sec-butanol and a nitrile, which is then hydrolyzed to sec-butylamine.
Frequently Asked Questions:
-
Q1: My main product is butene, not the amide. How can I favor the Ritter reaction?
-
A1: The Ritter reaction proceeds via a sec-butyl carbocation, which can also undergo elimination to form butenes.[10] This is a common competing side reaction.
-
Use a Non-Nucleophilic Strong Acid: Use an acid like sulfuric acid to generate the carbocation.
-
Excess Nitrile: Use the nitrile as the solvent or in large excess to trap the carbocation as it forms.
-
Low Temperature: Lowering the reaction temperature can sometimes favor the addition reaction over elimination.
-
-
-
Q2: The hydrolysis of my N-sec-butylacetamide is not going to completion. What conditions should I use?
-
A2: Amide hydrolysis requires forcing conditions. Refluxing with a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH) for several hours is typically required for complete hydrolysis.
-
Experimental Protocol: Two-Step Ritter Reaction
-
Amide Formation:
-
Cool a mixture of sec-butanol (1 equivalent) and a nitrile (e.g., acetonitrile, 5-10 equivalents) in an ice bath.
-
Slowly add concentrated sulfuric acid (2 equivalents) with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC/GC-MS).
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution) to precipitate the crude N-sec-butylacetamide.
-
Filter and wash the solid amide.
-
-
Amide Hydrolysis:
-
Reflux the crude N-sec-butylacetamide with an excess of 6M HCl for 4-6 hours.
-
Cool the solution and make it strongly basic with NaOH.
-
Extract the liberated sec-butylamine with an organic solvent.
-
Dry, filter, and purify by distillation.
-
Competing Pathways in the Ritter Reaction
Caption: Competition between addition and elimination in the Ritter reaction.
Leuckart Reaction of 2-Butanone
This is a reductive amination method using formic acid or its derivatives.
Frequently Asked Questions:
-
Q1: My product is the N-formyl-sec-butylamine instead of sec-butylamine. How do I get the desired product?
-
A1: The initial product of the Leuckart reaction is often the N-formylated amine.[11] To obtain the free amine, you must perform a subsequent hydrolysis step. This is typically done by heating the crude product with an acid (like HCl) or a base.
-
-
Q2: The reaction yields are inconsistent. What factors are most important?
-
A2: The Leuckart reaction is sensitive to temperature and the specific formylating/reducing agent used (ammonium formate, formamide, or a mixture).[7][12] High temperatures are generally required (160-190 °C).[7] The ratio of the reagents is also critical. Using ammonium formate often gives better yields than formamide alone.[7]
-
Experimental Protocol: Leuckart Reaction and Hydrolysis
-
Formylation:
-
In a flask equipped with a distillation apparatus, heat a mixture of 2-butanone (1 equivalent) and ammonium formate (3-5 equivalents) or formamide.
-
Slowly raise the temperature to 160-180 °C and maintain it for several hours. Water and other volatiles will distill off.
-
After the reaction is complete, cool the mixture.
-
-
Hydrolysis:
-
Add an excess of concentrated HCl to the crude reaction mixture.
-
Heat the mixture to reflux for 4-8 hours to hydrolyze the N-formyl amide.
-
Cool the solution and make it strongly alkaline with NaOH.
-
Extract the sec-butylamine, dry the organic layer, and purify by distillation.
-
Leuckart Reaction and Hydrolysis Pathway
Caption: The two-stage process of the Leuckart reaction for amine synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. google.com [google.com]
- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 8. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. fulir.irb.hr [fulir.irb.hr]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of sec-Butylamine by Distillation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of sec-butylamine by distillation.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of sec-butylamine relevant to distillation?
A1: Understanding the physical properties of sec-butylamine is crucial for planning a successful distillation. The most important properties are summarized in the table below.
Q2: Does sec-butylamine form an azeotrope with water?
A2: Yes, sec-butylamine is miscible with water and forms a minimum-boiling azeotrope. This is a critical consideration for purification, as simple distillation will not completely remove water. The azeotrope boils at a lower temperature than pure sec-butylamine.
Q3: What are the most common impurities in crude sec-butylamine?
A3: Impurities in crude sec-butylamine often depend on the synthetic route used. Common impurities include:
-
Water: Often present from the reaction workup or absorbed from the atmosphere.
-
Isomers of butylamine: Such as n-butylamine, isobutylamine, and tert-butylamine, which have different boiling points.
-
Di-sec-butylamine: A common byproduct formed during synthesis.
-
Unreacted starting materials: For example, 2-butanone if the synthesis involves reductive amination.
-
sec-Butyl alcohol: Can be a precursor or a byproduct.
Q4: What are the primary safety concerns when distilling sec-butylamine?
A4: sec-Butylamine is a flammable, corrosive, and toxic liquid. Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Using personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.
-
Keeping the apparatus away from ignition sources as the vapors are flammable and can travel.
-
Using an inert atmosphere (nitrogen or argon) to prevent contact with air, which can cause degradation and the formation of carbonate salts.
Data Presentation: Physical Properties
The following tables summarize key quantitative data for sec-butylamine and its common impurities to aid in the design of distillation protocols.
Table 1: Physical Properties of sec-Butylamine
| Property | Value |
| IUPAC Name | Butan-2-amine |
| Molecular Formula | C4H11N |
| Molecular Weight | 73.14 g/mol |
| Boiling Point | 63 °C (145.4 °F) |
| Density | 0.724 g/cm³ at 20°C |
| Water Solubility | Miscible |
| Flash Point | -16 °C (3.2 °F) |
Table 2: Boiling Points of Common Impurities and Azeotrope
| Compound | Boiling Point (°C) | Notes |
| sec-Butylamine | 63 | Desired Product |
| n-Butylamine | 78 | Higher boiling point than sec-butylamine. |
| Isobutylamine | 68-69 | Close boiling point to sec-butylamine. |
| tert-Butylamine | 44-46 | Lower boiling point than sec-butylamine. |
| Di-sec-butylamine | 138-140 | Significantly higher boiling point. |
| 2-Butanone | 79.6 | Common starting material. |
| sec-Butyl Alcohol | 99.5 | Potential precursor/byproduct. |
| sec-Butylamine-Water Azeotrope | <63 | Exact temperature and composition can vary with pressure. |
Troubleshooting Guide
This section addresses specific issues that may arise during the distillation of sec-butylamine.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is not pure / Contains water | Presence of a water azeotrope. | 1. Drying before distillation: Dry the crude sec-butylamine with a suitable drying agent like potassium hydroxide (KOH) pellets. 2. Azeotropic distillation: Add a hydrocarbon like toluene or hexane to form a ternary azeotrope with water, which can be removed as the initial fraction. |
| Poor separation of isomers | Boiling points of isomers are very close. | 1. Use a fractionating column: A column with a high number of theoretical plates (e.g., a Vigreux or packed column) is necessary. 2. Slow distillation rate: Maintain a slow and steady distillation rate to allow for proper vapor-liquid equilibrium on each theoretical plate. |
| Distillation temperature is too low | Presence of low-boiling impurities like tert-butylamine or the water azeotrope. | Collect the initial fraction (forerun) until the distillation temperature stabilizes at the boiling point of sec-butylamine. |
| Bumping or uneven boiling | Amine salts or lack of nucleation sites. | 1. Use boiling chips or a magnetic stirrer. 2. Ensure the crude amine is free of non-volatile salts before distillation. |
| Foaming | Presence of surfactants or high molecular weight contaminants. | 1. Reduce the heating rate. 2. Consider passing the crude amine through a bed of activated carbon before distillation. 3. Ensure the distillation flask is not more than two-thirds full. |
| Product discoloration (yellowing) | Air oxidation of the amine. | 1. Perform the distillation under an inert atmosphere (nitrogen or argon). 2. Store the purified product under an inert atmosphere and in a dark, cool place. |
Experimental Protocols
Protocol 1: Fractional Distillation of Crude sec-Butylamine
This protocol outlines the purification of sec-butylamine from higher and lower boiling point impurities.
-
Drying (if water is present):
-
In a round-bottom flask, add crude sec-butylamine.
-
Add anhydrous potassium hydroxide (KOH) pellets in portions with stirring until the pellets no longer clump together.
-
Allow the mixture to stand for at least 4 hours, or overnight, to ensure complete drying.
-
Carefully decant or filter the dried sec-butylamine into the distillation flask.
-
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Use boiling chips or a magnetic stir bar in the distillation flask.
-
Ensure all glass joints are properly sealed.
-
-
Distillation:
-
Heat the distillation flask gently using a heating mantle.
-
Slowly increase the temperature until the sec-butylamine begins to boil and the vapor rises into the fractionating column.
-
Collect the initial fraction (forerun) that distills below ~60°C. This will contain any low-boiling impurities.
-
Once the temperature stabilizes at 63°C, change the receiving flask and collect the pure sec-butylamine fraction.
-
Stop the distillation when the temperature begins to rise significantly above 63°C or when only a small amount of residue remains in the distillation flask.
-
-
Storage:
-
Store the purified sec-butylamine in a well-sealed container under an inert atmosphere (e.g., nitrogen) and in a cool, dark place to prevent degradation.
-
Mandatory Visualizations
Caption: Workflow for the purification of sec-butylamine by fractional distillation.
Caption: Troubleshooting logic for sec-butylamine distillation issues.
Technical Support Center: Purification of Racemic sec-Butylamine
Welcome to the Technical Support Center for the purification of racemic sec-butylamine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of racemic sec-butylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in racemic sec-butylamine?
A1: The impurities present in racemic sec-butylamine can vary depending on the synthetic route. For sec-butylamine synthesized via the ammoniation of sec-butyl alcohol, common impurities include:
-
Water: Often present from the reaction or work-up steps.
-
sec-Butyl alcohol: Unreacted starting material.
-
Di-sec-butylamine: A common byproduct of the amination reaction.[1]
Q2: Which purification methods are most effective for removing these impurities?
A2: The choice of purification method depends on the nature of the impurities and the desired final purity. The most common and effective methods are:
-
Fractional Distillation: Ideal for separating volatile impurities with different boiling points, such as water, sec-butyl alcohol, and di-sec-butylamine.[1]
-
Chromatography: Useful for removing non-volatile impurities or for achieving very high purity. Gas chromatography (GC) is a primary method for analyzing the purity of sec-butylamine.[2]
-
Recrystallization of Diastereomeric Salts: This is not for removing synthetic impurities but for resolving the racemic mixture into its individual enantiomers. This is achieved by reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by recrystallization.[3]
Q3: Can racemic sec-butylamine be resolved into its separate enantiomers?
A3: Yes, the resolution of racemic sec-butylamine is a common practice. This is typically achieved by reacting the racemic mixture with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid, to form a pair of diastereomeric salts.[1][3] These salts have different solubilities, allowing for their separation by fractional crystallization. After separation, the individual enantiomers of sec-butylamine can be recovered by treatment with a base.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of racemic sec-butylamine.
Fractional Distillation
Issue: Poor separation of sec-butylamine from impurities (e.g., water, sec-butyl alcohol).
| Possible Cause | Recommended Solution(s) |
| Inefficient distillation column. | Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency. Ensure the column is well-insulated to maintain a proper temperature gradient. |
| Incorrect heating rate. | Heat the distillation flask slowly and steadily to allow for proper vapor-liquid equilibrium to be established in the column. Avoid overheating, which can lead to bumping and carryover of less volatile components. |
| Flooding of the column. | This occurs when the vapor flow rate is too high, causing liquid to be carried up the column. Reduce the heating rate to decrease the boil-up rate. |
| Fluctuating distillation temperature. | Ensure the heating mantle is properly sized for the flask and provides consistent heat. Check for drafts and ensure the apparatus is well-insulated. |
Issue: Product loss during distillation.
| Possible Cause | Recommended Solution(s) |
| Leaks in the apparatus. | Check all joints and connections for a tight seal. Use appropriate grease for ground glass joints if necessary. |
| Distillation rate is too fast. | A rapid distillation rate can lead to incomplete condensation. Adjust the heating to maintain a slow and steady collection of the distillate. |
| Inadequate cooling of the condenser. | Ensure a sufficient flow of cold water through the condenser. The water should enter at the bottom inlet and exit at the top. |
Recrystallization of Diastereomeric Salts (for Chiral Resolution)
Issue: No crystal formation upon cooling.
| Possible Cause | Recommended Solution(s) |
| Solution is too dilute. | The concentration of the diastereomeric salt is below its saturation point. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. |
| Inhibition of nucleation. | Scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites. If available, add a seed crystal of the desired diastereomeric salt. |
| Inappropriate solvent. | The diastereomeric salt is too soluble in the chosen solvent even at low temperatures. Experiment with different solvents or solvent mixtures to find one where the desired salt has low solubility when cold. |
Issue: Oiling out instead of crystallization.
| Possible Cause | Recommended Solution(s) |
| Solution is too concentrated. | The saturation point of the salt has been greatly exceeded. Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool more slowly. |
| Cooling rate is too rapid. | Rapid cooling can prevent the ordered arrangement of molecules into a crystal lattice. Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
Issue: Low diastereomeric or enantiomeric excess (ee) of the final product.
| Possible Cause | Recommended Solution(s) |
| Co-precipitation of the more soluble diastereomer. | The separation of the diastereomeric salts is incomplete. Perform one or more subsequent recrystallizations of the obtained crystals to improve the purity. |
| Inaccurate measurement of optical rotation. | Ensure the polarimeter is properly calibrated and that the sample is free of bubbles and suspended particles. |
Chromatographic Purification
Issue: Peak tailing and poor separation of sec-butylamine on silica gel.
| Possible Cause | Recommended Solution(s) |
| Strong interaction of the basic amine with acidic silica. | The lone pair of electrons on the nitrogen atom of sec-butylamine interacts strongly with the acidic silanol groups on the surface of the silica gel. This can be mitigated by: - Adding a small amount of a competing base, such as triethylamine or ammonia, to the mobile phase. - Using a less acidic stationary phase, such as basic alumina or an amine-functionalized silica column. |
| Inappropriate mobile phase polarity. | If the mobile phase is not polar enough, the amine will have a very high affinity for the stationary phase, leading to broad peaks. Gradually increase the polarity of the mobile phase to achieve better elution and peak shape. |
Experimental Protocols
Protocol 1: Fractional Distillation of Racemic sec-Butylamine
This protocol describes a lab-scale fractional distillation to remove common volatile impurities from crude racemic sec-butylamine.
Materials:
-
Crude racemic sec-butylamine
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Insulating material (e.g., glass wool, aluminum foil)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Charge the round-bottom flask with the crude racemic sec-butylamine and add a few boiling chips or a magnetic stir bar.
-
Wrap the fractionating column and distillation head with insulation to minimize heat loss.
-
Begin circulating cold water through the condenser.
-
Gently heat the distillation flask.
-
Observe the temperature at the distillation head. Collect and discard any initial low-boiling fractions (e.g., water, which has a boiling point of 100°C).
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of sec-butylamine (63°C).
-
Stop the distillation before the flask goes to dryness.
-
Analyze the purity of the collected fraction using Gas Chromatography (GC).
Quantitative Data from Industrial Distillation: The following table presents data from an industrial-scale fractional distillation process for sec-butylamine, demonstrating the achievable purity.[1]
| Component | Initial Concentration (wt%) | Final Purity of sec-Butylamine (wt%) |
| sec-Butylamine | 65.77 | 99.68 - 99.77 |
| Water | 26.80 | 0.15 - 0.22 |
| sec-Butyl Alcohol | 4.38 | Not specified in final product |
| Di-sec-butylamine | 3.05 | Not specified in final product |
Protocol 2: Chiral Resolution of Racemic sec-Butylamine via Diastereomeric Salt Recrystallization
This protocol details the resolution of racemic sec-butylamine using L-(+)-tartaric acid.[3]
Materials:
-
Racemic sec-butylamine
-
L-(+)-tartaric acid
-
Water
-
Erlenmeyer flask
-
Stir bar and magnetic stir plate
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
50% Sodium hydroxide solution
-
Diethyl ether (or other suitable organic solvent)
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure: Part A: Formation and Recrystallization of the Diastereomeric Salt
-
In an Erlenmeyer flask, add racemic sec-butylamine (23.7 g, 0.324 mol) to 40 mL of water and stir until homogeneous.
-
While stirring, slowly add L-(+)-tartaric acid (50.0 g, 0.333 mol) to the solution.
-
Cover the flask and allow it to stand at room temperature. Crystal formation should be evident after 24 hours. For optimal crystal growth, allow the solution to stand for one week.
-
Collect the crystals of (S)-sec-butylammonium L-tartrate monohydrate by vacuum filtration. This yields approximately 33.5 g (42% yield).[3]
Part B: Liberation of the Free (S)-sec-Butylamine
-
Dissolve the collected crystals in a minimal amount of water.
-
Slowly add 50% sodium hydroxide solution with stirring until the solution is strongly basic (pH > 10).
-
Transfer the mixture to a separatory funnel. The free (S)-sec-butylamine will form an organic layer.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and carefully evaporate the solvent to obtain the resolved (S)-sec-butylamine.
-
The enantiomeric excess (ee) of the product can be determined by chiral GC or by measuring the optical rotation. An ee of 98% for (R)-sec-butylamine has been achieved using an enzymatic resolution method.[4]
Visualizations
References
- 1. US4148907A - Stereoisomers of 1-(1'benzyl-2'pyrryl)-2-di-sec.-butylaminoethanol and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of (S)-sec-butylammonium l-tartrate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic resolution of (R,S)-sec-butylamine using omega-transaminase from Vibrio fluvialis JS17 under reduced pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chiral Resolution with sec-Butylamine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using sec-butylamine as a chiral resolving agent.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using sec-butylamine for chiral resolution?
Chiral resolution with sec-butylamine is based on the principle of diastereomeric salt formation. When a racemic mixture of a chiral acid (a 50:50 mixture of its R and S enantiomers) is reacted with an enantiomerically pure chiral base like (R)- or (S)-sec-butylamine, a pair of diastereomeric salts is formed. For instance, reacting a racemic acid (R/S-Acid) with (R)-sec-butylamine yields two diastereomers: (R-Acid)-(R-sec-butylamine) and (S-Acid)-(R-sec-butylamine). These diastereomers are not mirror images and thus have different physical properties, such as solubility, melting point, and crystal structure. This difference in solubility allows for their separation by fractional crystallization.[1][2][3]
Q2: I'm not getting any crystals after adding sec-butylamine to my racemic acid. What should I do?
Failure to form crystals can be due to several factors related to supersaturation and solubility. Here are some troubleshooting steps:
-
Increase Concentration: The diastereomeric salts may be too soluble in the chosen solvent. Carefully evaporate some of the solvent to increase the concentration and induce crystallization.
-
Add an Anti-Solvent: Gradually add a solvent in which the diastereomeric salts are less soluble (an "anti-solvent"). This will reduce the overall solubility of the salts and promote precipitation.
-
Lower the Temperature: Decrease the crystallization temperature further, as solubility generally decreases with temperature. Allow sufficient time for nucleation and crystal growth at the lower temperature.
-
Seeding: If available, add a few seed crystals of the desired diastereomeric salt to the solution to initiate crystallization. If seed crystals are not available, scratching the inside of the flask at the liquid-air interface with a glass rod can sometimes create nucleation sites.
Q3: Both diastereomeric salts are crystallizing together, resulting in low enantiomeric excess (ee). How can I improve the selectivity?
This is a common issue and indicates that the solubilities of the two diastereomeric salts are too similar under the current conditions. To improve selectivity:
-
Solvent Screening: The choice of solvent is critical. A different solvent or a mixture of solvents can significantly alter the solubility difference between the diastereomers. It is advisable to screen a range of solvents with varying polarities.
-
Optimize Temperature Profile: The rate of cooling can influence the purity of the crystals. A slower cooling rate often allows for more selective crystallization of the less soluble diastereomer.
-
Kinetic vs. Thermodynamic Control: Sometimes, one diastereomer crystallizes faster (kinetic product) even if it's not the most stable (thermodynamic product). Experiment with different crystallization times and temperatures to exploit these differences. A shorter crystallization time might favor the kinetic product, while a longer time at a higher temperature might favor the thermodynamic product.
Q4: The yield of my desired diastereomeric salt is very low. How can I increase it?
A low yield suggests that a significant amount of the target diastereomer remains in the mother liquor. To improve the yield:
-
Optimize Solvent and Temperature: Screen for a solvent system that minimizes the solubility of the desired diastereomeric salt while maximizing the solubility of the other. Also, experiment with lower final crystallization temperatures to maximize precipitation.
-
Molar Ratio of Resolving Agent: While a 1:1 molar ratio of the racemic acid to the chiral amine is common, sometimes using a substoichiometric amount of the resolving agent can improve the purity of the initial crop of crystals, although this will inherently limit the maximum theoretical yield.
-
Recovery from Mother Liquor: The mother liquor is enriched in the more soluble diastereomer. It's possible to recover the resolving agent and the other enantiomer of the acid from the mother liquor, which can then be racemized and recycled to improve the overall process efficiency.
Q5: My diastereomeric salt "oiled out" instead of crystallizing. What causes this and how can I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase. This is often due to:
-
High Supersaturation: The solution is too concentrated, leading to rapid separation from the solution. Try using a more dilute solution.
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Cooling Too Quickly: Rapid cooling can cause the solute to crash out as an oil. Employ a much slower and more controlled cooling rate.
-
Inappropriate Temperature: The crystallization temperature might be too high. Ensure that the crystallization is performed at a temperature well below the melting point of the diastereomeric salt.
Data Presentation
The success of a chiral resolution is highly dependent on the specific racemic acid, the chosen solvent, and the crystallization temperature. The following tables provide illustrative data on how these factors can influence the yield and enantiomeric excess (ee) of the product.
Note: The following data is representative and intended for illustrative purposes, as optimal conditions are substrate-specific.
Table 1: Effect of Solvent on the Chiral Resolution of a Racemic Carboxylic Acid
| Solvent System | Temperature (°C) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Resolved Acid (%) |
| Methanol | 0 | 45 | 85 |
| Ethanol | 5 | 40 | 92 |
| Isopropanol | 5 | 35 | 98 |
| Acetone | 0 | 50 | 75 |
| Ethyl Acetate | 20 -> 0 | 38 | 95 |
| Toluene | 20 -> 0 | 30 | 88 |
Table 2: Effect of Crystallization Temperature on Resolution in Isopropanol
| Initial Temperature (°C) | Final Temperature (°C) | Cooling Rate (°C/hour) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Resolved Acid (%) |
| 60 | 20 | 10 | 42 | 85 |
| 60 | 5 | 5 | 38 | 96 |
| 60 | 5 | 1 | 35 | 98 |
| 50 | -10 | 2 | 45 | 90 |
Experimental Protocols
Protocol 1: General Procedure for Chiral Resolution of a Racemic Acid with (R)-sec-Butylamine
This protocol outlines the fundamental steps for separating a racemic carboxylic acid using (R)-sec-butylamine as the resolving agent.
-
Salt Formation:
-
In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a heated solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
In a separate container, dissolve (R)-sec-butylamine (0.5 to 1.0 equivalent) in a small amount of the same solvent.
-
Slowly add the (R)-sec-butylamine solution to the heated solution of the acid with stirring.
-
Observe for the formation of a precipitate. If no precipitate forms, proceed to the crystallization step.
-
-
Crystallization:
-
If necessary, heat the mixture to redissolve any precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite).
-
Once the solution has reached room temperature and crystal formation appears to have stopped, place the flask in an ice bath or refrigerator for several hours to maximize precipitation.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.
-
Allow the crystals to air-dry or dry in a vacuum oven at a suitable temperature.
-
-
Analysis:
-
Determine the diastereomeric excess (and thus the enantiomeric excess of the acid) of the crystalline salt using an appropriate analytical method, such as chiral HPLC, or by measuring the specific rotation.
-
If the desired purity has not been achieved, the diastereomeric salt can be recrystallized from a fresh portion of the solvent.
-
Protocol 2: Liberation of the Resolved Carboxylic Acid from the Diastereomeric Salt
-
Salt Decomposition:
-
Suspend the purified diastereomeric salt in water.
-
Add a strong acid, such as 2M hydrochloric acid, dropwise with stirring until the pH of the solution is acidic (pH ~2). This will protonate the carboxylate and deprotonate the ammonium salt, breaking the ionic bond.[3]
-
The free enantiomerically enriched carboxylic acid will often precipitate out of the aqueous solution if it is not water-soluble.
-
-
Isolation:
-
If the acid precipitates, collect it by vacuum filtration, wash with cold water, and dry.
-
If the acid is soluble in water or does not precipitate, extract the aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified enantiomer of the carboxylic acid.
-
The aqueous layer will contain the hydrochloride salt of sec-butylamine, which can be recovered by basifying the solution and extracting with an organic solvent.
-
Mandatory Visualizations
Caption: Experimental workflow for chiral resolution via diastereomeric salt crystallization.
Caption: Troubleshooting decision tree for low enantiomeric excess.
References
Technical Support Center: Preventing Racemization of sec-Butylamine Enantiomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the racemization of sec-butylamine enantiomers during experimental procedures. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for sec-butylamine?
Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemic mixture). For a chiral molecule like sec-butylamine, which exists as (R)- and (S)-enantiomers, maintaining enantiomeric purity is often critical in pharmaceutical applications where only one enantiomer may have the desired therapeutic effect while the other could be inactive or even harmful.[1][2] Loss of enantiomeric purity can lead to batch failures, reduced efficacy, and potential safety issues.
Q2: What are the primary causes of racemization in chiral amines like sec-butylamine?
The primary causes of racemization in chiral amines involve the formation of a planar, achiral intermediate, most commonly an imine or enamine.[3] Once this intermediate is formed, it can be protonated or attacked from either side with equal probability, leading to a loss of the original stereochemistry. Key factors that promote this process include:
-
Presence of Acid or Base: Both acidic and basic conditions can catalyze the formation of these achiral intermediates.[3]
-
Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for racemization.[3]
-
Solvent Effects: The polarity and proticity of the solvent can influence the stability of the intermediates and transition states involved in racemization.[3]
-
Prolonged Reaction or Storage Times: The longer a chiral amine is exposed to conditions that facilitate racemization, the greater the potential for loss of enantiomeric excess.[3]
Q3: How does pH affect the stability of sec-butylamine enantiomers?
The pH of a solution significantly impacts the stability of sec-butylamine enantiomers. The free amine form is more susceptible to racemization through the formation of an imine intermediate, a process that can be catalyzed by both acids and bases. At very low pH, the amine is protonated to form the ammonium salt. This protonated form is generally more stable against racemization as the nitrogen lone pair is not available to initiate the formation of an imine. However, strongly acidic conditions can still promote racemization over long periods. Conversely, basic conditions can directly facilitate the deprotonation at the chiral center, leading to racemization. Therefore, maintaining a pH close to neutral is often recommended for storage and during workup procedures whenever possible.
Q4: Are there any specific catalysts or reagents known to cause racemization of chiral amines?
Yes, certain catalysts and reagents can promote racemization. For instance, some metal catalysts used in hydrogenation or dehydrogenation reactions can facilitate the reversible formation of imines, leading to racemization.[4] In the context of coupling reactions, such as in peptide synthesis, the choice of coupling reagents and bases is critical. Strong, non-hindered bases are more likely to cause racemization compared to weaker or sterically hindered bases.[3]
Troubleshooting Guides
Issue 1: I am observing a significant loss of enantiomeric excess (ee) in my sample of sec-butylamine after a reaction workup.
-
Potential Cause: The pH of the aqueous layers during extraction was too high or too low.
-
Solution: Whenever possible, use buffered solutions to maintain a near-neutral pH during aqueous washes. If an acidic or basic wash is necessary, minimize the contact time and perform the extraction at a low temperature (e.g., 0-5 °C) to slow down the rate of racemization.[3]
-
-
Potential Cause: The workup was performed at an elevated temperature.
-
Solution: Conduct all steps of the workup, including extractions and solvent removal, at reduced temperatures. Use an ice bath to cool the separatory funnel and a cold water bath for rotary evaporation.[3]
-
-
Potential Cause: The sample was exposed to the workup conditions for an extended period.
-
Solution: Streamline your workup protocol to minimize the time the enantiopure sec-butylamine is in solution, especially under non-ideal pH or temperature conditions.
-
Issue 2: My stored sample of enantiopure sec-butylamine has lost enantiomeric purity over time.
-
Potential Cause: Improper storage conditions.
-
Solution: Store enantiopure sec-butylamine in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (e.g., ≤ 4 °C). Protect from light, as it can also contribute to degradation and potential racemization over long periods.[5]
-
-
Potential Cause: The solvent used for storage is promoting racemization.
-
Solution: For long-term storage in solution, choose a non-polar, aprotic solvent. Protic solvents like alcohols can facilitate proton exchange that may lead to racemization.
-
Data Presentation
Table 1: Illustrative Effect of Temperature on the Racemization of (S)-sec-Butylamine
| Temperature (°C) | Incubation Time (hours) | Solvent | Initial ee (%) | Final ee (%) |
| 4 | 24 | Methanol | 99.5 | 99.2 |
| 25 (Room Temp) | 24 | Methanol | 99.5 | 95.0 |
| 50 | 24 | Methanol | 99.5 | 80.1 |
Table 2: Illustrative Effect of pH on the Racemization of (S)-sec-Butylamine in Aqueous Solution
| pH | Incubation Time (hours) | Temperature (°C) | Initial ee (%) | Final ee (%) |
| 3 | 12 | 25 | 99.0 | 98.5 |
| 7 | 12 | 25 | 99.0 | 98.8 |
| 11 | 12 | 25 | 99.0 | 92.3 |
Table 3: Illustrative Effect of Solvent on the Racemization of (S)-sec-Butylamine
| Solvent | Incubation Time (hours) | Temperature (°C) | Initial ee (%) | Final ee (%) |
| Hexane | 48 | 25 | 99.8 | 99.7 |
| Dichloromethane | 48 | 25 | 99.8 | 99.5 |
| Tetrahydrofuran (THF) | 48 | 25 | 99.8 | 98.0 |
| Methanol | 48 | 25 | 99.8 | 94.5 |
Experimental Protocols
Protocol 1: General Procedure for Aqueous Workup of a Reaction Mixture Containing sec-Butylamine
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0-5 °C in an ice bath.
-
Quenching: If necessary, slowly add a pre-chilled quenching agent (e.g., saturated aqueous NH₄Cl or NaHCO₃ solution) to the reaction mixture while stirring and monitoring the temperature to prevent it from rising.
-
Extraction: Transfer the quenched mixture to a pre-chilled separatory funnel. Extract the sec-butylamine with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) that has also been pre-chilled. Perform the extraction three times to ensure complete recovery.
-
Washing: Wash the combined organic layers sequentially with pre-chilled saturated aqueous NaHCO₃ solution (if the reaction was acidic), followed by pre-chilled water, and finally pre-chilled brine. Minimize the duration of each wash.
-
Drying: Dry the organic layer over an anhydrous drying agent such as Na₂SO₄ or MgSO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator with a cold water bath.
-
Analysis: Immediately analyze the enantiomeric excess of the product by a suitable method, such as chiral HPLC.
Protocol 2: Monitoring Racemization of sec-Butylamine by Chiral HPLC
-
Standard Preparation: Prepare a standard of racemic sec-butylamine.
-
Sample Preparation: Prepare a solution of your enantiomerically enriched sec-butylamine in a suitable solvent (e.g., the mobile phase) at a known concentration.
-
Chiral HPLC Method:
-
Column: Select a suitable chiral stationary phase (CSP) column known to resolve primary amines.
-
Mobile Phase: A common mobile phase for chiral separations of amines is a mixture of hexane and isopropanol, often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Detection: Use a UV detector at an appropriate wavelength.
-
-
Injection: Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Analysis: Inject your sample and integrate the peak areas for each enantiomer.
-
Calculation of Enantiomeric Excess (ee): ee (%) = [ |(Area of Major Enantiomer - Area of Minor Enantiomer)| / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
Visualizations
Caption: General mechanism of sec-butylamine racemization.
Caption: Troubleshooting workflow for loss of enantiomeric excess.
References
- 1. quora.com [quora.com]
- 2. 8 constitutional isomers of molecular formula C4H11N names structural aliphatic amines primary secondary tertiary structural formula skeletal formula of isomers of C4H11N uses applications doc brown's advanced organic chemistry notes [docbrown.info]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
Technical Support Center: Sec-Butylamine Reaction Workup and Product Isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully working up sec-butylamine reactions and isolating the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude sec-butylamine reaction mixture?
A: Common impurities depend on the synthetic route. For reductive amination of 2-butanone, you can expect unreacted 2-butanone, the intermediate imine, the corresponding alcohol (2-butanol), and over-alkylation products like di-sec-butylamine.[1][2][3] If 2-butene and ammonia are used, byproducts can include di-sec-butylamine, sec-butyl alcohol, and n-butylamines.[3] Water is also a common byproduct, especially in reductive aminations.[4]
Q2: Sec-butylamine forms an azeotrope with water. How can I effectively dry my product?
A: The formation of an azeotrope between sec-butylamine and water complicates simple distillation for water removal.[4] Several methods can be employed to break this azeotrope:
-
Azeotropic Distillation with a Third Component: Adding a hydrocarbon solvent can form a new, lower-boiling heteroazeotrope with water, which can be distilled off.[4]
-
Treatment with Sodium Hydroxide: Adding a concentrated aqueous solution of sodium hydroxide can break the amine-water azeotrope, allowing for subsequent distillative purification.[4]
-
Drying Agents: For laboratory scale, after an initial extraction, the organic phase containing sec-butylamine can be dried over anhydrous basic or neutral drying agents like potassium carbonate (K₂CO₃), sodium sulfate (Na₂SO₄), or magnesium sulfate (MgSO₄).[5] Solid potassium or sodium hydroxide can also be used.[5][6]
Q3: My liquid-liquid extraction is forming a persistent emulsion. How can I resolve this?
A: Emulsion formation is a common issue when working up amine reactions.[7] Here are several techniques to break an emulsion:
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.[7]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation.[7]
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can help separate the layers.[7]
-
Filtration: Passing the emulsified mixture through a phase separation filter paper can effectively separate the layers.[7]
Q4: What is the best way to purify sec-butylamine on a laboratory scale?
A: Fractional distillation is the most common and effective method for purifying sec-butylamine on a laboratory scale. Due to its relatively low boiling point (63 °C), care should be taken to use an efficient condenser to prevent loss of product.[8][9] Distillation should be performed after the bulk of water and any acidic impurities have been removed through extraction and drying.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low product yield after extraction | 1. Incomplete extraction from the aqueous layer. 2. Product loss due to emulsion formation. 3. The product may be in a protonated, water-soluble form if the aqueous layer is acidic. | 1. Perform multiple extractions (e.g., 3 times) with a suitable organic solvent.[10] 2. See FAQ #3 for breaking emulsions. 3. Basify the aqueous layer with NaOH or K₂CO₃ to a pH > 11 before extraction to ensure the amine is in its free base form.[11][12] |
| Product is wet after distillation (contains water) | 1. Incomplete drying of the organic extract before distillation. 2. Formation of a sec-butylamine/water azeotrope. | 1. Ensure the organic phase is thoroughly dried with an appropriate drying agent (e.g., anhydrous K₂CO₃ or MgSO₄) before distillation.[5] 2. Consider breaking the azeotrope with NaOH or by using an entraining solvent like toluene prior to the final distillation.[4] |
| Presence of di-sec-butylamine in the final product | Over-alkylation during the synthesis. | This is a byproduct of the reaction itself.[1] Careful fractional distillation is required to separate sec-butylamine (B.P. 63 °C) from di-sec-butylamine (B.P. 134-136 °C). |
| Final product has a low boiling point and is difficult to condense | Sec-butylamine is volatile (B.P. 63 °C). | Use an efficient condenser with a good flow of cold water or a chiller.[9] An ice-cooled receiving flask can also improve recovery.[13] |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction of sec-Butylamine
This protocol describes a general method for extracting sec-butylamine from an aqueous reaction mixture into an organic solvent.
-
Cool the Reaction Mixture: Cool the reaction mixture to room temperature or below using an ice bath.
-
Basify the Aqueous Phase: Slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w NaOH) or solid potassium carbonate to the reaction mixture with stirring until the pH of the aqueous phase is greater than 11. This ensures the sec-butylamine is in its free base form.
-
Transfer to a Separatory Funnel: Transfer the basified mixture to a separatory funnel.
-
Perform Extraction: Add a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate). Gently invert the funnel multiple times, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation.[7]
-
Separate the Layers: Allow the layers to separate fully. Drain the aqueous layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh organic solvent to maximize recovery.
-
Combine Organic Layers: Combine all the organic extracts.
-
Wash with Brine: Wash the combined organic layers with a saturated solution of sodium chloride (brine) to help remove dissolved water and break any minor emulsions.
-
Dry the Organic Phase: Transfer the organic layer to an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous potassium carbonate or magnesium sulfate).[5] Swirl the flask and let it stand until the solvent is clear.
-
Filter and Concentrate: Filter off the drying agent and concentrate the organic solution using a rotary evaporator, taking care not to lose the volatile product. The resulting crude sec-butylamine is now ready for purification, typically by distillation.
Protocol 2: Fractional Distillation of sec-Butylamine
This protocol outlines the purification of crude sec-butylamine by fractional distillation.
-
Set up the Apparatus: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask. Ensure all joints are well-sealed.
-
Add Drying Agent: Add a few pellets of potassium hydroxide or a stir bar to the distillation flask containing the crude sec-butylamine to prevent bumping and ensure any trace moisture is scavenged.[6]
-
Cool the Receiver: Place the receiving flask in an ice bath to minimize the loss of the volatile product.[13]
-
Heat the Mixture: Gently heat the distillation flask using a heating mantle.
-
Collect Fractions: Collect any low-boiling forerun (likely residual extraction solvent). Collect the main fraction at the boiling point of sec-butylamine (approximately 63 °C at atmospheric pressure).[8]
-
Monitor Temperature: Monitor the temperature at the head of the column. A stable temperature during collection indicates a pure fraction.
-
Stop Distillation: Stop the distillation when the temperature either drops or rises significantly, or when only a small residue remains in the distillation flask.
-
Store Product: Store the purified sec-butylamine in a tightly sealed container in a cool, well-ventilated area, away from ignition sources.[11]
Data Presentation
The following table summarizes example component distributions in a sec-butylamine production stream as described in patent literature. This illustrates the typical composition that requires separation.
| Component | Example Feed Composition (Weight %) [1] | Example Product Purity (Weight %) [1] |
| sec-Butylamine | 65.77% | 99.68% |
| Water | 26.80% | 0.22% |
| sec-Butanol | 4.38% | - |
| Di-sec-butylamine | 3.05% | - |
Visualizations
References
- 1. CN101648874B - Method for separating sec-butylamine - Google Patents [patents.google.com]
- 2. DI-SEC-BUTYLAMINE - Ataman Kimya [atamanchemicals.com]
- 3. prepchem.com [prepchem.com]
- 4. US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase - Google Patents [patents.google.com]
- 5. Drying solvents and Drying agents [delloyd.50megs.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 320. Butylamine, sec- (WHO Pesticide Residues Series 5) [inchem.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. The properties and stability of butylamine_Chemicalbook [chemicalbook.com]
- 12. varsitytutors.com [varsitytutors.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Encephalitis with sec-Butylamine Catalysts
Welcome to our dedicated support center for researchers, scientists, and drug development professionals utilizing sec-butylamine in asymmetric catalysis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor enantioselectivity in your experiments.
Troubleshooting Guide: Low Enantiomeric Excess (e.e.)
Poor enantioselectivity is a common hurdle in asymmetric synthesis. This guide provides a systematic approach to identifying and resolving the root causes when using sec-butylamine as a catalyst or chiral auxiliary.
Q1: My reaction is yielding a nearly racemic mixture. Where should I start my investigation?
When faced with very low or no enantioselectivity, it's crucial to systematically verify the foundational elements of your experimental setup. A logical workflow can help pinpoint the issue efficiently.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for low e.e.
Step-by-Step Checks:
-
Catalyst Integrity : Ensure the sec-butylamine is of high chemical and enantiomeric purity. Acidic or basic impurities can interfere with the catalytic cycle, and partial racemization of the catalyst will directly impact the product's e.e.[1]
-
Reagent Purity : Verify the purity of your substrates and solvent. Trace impurities in starting materials can sometimes act as inhibitors or competing substrates, leading to poor enantioselectivity.[2][3] The presence of water, in particular, can be detrimental in some cases, so ensure anhydrous conditions if required.[2]
-
Reaction Conditions : Confirm that the reaction temperature, concentration, and stirring are precisely controlled and consistent.[1] Temperature, especially, can have a profound effect on enantioselectivity; lower temperatures often lead to a more ordered transition state and higher e.e.[4]
-
Analytical Method : Rigorously validate your chiral HPLC or GC method to ensure accurate determination of the enantiomeric excess.[2]
Q2: My initial checks are fine, but the enantioselectivity is still low. How do I optimize the reaction conditions?
If the fundamental parameters are correct, the low enantioselectivity is likely due to suboptimal reaction conditions. A systematic screening of key parameters is the next logical step.
Optimization Strategy
Caption: Systematic optimization of reaction parameters.
1. Solvent Screening: The choice of solvent is critical as it can influence the conformation of the catalyst-substrate complex.[5] The polarity and coordinating ability of the solvent play a significant role in the transition state, directly impacting enantioselectivity.[4] It is advisable to screen a range of solvents with varying polarities.
Table 1: Effect of Solvent on a Model Asymmetric Michael Addition
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | e.e. (%) |
|---|---|---|---|---|
| 1 | Toluene | 2.4 | 95 | 75 |
| 2 | Dichloromethane | 9.1 | 92 | 68 |
| 3 | Diethyl Ether | 4.3 | 88 | 55 |
| 4 | Hexane | 1.9 | 90 | 82 |
| 5 | THF | 7.5 | 96 | 45 |
| 6 | Chloroform | 4.8 | 94 | 71 |
Note: Data are illustrative.
2. Temperature Variation: Lowering the reaction temperature generally enhances enantioselectivity by favoring a more ordered transition state.[4][5]
Table 2: Effect of Temperature on Enantioselectivity
| Entry | Temperature (°C) | Time (h) | Yield (%) | e.e. (%) |
|---|---|---|---|---|
| 1 | 25 (RT) | 4 | 98 | 60 |
| 2 | 0 | 12 | 95 | 78 |
| 3 | -20 | 24 | 92 | 88 |
| 4 | -40 | 48 | 85 | 94 |
| 5 | -78 | 72 | 70 | >99 |
Note: Data are illustrative, performed in Hexane.
3. Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it doesn't always improve enantioselectivity.[4] It's important to screen catalyst loading to find the optimal balance between efficiency and cost.
4. Additives: The use of additives, such as Brønsted or Lewis acids/bases, or water, can sometimes significantly improve enantioselectivity by influencing the catalytic cycle.[4][6]
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening
-
To five separate oven-dried reaction vials, add the substrate (0.2 mmol, 1.0 equiv.) and a magnetic stir bar.
-
In a fume hood, add the sec-butylamine catalyst (0.02 mmol, 10 mol%).
-
To each vial, add a different anhydrous solvent (1.0 mL): Toluene, Dichloromethane, Hexane, THF, and Diethyl Ether.
-
Cool the vials to the desired reaction temperature (e.g., 0 °C).
-
Add the second substrate (0.24 mmol, 1.2 equiv.) to each vial simultaneously.
-
Stir the reactions and monitor their progress by TLC.
-
Upon completion, quench the reactions with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of each purified sample by chiral HPLC or GC analysis.
Frequently Asked Questions (FAQs)
Q3: Could the sec-butylamine catalyst be degrading under my reaction conditions?
A: Yes, catalyst degradation is a potential issue. Primary amines can be susceptible to decomposition, especially in the presence of certain reagents or at elevated temperatures.[7][8][9] If you observe a decrease in reaction rate over time or inconsistent results, consider the stability of the catalyst.
-
Troubleshooting Tip : Use a freshly opened bottle of sec-butylamine or distill it before use. If the reaction is run at elevated temperatures, consider if the catalyst is stable under those conditions. Running the reaction under an inert atmosphere (Nitrogen or Argon) can also prevent oxidative degradation.
Q4: How does the structure of my substrate affect enantioselectivity?
A: The steric and electronic properties of your substrate are paramount. A "mismatch" between the substrate and the chiral environment created by the sec-butylamine catalyst can lead to poor stereodifferentiation.[3]
-
Troubleshooting Tip : If you suspect a substrate-catalyst mismatch, you may need to modify the catalyst structure. While this guide focuses on sec-butylamine, related primary amines with different steric profiles (e.g., tert-butylamine, isobutylamine) could be screened to find a better fit for your specific substrate.
Q5: I am observing a background, non-catalyzed reaction. How can I minimize it?
A: A competing non-catalyzed reaction pathway will inevitably lower the overall enantioselectivity.
-
Troubleshooting Tip : To favor the catalyzed pathway, you can try a few strategies. Lowering the reaction temperature will typically slow down the uncatalyzed reaction more significantly than the catalyzed one.[5] You can also incrementally increase the catalyst loading to accelerate the desired chiral pathway.[5]
Q6: Can the presence of water or other protic sources affect the reaction?
A: The effect of water is highly dependent on the specific reaction mechanism. In many cases, anhydrous conditions are crucial for high enantioselectivity.[2] Water can interfere with the catalyst-substrate interactions or hydrolyze key intermediates. However, in some organocatalytic reactions, a controlled amount of water can be beneficial, acting as a proton shuttle or influencing the transition state through hydrogen bonding.[2][10]
-
Troubleshooting Tip : First, try running the reaction under strictly anhydrous conditions using dried solvents and reagents. If enantioselectivity is still poor, you could systematically investigate the effect of adding a controlled amount of water (e.g., 0.1 to 1.0 equivalents) to see if it has a positive effect. The use of molecular sieves can also help maintain anhydrous conditions throughout the reaction.[6]
This technical support center is intended for research purposes and to provide guidance on troubleshooting common experimental challenges. For specific applications, further optimization may be required.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of sec-Butylamine in Different Reaction Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of sec-butylamine in various reaction media. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of sec-butylamine?
sec-Butylamine is a stable organic compound under standard temperature and pressure. However, it is a primary aliphatic amine and exhibits reactivity typical for this class of compounds. It is known to be sensitive to air and incompatible with strong oxidizing agents, acids, and some metal compounds.[1][2] Formulated solutions of sec-butylamine, for instance as a fungicide, are reported to be unstable beyond three days and necessitate protection from light and extreme temperatures.[3]
Q2: How does the solvent type affect the stability of sec-butylamine?
The choice of solvent can significantly influence the stability of sec-butylamine, primarily due to the solvent's ability to participate in or mediate degradation reactions.
-
Protic Solvents (e.g., water, alcohols): In protic solvents, sec-butylamine can participate in hydrogen bonding. While generally soluble in these solvents, the presence of protic hydrogens can facilitate protonation of the amine, which can affect its nucleophilicity and reactivity. In aqueous solutions, the pH will be a critical factor for stability.
-
Aprotic Solvents (e.g., THF, DCM, acetonitrile): In aprotic solvents, sec-butylamine is less likely to be solvated through hydrogen bonding. This can enhance its nucleophilicity, potentially increasing its reactivity with other components in the reaction mixture. The stability in these solvents will largely depend on the absence of reactive impurities, such as peroxides in ethers like THF.
Q3: What is the expected stability of sec-butylamine at different pH values?
The stability of sec-butylamine in aqueous media is highly dependent on the pH of the solution.
-
Acidic Conditions (pH < 7): In acidic solutions, sec-butylamine will be protonated to form the sec-butylammonium ion. This protonated form is significantly less nucleophilic and less susceptible to oxidation compared to the free base. However, strong acidic conditions at elevated temperatures can potentially lead to degradation.
-
Neutral to Mildly Basic Conditions (pH 7-10): In this range, a significant portion of sec-butylamine will be in its free base form, which is more reactive. It will be more susceptible to oxidation and other degradation pathways.
-
Strongly Basic Conditions (pH > 10): In strongly basic media, sec-butylamine will exist almost entirely as the free base. While stable on its own, its reactivity towards other electrophilic species will be at its maximum.
A study on the enzymatic resolution of (R,S)-sec-butylamine noted that the evaporation rate of sec-butylamine is pH-dependent, being higher at a pH above 7.0, which is consistent with the free base being more volatile.[4]
Q4: How does temperature affect the stability of sec-butylamine?
As with most chemical compounds, the rate of degradation of sec-butylamine increases with temperature. Thermal decomposition of amines can lead to the formation of various products. For instance, the thermal decomposition of the related compound n-butylamine can result in the formation of dibutylamine and tributylamine.[5] When heated to decomposition, sec-butylamine is reported to emit toxic fumes of nitrogen oxides.[1][6] Therefore, it is recommended to use sec-butylamine at the lowest effective temperature for a given reaction to minimize thermal degradation.
Troubleshooting Guides
Issue 1: Unexpected side products or low yield in a reaction involving sec-butylamine.
| Possible Cause | Troubleshooting Step |
| Degradation by atmospheric oxygen. | 1. Ensure all reactions are performed under an inert atmosphere (e.g., nitrogen or argon).2. Degas all solvents prior to use. |
| Reaction with an incompatible reagent. | 1. Review all reagents for compatibility with primary amines. Avoid strong oxidizing agents (e.g., peroxides, permanganates), strong acids (unless a salt is desired), and acid halides.[2]2. Consider potential reactions with carbonyl compounds if present. |
| Thermal degradation. | 1. Run the reaction at a lower temperature if possible.2. Minimize the reaction time. |
| Solvent-mediated degradation. | 1. If using an ether solvent like THF, test for the presence of peroxides and purify if necessary.2. Consider switching to a more inert solvent. |
Issue 2: Discoloration or precipitation in a sec-butylamine solution upon storage.
| Possible Cause | Troubleshooting Step |
| Oxidation due to air exposure. | 1. Store sec-butylamine under an inert atmosphere.2. Ensure the storage container is tightly sealed. |
| Reaction with impurities in the solvent. | 1. Use high-purity, freshly opened solvents for preparing solutions.2. Store solutions in amber glass bottles to protect from light.[3] |
| Formation of insoluble salts. | 1. If the solvent could have acidic impurities (e.g., from degradation), this could lead to salt formation. Purify the solvent if necessary. |
Quantitative Data Summary
Specific quantitative data on the degradation kinetics of sec-butylamine is limited in publicly available literature. The following table provides a qualitative summary of its stability based on general chemical principles and available information.
| Condition | Solvent Type | Stability | Potential Degradation Products |
| Acidic (pH < 7) | Protic (e.g., Water) | High | Generally stable as the ammonium salt. |
| Neutral (pH ~7) | Protic (e.g., Water) | Moderate | Susceptible to oxidation. |
| Basic (pH > 7) | Protic (e.g., Water) | Moderate | Higher susceptibility to oxidation and other reactions of the free base. |
| Elevated Temperature | Any | Low to Moderate | Alkenes, ammonia, other amines, nitrogen oxides upon decomposition.[1][7] |
| Presence of Oxidants | Any | Low | Oxidized products (e.g., imines, oximes, N-oxides).[8][9] |
| Presence of Acids | Any | Forms Salt | sec-Butylammonium salts.[2] |
Experimental Protocols
Protocol for Assessing the Stability of sec-Butylamine in a Given Reaction Medium
This protocol outlines a general procedure to determine the stability of sec-butylamine under specific experimental conditions.
1. Materials and Equipment:
-
sec-Butylamine (high purity)
-
Chosen solvent(s) (high purity)
-
Buffer solutions for pH control (if aqueous)
-
Internal standard for quantification (e.g., a stable hydrocarbon or another amine with distinct analytical properties)
-
Reaction vessel (e.g., sealed vial or round-bottom flask)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Constant temperature bath or heating block
-
Analytical instrument for quantification (e.g., GC-MS, HPLC-MS)
-
Syringes and vials for sampling
2. Procedure:
-
Solution Preparation: Prepare a stock solution of sec-butylamine in the chosen solvent at a known concentration. If pH is a factor, use an appropriate buffer. Add a known concentration of an internal standard.
-
Incubation: Transfer aliquots of the solution to several reaction vessels. Seal the vessels under an inert atmosphere if studying anaerobic stability, or with air if studying oxidative stability. Place the vessels in a constant temperature bath set to the desired experimental temperature.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a sample from one of the vessels.
-
Sample Quenching and Preparation: Immediately quench the reaction if necessary (e.g., by cooling or adding a quenching agent). Prepare the sample for analysis by dilution or derivatization as required by the analytical method.
-
Analysis: Analyze the samples using a validated analytical method (e.g., GC-MS or HPLC-MS) to determine the concentration of sec-butylamine remaining.
-
Data Analysis: Plot the concentration of sec-butylamine versus time. From this data, the degradation rate and half-life can be determined.
Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A suitable method for volatile amines. Derivatization with reagents like 1-fluoro-2,4-dinitrobenzene can be used for improved detection.[3]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): A versatile method for the analysis of non-volatile degradation products and for samples in complex matrices.[10]
Visualizations
Caption: Workflow for assessing sec-butylamine stability.
Caption: Troubleshooting logic for sec-butylamine reactions.
References
- 1. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SEC-BUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 320. Butylamine, sec- (WHO Pesticide Residues Series 5) [inchem.org]
- 4. Kinetic resolution of (R,S)-sec-butylamine using omega-transaminase from Vibrio fluvialis JS17 under reduced pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The properties and stability of butylamine_Chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. publications.drdo.gov.in [publications.drdo.gov.in]
- 10. enamine.net [enamine.net]
Technical Support Center: Handling and Storage of Air-Sensitive sec-Butylamine
This guide provides essential information, troubleshooting advice, and safety protocols for researchers, scientists, and drug development professionals working with air-sensitive sec-butylamine.
Frequently Asked Questions (FAQs)
Q1: What is sec-butylamine and why is it considered air-sensitive?
A1: sec-Butylamine (2-aminobutane) is a primary aliphatic amine.[1][2][3] It is considered air-sensitive because it can react with components of the atmosphere, such as oxygen and carbon dioxide.[4][5] This reactivity can lead to the degradation of the compound, affecting its purity and performance in experiments.[6] The vapor-phase of sec-butylamine degrades in the atmosphere by reacting with hydroxyl radicals, with an estimated half-life of 9 hours.[1]
Q2: What are the primary hazards associated with sec-butylamine?
A2: sec-Butylamine is a hazardous substance with multiple risks:
-
Flammability: It is a highly flammable liquid and vapor, with a low flash point.[4][7][8] Its vapor is heavier than air and can travel to an ignition source and flash back.[5][9]
-
Corrosivity: It is corrosive and can cause severe skin burns and serious eye damage.[8][10]
-
Toxicity: It is toxic if swallowed and harmful if inhaled.[8][10]
-
Reactivity: It reacts exothermically with acids and may be incompatible with strong oxidizing agents, peroxides, and other materials.[5]
Q3: What are the recommended storage conditions for sec-butylamine?
A3: To maintain its integrity and ensure safety, sec-butylamine should be stored under the following conditions:
-
Inert Atmosphere: Store under a dry, inert gas like nitrogen or argon to prevent exposure to air and moisture.[4][10]
-
Tightly Sealed Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][7][11]
-
Away from Incompatibles: Store away from acids, strong oxidizing agents, heat, sparks, and open flames.[2][4]
-
Light Protection: The material is light-sensitive and should be protected from light.[2][7]
Q4: What Personal Protective Equipment (PPE) is required when handling sec-butylamine?
A4: Due to its hazardous nature, comprehensive PPE is mandatory. This includes:
-
Eye/Face Protection: Wear safety goggles with side-shields or a face shield.[7][11]
-
Skin Protection: Use chemical-impermeable gloves (e.g., butyl rubber) and protective clothing.[7][11]
-
Respiratory Protection: Handle in a chemical fume hood.[4][11] If exposure limits are exceeded or vapors are generated, a full-face respirator may be necessary.[11]
Q5: How should I properly dispose of sec-butylamine waste?
A5: sec-Butylamine and its containers must be disposed of as hazardous waste.[1] Follow all local, state, and federal regulations. Dispose of the contents and container to an approved waste disposal plant.[4] Do not mix with other waste, and handle uncleaned containers as you would the product itself.
Troubleshooting Guide
Q1: My sec-butylamine has developed a yellow or brown color. Can I still use it?
A1: Discoloration is a common sign of degradation due to air exposure (oxidation). The formation of impurities can negatively impact your experiment. While it might be possible to purify the amine by distillation, it is generally recommended to use a fresh, unopened bottle for sensitive applications. The vapor-phase of sec-butylamine degrades in the atmosphere by reaction with photochemically-produced hydroxyl radicals.[1]
Q2: I observed a white precipitate in my bottle of sec-butylamine. What is it?
A2: A white precipitate is often the result of the amine reacting with carbon dioxide (CO₂) from the air, forming carbamate salts. This indicates that the container's seal has been compromised. The presence of this precipitate means the amine is contaminated and its effective concentration is reduced. It is incompatible with carbon dioxide.[4]
Q3: When I opened the bottle cap, I heard a hiss of escaping gas. What causes this and is it dangerous?
A3: sec-Butylamine has a high vapor pressure (135 mmHg at 20°C).[12] A hiss upon opening can be due to the release of this vapor pressure, especially if the ambient temperature is warm. It can also indicate that a reaction has occurred inside the bottle, generating gas. This is a potential hazard, as the vapors are flammable and harmful.[5][9][10] Always open containers slowly in a well-ventilated fume hood.
Q4: Can sec-butylamine form explosive peroxides?
A4: Yes, secondary amines are listed as potential peroxide-forming chemicals.[13][14] While less notorious than ethers, they can form peroxides upon prolonged storage and exposure to air, which can become dangerous, especially if concentrated by distillation.[14] It is crucial to date containers upon receipt and opening and to test for peroxides if the material has been stored for an extended period (e.g., over 6-12 months after opening).[15][16] Do not open a container if you suspect peroxide formation (e.g., crystal formation around the cap).[16]
Quantitative Data
Table 1: Physical and Chemical Properties of sec-Butylamine
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₁N | [1][3] |
| Molecular Weight | 73.14 g/mol | [1][17] |
| Appearance | Colorless to pale yellow liquid | [2][4] |
| Odor | Ammonia-like, fishy | [2][4] |
| Boiling Point | 63 °C (145.4 °F) at 760 mmHg | [4][7][12] |
| Melting Point | -104 °C (-155.2 °F) | [4] |
| Flash Point | -19 °C (-2.2 °F) | [4] |
| Density | 0.724 g/cm³ at 20 °C | [9] |
| Vapor Pressure | 135 mmHg at 20 °C | [12] |
| Water Solubility | Miscible | [9][12] |
| Autoignition Temp. | 378 °C (712 °F) | [5] |
| Explosive Limits | LEL: 1.8%, UEL: 9.0% | [7][9] |
Table 2: Recommended Storage and Handling Parameters
| Parameter | Recommendation | Reference(s) |
| Storage Temperature | Cool, well-ventilated area | [4][7][11] |
| Atmosphere | Under inert gas (Nitrogen, Argon) | [4][10] |
| Light Sensitivity | Protect from light | [2][7] |
| Container | Tightly sealed, original container | [7][11] |
| Incompatible Materials | Acids, strong oxidizing agents, CO₂, peroxides, acid halides, metals, various plastics | [2][4][5] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, protective clothing, use in fume hood | [4][7][11] |
Experimental Protocols
Protocol 1: Transfer of Air-Sensitive sec-Butylamine via Syringe
This protocol outlines the standard method for transferring sec-butylamine from a Sure/Seal™ or similar septum-capped bottle to a reaction vessel under an inert atmosphere.
Materials:
-
Bottle of sec-butylamine with a septum-sealed cap
-
Dry, gas-tight syringe with a long needle (e.g., 18-21 gauge)
-
Reaction flask with a rubber septum, purged with inert gas
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Second needle for pressure equalization
Procedure:
-
Glassware Preparation: Ensure all glassware, the syringe, and needles are thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas.[18]
-
System Purge: Assemble the reaction flask and flush it with dry nitrogen or argon. Maintain a slight positive pressure of the inert gas, confirmed by bubbling through an oil bubbler.[18]
-
Syringe Preparation: Purge the dry syringe with inert gas by drawing and expelling the gas at least 10 times.[18][19]
-
Pressure Equalization: Puncture the septum on the sec-butylamine bottle with a needle connected to the inert gas line to introduce a slight positive pressure.
-
Withdrawal: Pierce the septum of the sec-butylamine bottle with the syringe needle, ensuring the needle tip is below the liquid surface. Slowly draw the desired volume of liquid into the syringe.
-
Remove Bubbles: Invert the syringe and carefully push any gas bubbles back into the bottle. Pull the needle tip above the liquid level and draw a small amount of inert gas (a "gas buffer") into the syringe.
-
Transfer: Remove the syringe from the reagent bottle and quickly insert it into the septum of the reaction flask. Inject the sec-butylamine into the reaction vessel.
-
Syringe Cleaning: Immediately after use, rinse the syringe and needle by drawing up and expelling a suitable dry solvent (e.g., THF, Toluene) multiple times in a fume hood.[19]
Protocol 2: Qualitative Test for Peroxides
This test should be performed on any container of sec-butylamine that has been opened for more than 6 months or is past its expiration date.[15][16]
Materials:
-
Potassium Iodide (KI) test strips or a freshly prepared 10% KI solution
-
Sample of sec-butylamine (~1-2 mL)
-
Small test tube
Procedure:
-
Sample Preparation: In a fume hood, place approximately 1 mL of the sec-butylamine to be tested into a clean, dry test tube.
-
Using Test Strips: Dip the KI test strip into the sec-butylamine sample.
-
Using KI Solution: Add a few drops of the freshly prepared 10% KI solution to the test tube. Shake gently.
-
Observation: A yellow to brown color indicates the presence of peroxides. A dark blue or black color indicates a high and potentially dangerous concentration of peroxides.
-
Action: If the test is positive, do not use the material, especially for distillation. Contact your institution's Environmental Health & Safety (EHS) office for guidance on proper disposal of the peroxide-containing material.[15]
Visualizations
Caption: Workflow for handling air-sensitive sec-butylamine.
Caption: Troubleshooting flowchart for common sec-butylamine issues.
Caption: Simplified degradation of sec-butylamine upon air exposure.
References
- 1. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. sec-Butylamine [webbook.nist.gov]
- 4. fishersci.com [fishersci.com]
- 5. SEC-BUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. sec-Butylamine - Safety Data Sheet [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 11. echemi.com [echemi.com]
- 12. 320. Butylamine, sec- (WHO Pesticide Residues Series 5) [inchem.org]
- 13. vumc.org [vumc.org]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. Peroxide Forming Chemicals | Environmental Health & Safety [ehs.missouri.edu]
- 16. ehs.tcu.edu [ehs.tcu.edu]
- 17. chemeo.com [chemeo.com]
- 18. web.mit.edu [web.mit.edu]
- 19. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: Quenching Procedures for Reactions Involving sec-Butylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sec-butylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with sec-butylamine?
A1: Sec-butylamine is a hazardous chemical that requires careful handling. The primary safety concerns are:
-
Flammability: It is a highly flammable liquid with a low flash point of -19°C.[1] All work should be conducted in a well-ventilated fume hood, away from ignition sources.[1]
-
Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Toxicity: Sec-butylamine is toxic if swallowed or inhaled.[1]
Q2: What is the purpose of quenching a reaction containing sec-butylamine?
A2: Quenching is a critical step to neutralize reactive species in the reaction mixture. In the context of reactions involving sec-butylamine, quenching is performed to:
-
Neutralize excess sec-butylamine, which is a basic and reactive compound.
-
Decompose any other reactive reagents present in the mixture.
-
Facilitate the purification of the desired product by separating it from unreacted starting materials and by-products.
Q3: How does the basicity of sec-butylamine influence quenching and workup procedures?
A3: Sec-butylamine is a primary amine with a pKa of its conjugate acid around 10.6.[2][3] This means it is a moderately strong base. This property is exploited during the workup. By adding a dilute acid, sec-butylamine is protonated to form its corresponding ammonium salt. This salt is highly soluble in the aqueous phase and can be easily separated from the desired organic product, which typically remains in the organic phase.
Troubleshooting Guides
Issue 1: An emulsion has formed during the aqueous wash.
-
Possible Cause: Vigorous shaking of the separatory funnel, especially after a basic wash, can lead to the formation of a stable emulsion. The amphiphilic nature of sec-butylamine and its salts can also contribute to this issue.
-
Recommended Solution:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes, as sometimes the layers will separate on their own.
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Gentle Swirling: Gently swirl the separatory funnel instead of shaking it vigorously.
-
Filtration: For persistent emulsions, filtering the mixture through a pad of Celite® or glass wool can sometimes resolve the issue.
-
Issue 2: The desired product is lost during the acidic wash.
-
Possible Cause: If your product contains an acid-sensitive functional group (e.g., some protecting groups like Boc may be sensitive to strong acids), it may be degrading during the acidic quench. Alternatively, if your product also has basic properties, it may be partitioning into the aqueous layer along with the protonated sec-butylamine.
-
Recommended Solution:
-
Use a Milder Acid: Instead of strong acids like HCl, consider using a milder acidic solution such as saturated aqueous ammonium chloride (NH₄Cl).
-
Alternative Quenching Agent: For acid-sensitive compounds, an alternative is to wash the organic layer with a 10% aqueous copper (II) sulfate solution. The copper ions will complex with the sec-butylamine, and this complex will be extracted into the aqueous layer.
-
pH Adjustment: Carefully monitor and adjust the pH of the aqueous layer to a range where your product is not protonated but the sec-butylamine is.
-
Issue 3: The organic layer is still basic after multiple acidic washes.
-
Possible Cause: An insufficient amount of acid was used to neutralize the sec-butylamine, or the mixing of the layers was not thorough enough.
-
Recommended Solution:
-
Check the pH: After each wash, test the pH of the aqueous layer using litmus paper or a pH meter to ensure it is acidic.
-
Increase Acid Concentration or Volume: Use a slightly more concentrated acid solution (e.g., 1 M HCl) or increase the volume of the acidic wash.
-
Ensure Thorough Mixing: Gently invert the separatory funnel multiple times to ensure good contact between the organic and aqueous phases.
-
Data Presentation
pH-Dependent Protonation of sec-Butylamine
The efficiency of removing sec-butylamine from an organic layer via an acidic wash is directly related to its protonation state. The Henderson-Hasselbalch equation can be used to estimate the percentage of sec-butylamine that is protonated (and thus water-soluble) at a given pH. With a pKa of approximately 10.6 for its conjugate acid, the following table illustrates this relationship.
| pH of Aqueous Wash | % sec-Butylamine Protonated (sec-BuNH₃⁺) | Theoretical Extraction Efficiency into Aqueous Layer |
| 2 | >99.9% | Very High |
| 4 | >99.9% | Very High |
| 6 | >99.9% | Very High |
| 8 | ~99.7% | High |
| 10 | ~80.2% | Moderate |
| 12 | ~3.8% | Low |
This data is calculated based on the pKa of sec-butylamine's conjugate acid and illustrates the theoretical distribution. Actual extraction efficiency can be influenced by other factors such as the organic solvent used and the presence of other solutes.
Experimental Protocols
Protocol 1: Standard Acidic Quench for Reactions with Excess sec-Butylamine
This protocol is suitable for reactions where the desired product is stable to dilute acid.
-
Cool the Reaction Mixture: Cool the reaction vessel to 0 °C in an ice bath. This is particularly important if the reaction was performed at elevated temperatures or if the quenching process is expected to be exothermic.
-
Dilute with an Organic Solvent: Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Perform the Acidic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl) and gently swirl the funnel. Vent the funnel frequently to release any pressure buildup.
-
Separate the Layers: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the Wash: Repeat the wash with 1 M HCl. Check the pH of the aqueous layer to ensure it is acidic.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be sure to vent frequently as carbon dioxide gas will be evolved.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Quenching of a Reductive Amination Reaction Involving sec-Butylamine
This protocol is a specific example for a reaction where sec-butylamine is used as a reagent.
-
Monitor the Reaction: Ensure the reaction is complete by a suitable analytical method (e.g., TLC, LC-MS).
-
Quench with Bicarbonate: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture until gas evolution ceases. This will neutralize the reaction and any acidic species present.
-
Layer Separation: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane) two to three times.
-
Combine and Wash: Combine all organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic phase over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Standard acidic quenching and workup procedure for reactions containing sec-butylamine.
Caption: A decision-making workflow for resolving emulsions during aqueous workup.
References
Technical Support Center: Byproduct Identification in sec-Butylamine Reactions by NMR
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify byproducts in reactions involving sec-butylamine using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in reactions with sec-butylamine?
A1: In reactions involving sec-butylamine, two common classes of byproducts can be observed depending on the reaction type:
-
Alkylation Reactions: When sec-butylamine is used in alkylation reactions, overalkylation can occur, leading to the formation of di-sec-butylamine and tri-sec-butylamine.
-
Acylation Reactions: In acylation reactions, incomplete reactions can leave unreacted sec-butylamine. If the amine is used as a base in excess, it can also lead to the formation of amide byproducts, such as N-sec-butylacetamide if acetylating agents are used.
Q2: How can I distinguish between sec-butylamine and its common byproducts using ¹H NMR?
A2: The ¹H NMR spectra of sec-butylamine and its common byproducts will show distinct chemical shifts and multiplicities. The most noticeable difference is often the disappearance of the N-H proton signal and changes in the chemical shifts of the protons on the carbons adjacent to the nitrogen.
Q3: I see unexpected peaks in my ¹H NMR spectrum after a reaction with sec-butylamine. What could they be?
A3: Unexpected peaks can arise from several sources:
-
Unreacted Starting Materials: Compare the spectrum to the known spectra of your starting materials.
-
Byproducts: Refer to the chemical shift tables below for potential byproducts like di-sec-butylamine, tri-sec-butylamine, or N-sec-butylacetamide.
-
Solvent Impurities: Residual solvents from the reaction or purification steps are a common source of extra peaks.
-
Reagents: Other reagents used in the reaction may also be present.
Q4: The N-H proton signal in my spectrum is very broad or not visible. How can I confirm its presence?
A4: The N-H proton signal in amines is often broad and its chemical shift is concentration and solvent dependent. To confirm its presence, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity.[1]
Troubleshooting Guide
Problem: I suspect my reaction has produced a mixture of sec-butylamine and its alkylated byproducts. How can I confirm this and quantify the components?
Solution:
-
Acquire High-Quality ¹H NMR Data: Obtain a well-resolved ¹H NMR spectrum of your crude reaction mixture.
-
Identify Diagnostic Peaks: Compare the chemical shifts in your spectrum to the data in Table 1. Look for the characteristic signals of sec-butylamine, di-sec-butylamine, and tri-sec-butylamine.
-
Perform Quantitative NMR (qNMR): To determine the relative amounts of each component, follow the detailed qNMR protocol provided in the "Experimental Protocols" section. This involves careful sample preparation, setting appropriate acquisition parameters, and integrating specific, well-resolved signals for each compound.
Problem: My acylation reaction of sec-butylamine is complete according to TLC, but the NMR shows impurities.
Solution:
-
Check for Unreacted Acylating Agent: Look for signals corresponding to your acylating agent or its hydrolysis product.
-
Identify Amide Product and Unreacted Amine: Compare your spectrum with the data for N-sec-butylacetamide (Table 1 and 2) and sec-butylamine. Even with a complete reaction indication by TLC, small amounts of starting material may remain.
-
Consider Other Byproducts: Depending on the reaction conditions, other side reactions might have occurred. Analyze the full spectrum for any unexpected patterns.
Data Presentation
Table 1: ¹H NMR Chemical Shift Data for sec-Butylamine and Potential Byproducts
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity |
| sec-Butylamine [2][3] | -CH (NH₂)CH₃ | ~2.7-2.8 | sextet |
| -CH₂CH ₃ | ~1.4-1.5 | quintet | |
| -CH(NH₂)CH ₃ | ~1.1-1.2 | doublet | |
| -CH ₂CH₃ | ~0.9-1.0 | triplet | |
| -NH ₂ | variable (broad) | singlet | |
| Di-sec-butylamine | -CH (NH)CH₃ | ~2.5-2.7 | multiplet |
| -CH₂CH ₃ | ~1.4-1.6 | multiplet | |
| -CH(NH)CH ₃ | ~1.0-1.2 | doublet | |
| -CH ₂CH₃ | ~0.8-1.0 | triplet | |
| -NH - | variable (broad) | singlet | |
| Tri-sec-butylamine (Predicted) ¹ | -CH (N)CH₃ | ~2.8-3.0 | multiplet |
| -CH₂CH ₃ | ~1.5-1.7 | multiplet | |
| -CH(N)CH ₃ | ~1.1-1.3 | doublet | |
| -CH ₂CH₃ | ~0.9-1.1 | triplet | |
| N-sec-butylacetamide | -CH (NH)CH₃ | ~3.8-4.0 | multiplet |
| -C(=O)CH ₃ | ~1.9-2.0 | singlet | |
| -CH₂CH ₃ | ~1.4-1.6 | multiplet | |
| -CH(NH)CH ₃ | ~1.1-1.2 | doublet | |
| -CH ₂CH₃ | ~0.8-0.9 | triplet | |
| -NH - | variable (broad) | singlet |
¹Predicted using ChemDraw and referencing typical shifts for tertiary amines.
Table 2: ¹³C NMR Chemical Shift Data for sec-Butylamine and Potential Byproducts
| Compound | Carbon Atom | Chemical Shift (ppm) |
| sec-Butylamine [4][5] | C H(NH₂)CH₃ | ~49-50 |
| C H₂CH₃ | ~31-32 | |
| CH(NH₂)CH₃ | ~23-24 | |
| CH₂CH₃ | ~10-11 | |
| Di-sec-butylamine [6][7] | C H(NH)CH₃ | ~55-56 |
| C H₂CH₃ | ~29-30 | |
| CH(NH)CH₃ | ~20-21 | |
| CH₂CH₃ | ~10-11 | |
| Tri-sec-butylamine (Predicted) ¹ | C H(N)CH₃ | ~58-60 |
| C H₂CH₃ | ~27-29 | |
| CH(N)CH₃ | ~18-20 | |
| CH₂CH₃ | ~10-12 | |
| N-sec-butylacetamide | C H(NH)CH₃ | ~46-47 |
| C (=O)CH₃ | ~170 | |
| C H₂CH₃ | ~30-31 | |
| C(=O)CH₃ | ~23-24 | |
| CH(NH)CH₃ | ~20-21 | |
| CH₂CH₃ | ~10-11 |
¹Predicted using ChemDraw and referencing typical shifts for tertiary amines.[8][9]
Experimental Protocols
Protocol for Sample Preparation for NMR Analysis
-
Aliquot Collection: Take a representative aliquot from your crude reaction mixture.
-
Solvent Removal: If the reaction solvent is not deuterated, remove it under reduced pressure (e.g., using a rotary evaporator).
-
Dissolution in Deuterated Solvent: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Choose a solvent that dissolves all components and has minimal overlapping signals with your compounds of interest.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.
-
Internal Standard (for qNMR): If quantitative analysis is required, add a known amount of an internal standard. The standard should have a sharp signal that does not overlap with any of the analyte signals.
Protocol for Quantitative ¹H NMR (qNMR) Analysis
This protocol provides a general guideline for the quantitative analysis of a mixture of sec-butylamine and its byproducts.[10][11][12]
-
Sample Preparation:
-
Accurately weigh a specific amount of the crude reaction mixture.
-
Accurately weigh and add a known amount of a suitable internal standard (e.g., dimethyl sulfone, 1,3,5-trimethoxybenzene). The standard should be stable, non-volatile, and have a simple spectrum with peaks that do not overlap with the analytes.
-
Dissolve the mixture in a known volume of a deuterated solvent.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer for better signal dispersion.
-
Ensure the spectrometer is properly tuned and shimmed to achieve good resolution and lineshape.
-
Set the pulse angle to 90°.
-
Crucially, set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons you intend to integrate. If T1 values are unknown, a conservative delay of 30-60 seconds is recommended to ensure full relaxation of all signals.[13]
-
Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing:
-
Apply an appropriate window function (e.g., exponential multiplication with a small line broadening factor) to improve the signal-to-noise ratio without significantly distorting the lineshape.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction to ensure a flat baseline across the entire spectrum.
-
-
Integration and Calculation:
-
Integrate a well-resolved, characteristic signal for each component (sec-butylamine, di-sec-butylamine, etc.) and the internal standard. Ensure the integration limits encompass the entire peak, including any satellite peaks.
-
Calculate the molar ratio of each component relative to the internal standard using the following formula:
Mole of Analyte = (Integral of Analyte / Number of Protons for Analyte Signal) / (Integral of Standard / Number of Protons for Standard Signal) * Moles of Standard
-
From the molar ratios, you can determine the relative percentages of each component in the mixture.
-
Mandatory Visualization
Caption: Workflow for NMR-based identification and quantification of byproducts in sec-butylamine reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. docs.chemaxon.com [docs.chemaxon.com]
- 3. sec-Butylamine(13952-84-6) 1H NMR spectrum [chemicalbook.com]
- 4. PROSPRE [prospre.ca]
- 5. sec-Butylamine(13952-84-6) 13C NMR spectrum [chemicalbook.com]
- 6. Visualizer loader [nmrdb.org]
- 7. spectrabase.com [spectrabase.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. compoundchem.com [compoundchem.com]
- 10. emerypharma.com [emerypharma.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. resolvemass.ca [resolvemass.ca]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Sec-butylamine Purity: Titration vs. Chromatographic and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical quality attribute for sec-butylamine, a versatile primary amine utilized as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Ensuring high purity is paramount for reaction efficiency, impurity profiling, and the safety and efficacy of the final product. This guide provides an objective comparison of the classical non-aqueous potentiometric titration method with modern chromatographic (Gas Chromatography-Flame Ionization Detection, GC-FID) and spectroscopic (Quantitative Nuclear Magnetic Resonance, qNMR) techniques for the validation of sec-butylamine purity.
Key Performance Comparison
The selection of an analytical method for purity determination depends on a variety of factors, including the required accuracy and precision, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the three compared methods.
| Parameter | Non-Aqueous Potentiometric Titration | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Acid-base neutralization | Separation by volatility and partitioning, detection by flame ionization | Signal intensity is directly proportional to the number of nuclei |
| Accuracy | High (typically >99.5%) | High (typically >99%) | Very High (can be >99.8%)[1] |
| Precision (RSD) | Excellent (≤0.5%) | Excellent (≤0.2%)[2] | Excellent (typically <1.0%)[3] |
| Linearity (R²) | ≥0.999 | ≥0.999 | ≥0.999 |
| Specificity | Moderate (titrates total basicity) | High (separates volatile impurities) | High (structurally specific signals) |
| Limit of Quantitation (LOQ) | mg range | µg/mL to ng/mL range | mg/mL range |
| Analysis Time per Sample | ~15-20 minutes | ~10-20 minutes[2] | ~10-15 minutes |
| Instrumentation Cost | Low to Moderate | Moderate to High | High |
| Reference Standard | Requires a primary acid standard | Requires a sec-butylamine reference standard | Can provide absolute purity without an identical reference standard[3] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for each technique.
Non-Aqueous Potentiometric Titration
This method is based on the direct titration of the basic sec-butylamine with a strong acid in a non-aqueous solvent. The endpoint is determined potentiometrically.
Instrumentation:
-
Automatic Potentiometric Titrator
-
Glass pH electrode or a combination electrode suitable for non-aqueous titrations
-
20 mL Burette
-
Analytical Balance (± 0.1 mg)
Reagents:
-
Perchloric acid (HClO₄) in glacial acetic acid, 0.1 N, standardized
-
Glacial Acetic Acid, anhydrous
-
Potassium Hydrogen Phthalate (KHP), primary standard
Procedure:
-
Standardization of 0.1 N Perchloric Acid: Accurately weigh approximately 0.7 g of dried KHP and dissolve it in 50 mL of glacial acetic acid. Add 2 drops of crystal violet indicator and titrate with the 0.1 N perchloric acid solution until the color changes from violet to blue-green. Record the volume of titrant used and calculate the exact normality of the perchloric acid solution.
-
Sample Analysis: Accurately weigh an appropriate amount of sec-butylamine (to consume 40-70% of the burette volume) into a clean, dry 150 mL beaker.
-
Add 50 mL of anhydrous glacial acetic acid and stir with a magnetic stirrer until the sample is completely dissolved.
-
Immerse the electrode in the solution and titrate with the standardized 0.1 N perchloric acid.
-
The endpoint is determined by the point of maximum inflection on the titration curve.
-
Perform a blank determination using 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.
-
Calculation: Purity (%) = (V_sample - V_blank) × N × MW × 100 / (W_sample × 1000) Where:
-
V_sample = Volume of HClO₄ for the sample (mL)
-
V_blank = Volume of HClO₄ for the blank (mL)
-
N = Normality of HClO₄ (mol/L)
-
MW = Molecular weight of sec-butylamine (73.14 g/mol )[4]
-
W_sample = Weight of the sample (g)
-
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a powerful technique for separating and quantifying volatile compounds. It is highly effective for identifying and measuring the purity of sec-butylamine and detecting any volatile impurities.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Capillary Column suitable for amine analysis (e.g., a low- to mid-polarity column)
-
Autosampler
-
Data Acquisition and Processing Software
Chromatographic Conditions (Typical):
| Parameter | Value |
| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial 50°C, hold for 2 min, ramp at 10°C/min to 200°C, hold for 5 min |
| Detector Temperature | 280 °C |
Procedure:
-
Standard Preparation: Prepare a stock solution of sec-butylamine reference standard in a suitable solvent (e.g., methanol or isopropanol). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the sec-butylamine sample and dissolve it in the chosen solvent to a known concentration within the calibration range.
-
Analysis: Inject the standards and samples into the GC system.
-
Quantification: The purity is determined by the area percent method or by using a calibration curve. For area percent, the purity is calculated as the ratio of the peak area of sec-butylamine to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a signal from the analyte to that of an internal standard of known purity and concentration.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Analytical Balance (± 0.01 mg)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal Standard of high purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the sec-butylamine sample and a suitable internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate quantitative parameters (e.g., long relaxation delay, calibrated 90° pulse).
-
Data Processing: Process the spectrum (phasing, baseline correction) and integrate the signals of sec-butylamine and the internal standard.
-
Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) × (N_std / I_std) × (MW_analyte / MW_std) × (m_std / m_analyte) × P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Methodology and Workflow Diagrams
Visualizing the experimental workflows and the logical relationships between the analytical methods can aid in understanding and selection.
References
A Comparative Guide to Chiral Resolution: Efficacy of (S)- vs. (R)-sec-butylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, is a critical process in the pharmaceutical, agrochemical, and fine chemical industries. The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even elicit undesirable side effects. One of the most established methods for chiral resolution on a large scale is the formation of diastereomeric salts using a chiral resolving agent. This guide provides a comparative overview of the principles and practices of using chiral amines, specifically focusing on the enantiomers of sec-butylamine, as resolving agents for racemic carboxylic acids.
Note on Data Availability: While this guide focuses on (S)- and (R)-sec-butylamine as resolving agents, a comprehensive search of publicly available scientific literature did not yield direct experimental data comparing the efficacy of these two enantiomers for the resolution of a specific racemic acid. Therefore, to illustrate the principles and experimental considerations, this guide will use the well-documented resolution of racemic ibuprofen with (S)-(-)-α-phenylethylamine as a representative example. The methodologies and data presentation formats are directly applicable to a comparative study of sec-butylamine enantiomers should the data become available.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle behind this resolution technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. When a racemic mixture of a carboxylic acid, (R/S)-Acid, is reacted with a single enantiomer of a chiral amine, for instance, (S)-Amine, two diastereomeric salts are formed: (R)-Acid-(S)-Amine and (S)-Acid-(S)-Amine.[1]
These diastereomeric salts are not mirror images of each other and therefore exhibit different physical properties, most importantly, different solubilities in a given solvent. This difference in solubility allows for the separation of the diastereomers through fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution, while the more soluble one remains in the mother liquor. Once the diastereomers are separated, the chiral resolving agent can be removed, typically by treatment with an acid or base, to yield the resolved enantiomers of the original carboxylic acid.
Experimental Design and Protocols
A successful chiral resolution requires careful optimization of several parameters, including the choice of resolving agent, solvent, temperature, and stoichiometry. The following protocol for the resolution of racemic ibuprofen with (S)-(-)-α-phenylethylamine serves as a detailed template for how such an experiment would be designed and executed.
Illustrative Experimental Protocol: Resolution of Racemic Ibuprofen with (S)-(-)-α-phenylethylamine
This protocol is adapted from established laboratory procedures.[2][3][4]
Materials:
-
Racemic ibuprofen
-
(S)-(-)-α-phenylethylamine
-
Potassium hydroxide (KOH)
-
Methanol
-
Ethyl acetate
-
2M Hydrochloric acid (HCl)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Formation of the Potassium Salt of Ibuprofen:
-
In a suitable flask, dissolve racemic ibuprofen (e.g., 15 mmol) in an aqueous solution of potassium hydroxide (e.g., 30 mL of 0.5M KOH).
-
Heat the mixture with stirring to approximately 75-85 °C to ensure complete dissolution of the ibuprofen.[4]
-
-
Formation of Diastereomeric Salts:
-
To the heated solution, slowly add one molar equivalent of (S)-(-)-α-phenylethylamine dropwise.
-
A precipitate of the less soluble diastereomeric salt, (S)-ibuprofen-(S)-α-phenylethylamine, should begin to form.
-
Maintain the temperature and continue stirring for a defined period (e.g., 1 hour) to allow for complete salt formation and equilibration.[3]
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Allow the mixture to cool to room temperature to maximize crystallization.
-
Collect the precipitated salt by vacuum filtration.
-
Wash the collected solid with a small amount of cold solvent (e.g., ice-cold water or methanol) to remove impurities.
-
-
Recrystallization of the Diastereomeric Salt (Optional but Recommended):
-
To improve the diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent (e.g., 2-propanol).[3] The choice of solvent and recrystallization conditions are critical for achieving high diastereomeric excess (d.e.).
-
-
Liberation of the Enantiomerically Enriched Ibuprofen:
-
Suspend the purified diastereomeric salt in water.
-
Add a strong acid, such as 2M HCl, to protonate the carboxylate and liberate the free carboxylic acid (ibuprofen). The chiral amine will be protonated and remain in the aqueous phase.
-
The enantiomerically enriched ibuprofen will precipitate out of the aqueous solution.
-
-
Extraction and Isolation of the Resolved Ibuprofen:
-
Extract the aqueous suspension with an organic solvent like methyl tert-butyl ether (MTBE).[4]
-
Combine the organic layers, wash with water and brine, and then dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield the solid, enantiomerically enriched ibuprofen.
-
-
Analysis:
-
Determine the yield of the resolved ibuprofen.
-
Measure the optical rotation using a polarimeter to determine the specific rotation.
-
Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC).[5]
-
Data Presentation: A Comparative Framework
To compare the efficacy of (S)- vs. (R)-sec-butylamine, experimental data should be collected and organized systematically. The following table illustrates a hypothetical comparison for the resolution of a generic racemic carboxylic acid.
| Resolving Agent | Racemic Acid | Solvent System | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) of Salt (%) | Yield of Resolved Acid (%) | Enantiomeric Excess (e.e.) of Resolved Acid (%) | Specific Rotation of Resolved Acid (°) |
| (S)-sec-butylamine | (R/S)-Profenoic Acid | Methanol/Water | Data not available | Data not available | Data not available | Data not available | Data not available |
| (R)-sec-butylamine | (R/S)-Profenoic Acid | Methanol/Water | Data not available | Data not available | Data not available | Data not available | Data not available |
| (S)-sec-butylamine | (R/S)-Profenoic Acid | Ethyl Acetate | Data not available | Data not available | Data not available | Data not available | Data not available |
| (R)-sec-butylamine | (R/S)-Profenoic Acid | Ethyl Acetate | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: This table is for illustrative purposes only to demonstrate how comparative data would be presented.
Visualization of the Resolution Workflow
The following diagrams illustrate the logical workflow of the chiral resolution process.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Caption: Formation of diastereomeric salt pairs with (S)- and (R)-sec-butylamine.
Conclusion
The selection of an appropriate chiral resolving agent is paramount for the successful and efficient resolution of a racemic mixture. While direct comparative data for (S)- and (R)-sec-butylamine is currently lacking in the literature, the principles and experimental protocols outlined in this guide provide a robust framework for conducting such a comparison. The efficacy of each enantiomer of sec-butylamine as a resolving agent will be highly dependent on the specific racemic acid, with the optimal choice being determined by factors such as the difference in solubility of the resulting diastereomeric salts, the ease of crystallization, and the overall yield and enantiomeric purity of the final product. Researchers and drug development professionals are encouraged to perform systematic screening experiments, as detailed in the illustrative protocol, to identify the most effective resolving agent and conditions for their specific application.
References
- 1. advanceseng.com [advanceseng.com]
- 2. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]
- 3. Isolation of Optically Pure (S)-(+)-Ibuprofen – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
- 4. chemconnections.org [chemconnections.org]
- 5. [Chiral HPLC determination of conversion and enantiomeric excess of enzyme catalyzed stereoselective esterification of racemic ibuprofen] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Resolving Agents: Sec-Butylamine vs. Tert-Butylamine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of enantiomerically pure compounds, particularly pharmaceuticals, the resolution of racemic mixtures is a critical step. The formation of diastereomeric salts using a chiral resolving agent is a classical and widely adopted method for separating enantiomers. This guide provides a detailed comparison of two structurally similar amines, sec-butylamine and tert-butylamine, in the context of their application as chiral resolving agents for racemic carboxylic acids.
Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution through diastereomeric salt formation relies on the reaction of a racemic mixture of an acid with an enantiomerically pure chiral base.[1] This reaction produces a mixture of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and other physical characteristics.[1] This difference allows for their separation by methods such as fractional crystallization.
Sec-Butylamine: A Chiral Resolving Agent
Sec-butylamine (2-aminobutane) is a chiral amine, existing as two stable enantiomers: (R)-(-)-sec-butylamine and (S)-(+)-sec-butylamine. This inherent chirality makes it a suitable resolving agent for racemic carboxylic acids. When a racemic acid, (±)-Acid, is reacted with a single enantiomer of sec-butylamine, for instance, (S)-(+)-sec-butylamine, two diastereomeric salts are formed:
-
[(R)-Acid]·[(S)-sec-butylamine]
-
[(S)-Acid]·[(S)-sec-butylamine]
These two salts will have different solubilities in a given solvent, allowing one to crystallize preferentially. The crystallized salt can then be isolated, and the pure enantiomer of the acid can be recovered by treatment with a strong acid.
Tert-Butylamine: An Achiral Amine
In stark contrast, tert-butylamine (2-methyl-2-propanamine) is an achiral molecule. It does not possess a stereocenter and therefore does not exist as enantiomers. Consequently, when tert-butylamine reacts with a racemic acid, it forms a pair of enantiomeric salts, not diastereomeric salts:
-
[(R)-Acid]·[tert-butylamine]
-
[(S)-Acid]·[tert-butylamine]
These two salts are mirror images of each other and will have identical physical properties, including solubility. Therefore, they cannot be separated by fractional crystallization. This fundamental difference means tert-butylamine cannot be used as a chiral resolving agent in the classical sense. While it can be used as a non-chiral base in chemical reactions, it is ineffective for the separation of enantiomers of a racemic acid.
Performance Comparison: A Theoretical Framework
Due to the achiral nature of tert-butylamine, a direct experimental comparison of its performance against sec-butylamine as a chiral resolving agent is not meaningful. No quantitative data for the successful resolution of a racemic acid using tert-butylamine as the sole resolving agent exists in the scientific literature, as it is theoretically impossible.
The effectiveness of a chiral resolving agent like sec-butylamine depends on several factors, including:
-
The difference in solubility of the diastereomeric salts: A larger difference facilitates easier separation and higher purity of the desired enantiomer.
-
The crystalline nature of the salts: Well-defined, stable crystals are crucial for effective separation by filtration.
-
The cost and availability of the resolving agent: For industrial applications, economically viable resolving agents are preferred.
While specific quantitative data for the resolution of a particular acid with sec-butylamine would be required for a definitive performance evaluation, the key takeaway is that sec-butylamine is a viable, albeit simple, chiral resolving agent, whereas tert-butylamine is not.
Experimental Protocol: A General Guide for Chiral Resolution using (S)-(+)-sec-Butylamine
The following is a generalized experimental protocol for the resolution of a racemic carboxylic acid using (S)-(+)-sec-butylamine. The specific conditions, such as solvent, temperature, and stoichiometry, will need to be optimized for each specific acid.
Objective: To separate the enantiomers of a racemic carboxylic acid via diastereomeric salt formation with (S)-(+)-sec-butylamine.
Materials:
-
Racemic carboxylic acid
-
(S)-(+)-sec-butylamine
-
Suitable solvent (e.g., methanol, ethanol, acetone, ethyl acetate, or mixtures thereof)
-
Hydrochloric acid (HCl), 1M
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus, etc.)
-
Polarimeter for measuring optical rotation
Procedure:
-
Salt Formation:
-
Dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent.
-
In a separate flask, dissolve (S)-(+)-sec-butylamine (0.5 to 1.0 equivalent) in the same solvent.
-
Slowly add the amine solution to the acid solution with stirring. The formation of a precipitate may be observed.
-
-
Fractional Crystallization:
-
Gently heat the mixture to dissolve the salt completely.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be required.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
-
Recrystallization (Optional):
-
To improve the diastereomeric purity, the collected crystals can be recrystallized from a fresh portion of the solvent.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the crystallized diastereomeric salt in water.
-
Add 1M HCl dropwise with stirring until the solution is acidic (pH ~2).
-
Extract the liberated carboxylic acid with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
-
-
Analysis:
-
Determine the yield and melting point of the resolved acid.
-
Measure the specific rotation using a polarimeter.
-
Calculate the enantiomeric excess (e.e.) by comparing the observed specific rotation to the known specific rotation of the pure enantiomer. Further analysis by chiral HPLC or NMR may also be performed.
-
Visualization of the Chiral Resolution Process
The logical workflow for chiral resolution using a chiral amine like sec-butylamine can be visualized as follows:
Caption: Workflow of chiral resolution via diastereomeric salt formation.
The core of this process is the formation of diastereomers, which possess distinct physical properties enabling their separation.
References
Comparative study of butylamine isomers in organic synthesis
A Comparative Guide to Butylamine Isomers in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Butylamine, a key building block and catalyst, exists as four structural isomers: n-butylamine, sec-butylamine, iso-butylamine, and tert-butylamine. While sharing the same molecular formula (C₄H₁₁N), their distinct structural arrangements lead to significant differences in physical properties and chemical reactivity. This guide provides a comparative analysis of these isomers, supported by experimental data and detailed protocols, to aid in their effective application in organic synthesis.
Physical and Chemical Properties: A Tabular Comparison
The structural variations among the butylamine isomers directly influence their physical properties and basicity. These differences are crucial for determining reaction conditions and predicting reactivity.
| Property | n-Butylamine | sec--Butylamine | iso-Butylamine | tert-Butylamine |
| Structure | CH₃(CH₂)₃NH₂ | CH₃CH₂CH(NH₂)CH₃ | (CH₃)₂CHCH₂NH₂ | (CH₃)₃CNH₂ |
| Boiling Point | 77-79 °C[1] | 63 °C[2] | 67-69 °C[3] | 44-46 °C[4] |
| Density | 0.740 g/mL at 25°C[1] | 0.724 g/cm³ at 20°C[5] | 0.736 g/mL[3] | 0.696 g/mL at 25°C |
| pKb | 3.22[1] | 3.40[6] | ~3.2-3.6[7] | 3.4[6] |
| CAS Number | 109-73-9[1] | 13952-84-6[2] | 78-81-9[3] | 75-64-9[4] |
Note: pKb values can vary slightly depending on the measurement conditions. The value for isobutylamine is within the general range for small aliphatic amines.
Comparative Reactivity in Organic Synthesis
The utility of butylamine isomers in organic synthesis is largely dictated by two key factors: nucleophilicity and steric hindrance. The primary amino group in all four isomers possesses a lone pair of electrons, rendering them effective nucleophiles. However, the arrangement of the butyl group significantly impacts the accessibility of this lone pair.
Nucleophilicity and Steric Hindrance:
The general trend for nucleophilicity among the butylamine isomers is influenced by the degree of steric hindrance around the nitrogen atom.[8]
-
n-Butylamine: With a linear alkyl chain, the amino group is readily accessible, making it a strong nucleophile.
-
iso-Butylamine: The branching is at the gamma-carbon, so the steric hindrance near the nitrogen is similar to n-butylamine, resulting in comparable reactivity in many cases.
-
sec-Butylamine: The presence of a methyl group on the alpha-carbon increases steric bulk around the amino group, slightly reducing its nucleophilicity compared to n-butylamine.
-
tert-Butylamine: The three methyl groups on the alpha-carbon create significant steric hindrance, drastically reducing its nucleophilicity.[9] This steric bulk can be advantageous in promoting elimination reactions or when a non-nucleophilic base is required.
This trend is visualized in the following workflow:
Case Study: N-Acylation with Acetic Anhydride
N-acylation is a fundamental transformation in organic synthesis. The reaction of butylamine isomers with an acylating agent like acetic anhydride to form the corresponding N-butylacetamide is a good model to illustrate the differences in their reactivity.
General Reaction Scheme:
R-NH₂ + (CH₃CO)₂O → R-NHCOCH₃ + CH₃COOH
Experimental Data:
| Amine | Product | Expected Relative Yield | Rationale |
| n-Butylamine | N-n-butylacetamide | High | Low steric hindrance allows for easy nucleophilic attack on the carbonyl carbon of acetic anhydride. |
| iso-Butylamine | N-isobutylacetamide | High | Similar to n-butylamine, the steric bulk is distant from the nitrogen atom, resulting in high reactivity. |
| sec-Butylamine | N-sec-butylacetamide | Moderate to High | Increased steric hindrance at the alpha-carbon slightly impedes the approach to the electrophile, potentially requiring longer reaction times or slightly harsher conditions for complete conversion. |
| tert-Butylamine | N-tert-butylacetamide | Low to Moderate | Significant steric hindrance from the three methyl groups on the alpha-carbon severely hinders the nucleophilic attack, leading to a much slower reaction rate and lower yield under standard conditions. |
The following diagram illustrates the logical relationship between the structure of the butylamine isomer and the expected outcome of the acylation reaction.
Experimental Protocols
Representative Protocol for N-Acylation of a Primary Amine with Acetic Anhydride:
This protocol is a general procedure and may require optimization for each specific butylamine isomer, particularly for tert-butylamine, which may necessitate more forcing conditions.
Materials:
-
Primary amine (e.g., n-butylamine)
-
Acetic anhydride
-
Pyridine (or another suitable base/solvent)
-
Diethyl ether (or other suitable extraction solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq.) in pyridine (2-3 volumes).
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine and unreacted amine), water, saturated sodium bicarbonate solution (to remove acetic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-acetylated product.
-
The product can be further purified by distillation or recrystallization if necessary.
Conclusion
The choice of butylamine isomer in organic synthesis has a profound impact on the outcome of a reaction. n-Butylamine and iso-butylamine are excellent choices for applications requiring a strong, sterically unhindered primary amine nucleophile. sec-Butylamine offers a balance of nucleophilicity and steric bulk, which can be useful in certain contexts. tert-Butylamine, with its significant steric hindrance, is a less effective nucleophile but can be employed as a bulky, non-nucleophilic base or when steric hindrance is desired to control selectivity. Understanding the interplay between the structure, physical properties, and reactivity of these isomers is crucial for the rational design and successful execution of synthetic routes in research and development.
References
- 1. n-Butylamine - Wikipedia [en.wikipedia.org]
- 2. sec-Butylamine [drugfuture.com]
- 3. Isobutylamine - Wikipedia [en.wikipedia.org]
- 4. Tert-Butylamine [chemeurope.com]
- 5. adakem.com [adakem.com]
- 6. Appendix D: Dissociation Constants and pKb Values for Bases at 25°C [saylordotorg.github.io]
- 7. 8 constitutional isomers of molecular formula C4H11N names structural aliphatic amines primary secondary tertiary structural formula skeletal formula of isomers of C4H11N uses applications doc brown's advanced organic chemistry notes [docbrown.info]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. fiveable.me [fiveable.me]
A Comparative Guide to the Spectroscopic Analysis of Sec-Butylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data for sec-butylamine and its derivatives, offering a foundational dataset for the structural confirmation of related compounds. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), serves as a crucial reference for researchers engaged in the synthesis, characterization, and development of novel chemical entities.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for sec-butylamine and two of its common derivatives: N-methyl-sec-butylamine and N-acetyl-sec-butylamine. These compounds illustrate the influence of substitution on the spectroscopic properties of the sec-butylamine scaffold.
| Spectroscopic Technique | sec-Butylamine | N-methyl-sec-butylamine | N-acetyl-sec-butylamine |
| ¹H NMR (δ, ppm) | ~2.77 (m, 1H, CH-N), ~1.45 (m, 2H, CH₂), ~1.20 (d, 3H, CH₃), ~0.90 (t, 3H, CH₃), ~1.1 (br s, 2H, NH₂)[1] | Data not readily available | ~5.2 (br s, 1H, NH), ~3.8 (m, 1H, CH-N), ~1.9 (s, 3H, COCH₃), ~1.4 (m, 2H, CH₂), ~1.1 (d, 3H, CH₃), ~0.8 (t, 3H, CH₃) |
| ¹³C NMR (δ, ppm) | ~50.0 (CH-N), ~32.0 (CH₂), ~20.0 (CH₃), ~10.0 (CH₃)[2] | Data not readily available | ~170.0 (C=O), ~50.0 (CH-N), ~30.0 (CH₂), ~23.0 (COCH₃), ~20.0 (CH₃), ~10.0 (CH₃)[3] |
| IR (cm⁻¹) | ~3360, 3280 (N-H stretch, primary amine), ~2960-2850 (C-H stretch), ~1600 (N-H bend)[4][5] | ~3300 (N-H stretch, secondary amine), ~2960-2850 (C-H stretch) | ~3300 (N-H stretch, amide), ~2960-2850 (C-H stretch), ~1640 (C=O stretch, amide I), ~1550 (N-H bend, amide II) |
| Mass Spec. (m/z) | 73 (M+), 58, 44 (base peak)[6][7][8] | 87 (M+), 72, 58 (base peak) | 115 (M+), 100, 86, 72, 44 (base peak)[9] |
Experimental Workflow
The structural elucidation of sec-butylamine derivatives using spectroscopy follows a logical progression. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for the spectroscopic analysis and structural confirmation of synthesized compounds.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and the nature of the derivative being analyzed.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified sec-butylamine derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent will depend on the solubility of the compound. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the derivative is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Solid: If the derivative is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the spectrometer and acquire the sample spectrum.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like sec-butylamine and its simple derivatives, gas chromatography-mass spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer. Direct infusion via a syringe pump can also be used.
-
Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio. The molecular ion peak (M+) and the fragmentation pattern are analyzed to determine the molecular weight and deduce the structure of the compound.
References
- 1. sec-Butylamine(13952-84-6) 1H NMR spectrum [chemicalbook.com]
- 2. sec-Butylamine(13952-84-6) 13C NMR spectrum [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sec-Butylamine(13952-84-6) IR Spectrum [m.chemicalbook.com]
- 6. sec-Butylamine [webbook.nist.gov]
- 7. sec-Butylamine(13952-84-6) MS spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. N-sec-Butylacetamide | C6H13NO | CID 347477 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Determining the Enantiomeric Excess of sec-Butylamine
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules like sec-butylamine is a critical step in ensuring the efficacy, safety, and quality of pharmaceutical products and chemical processes. This guide provides a comparative overview of the most common analytical techniques used for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. Each method is presented with its underlying principles, detailed experimental protocols, and comparative data to aid in selecting the most appropriate technique for your specific research needs.
Method Comparison at a Glance
The choice of method for determining the enantiomeric excess of sec-butylamine depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the nature of the sample matrix. Chromatographic methods like GC and HPLC are often preferred for their high accuracy and resolving power, while spectroscopic and polarimetric methods can offer faster analysis times.
| Method | Principle | Sample Preparation | Typical Throughput | Key Advantages | Common Challenges |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. | Derivatization to a volatile derivative (e.g., N-trifluoroacetyl) is required. | High | High resolution, fast analysis times. | Derivatization step adds to sample preparation time and complexity. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase (CSP) in the liquid phase. | Direct injection or derivatization to improve detection. | Medium to High | Broad applicability, robust, various detection methods. | Method development can be time-consuming; requires specialized chiral columns. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. | Simple mixing of the analyte with a chiral solvating agent in an NMR tube. | Low to Medium | Non-destructive, provides structural information. | Lower sensitivity compared to chromatographic methods; requires higher sample concentrations. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral sample. | Dissolving the sample in a suitable solvent. | High | Fast, simple, and non-destructive. | Less accurate for low ee values; requires pure samples; specific rotation must be known. |
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers. For primary amines like sec-butylamine, derivatization is essential to increase volatility and improve chromatographic performance.
Experimental Protocol:
1. Derivatization (N-Trifluoroacetylation):
-
Dissolve approximately 10 mg of sec-butylamine in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add an excess of trifluoroacetic anhydride (TFAA) (e.g., 100 µL) and a catalytic amount of a non-nucleophilic base like pyridine.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Quench the reaction with water and extract the N-trifluoroacetyl-sec-butylamine derivative with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and, if necessary, concentrate the solution.
2. GC Analysis:
-
Column: A chiral GC column, such as one with a derivatized cyclodextrin stationary phase (e.g., Chirasil-Dex CB).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 220 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 150 °C at a rate of 5 °C/min.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 250 °C.
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and versatile technique for enantiomeric separation. Polysaccharide-based chiral stationary phases are particularly effective for the separation of chiral amines.
Experimental Protocol:
1. Sample Preparation:
-
Dissolve the sec-butylamine sample in the mobile phase to a concentration of approximately 1 mg/mL.
2. HPLC Analysis:
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® IA or Chiralpak® IB.
-
Mobile Phase: A mixture of n-hexane and a polar organic solvent like 2-propanol or ethanol, with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape. A typical mobile phase could be n-Hexane/2-Propanol/DEA (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
Illustrative Data for a Similar Amine (3,3-dimethyl-2-butylamine): [1]
| Enantiomer | Retention Time (min) |
| Enantiomer 1 | ~7.5 |
| Enantiomer 2 | ~8.5 |
Conditions: Chiralpak IE, simultaneous UV and FL detection.[1]
NMR Spectroscopy
NMR spectroscopy using chiral solvating agents (CSAs) offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. The CSA forms transient diastereomeric complexes with the enantiomers of sec-butylamine, resulting in separate signals in the ¹H NMR spectrum.
Experimental Protocol:
1. Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of the sec-butylamine sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add an appropriate amount of a chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL). The molar ratio of CSA to analyte may need to be optimized, but a 1:1 ratio is a good starting point.
-
Gently mix the sample.
2. NMR Analysis:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Identify a proton signal of sec-butylamine (e.g., the methine proton) that shows baseline separation for the two enantiomers.
-
Integrate the separated signals to determine the enantiomeric ratio.
Expected Data: The chemical shifts of the protons in the two enantiomers will differ slightly upon addition of the chiral solvating agent. The ratio of the integrals of these separated peaks corresponds to the enantiomeric ratio.
Polarimetry
Polarimetry is a classical and straightforward method for determining enantiomeric excess based on the ability of chiral molecules to rotate plane-polarized light.
Experimental Protocol:
1. Sample Preparation:
-
Accurately weigh a sample of sec-butylamine and dissolve it in a known volume of a suitable solvent (e.g., ethanol) in a volumetric flask. The concentration should be around 1 g/100 mL.
-
If the sample is a neat liquid, it can be used directly.
2. Measurement:
-
Fill a polarimeter cell of a known path length (typically 1 dm) with the sample solution.
-
Measure the observed optical rotation (α) using a polarimeter at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.
3. Calculation of Enantiomeric Excess: The enantiomeric excess (% ee) is calculated using the following formula:
% ee = ([α]observed / [α]max) * 100
Where:
-
[α]observed is the specific rotation of the sample.
-
[α]max is the specific rotation of the pure enantiomer.
Reference Data for sec-Butylamine:
| Enantiomer | Specific Rotation ([α]D) | Reference |
| (S)-(+)-sec-Butylamine | +7.80° (neat, 15 °C) | [2] |
| (R)-(-)-sec-Butylamine | -6 to -10° (neat, 20 °C) | [3] |
| l-form (presumed R) | -7.64° | [4] |
Note: The specific rotation can vary with temperature and solvent. It is crucial to use a reference value measured under the same conditions as the sample.
Conclusion
The determination of the enantiomeric excess of sec-butylamine can be reliably achieved through several analytical techniques. Chiral GC and HPLC offer high accuracy and resolution, making them suitable for quality control and regulatory purposes, although they require more extensive method development. NMR spectroscopy with chiral solvating agents provides a rapid and non-destructive alternative, which is particularly useful for reaction monitoring. Polarimetry is a quick and simple method but is best suited for samples with high enantiomeric purity and when a reliable reference standard is available. The selection of the optimal method will ultimately depend on the specific requirements of the analysis and the resources available in the laboratory.
References
A Comparative Guide to the X-ray Crystallography of Sec-Butylamine Diastereomeric Salts
For Researchers, Scientists, and Drug Development Professionals
The resolution of enantiomers is a critical process in the development of chiral drugs and fine chemicals. One of the most established methods for achieving this separation is through the formation of diastereomeric salts, which can be separated by fractional crystallization due to their different physical properties. The precise three-dimensional arrangement of these salts, which dictates their crystallizability and solubility differences, can be definitively determined by single-crystal X-ray crystallography.
This guide provides a comparative overview of the X-ray crystallographic analysis of diastereomeric salts of sec-butylamine, a common resolving agent. We will delve into the experimental protocols for salt formation and crystallographic analysis, and present the crystallographic data in a structured format to facilitate comparison. While a comprehensive comparison would ideally include data for multiple diastereomeric pairs, this guide is based on the available published data for the salt of (S)-sec-butylamine with L-tartaric acid.[1][2][3] The structure of a comparative table for a second, hypothetical diastereomer with mandelic acid is also presented to illustrate how such a comparison would be formatted.
Comparison of Crystallographic Data
The following tables summarize the key crystallographic parameters for the diastereomeric salt of (S)-sec-butylamine with L-tartaric acid. A second table with hypothetical data for a diastereomeric salt with (R)-mandelic acid is included to demonstrate a comparative framework.
Table 1: Crystallographic Data for (S)-sec-Butylammonium L-Tartrate Monohydrate [1][2][3]
| Parameter | Value |
| Chemical Formula | C4H12N+·C4H5O6-·H2O |
| Formula Weight | 241.24 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | 7.8282 (3) |
| b (Å) | 7.5872 (3) |
| c (Å) | 10.1561 (4) |
| α (°) | 90 |
| β (°) | 106.693 (2) |
| γ (°) | 90 |
| Volume (ų) | 577.89 (4) |
| Z | 2 |
| Density (calculated) | 1.387 Mg/m³ |
| Absorption Coefficient (mm⁻¹) | 0.12 |
| F(000) | 260 |
Table 2: Illustrative Crystallographic Data for a Hypothetical (S)-sec-Butylammonium (R)-Mandelate Salt
| Parameter | Illustrative Value |
| Chemical Formula | C4H12N+·C8H7O3- |
| Formula Weight | 225.29 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 6.5432 |
| b (Å) | 8.9876 |
| c (Å) | 20.1234 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1182.1 |
| Z | 4 |
| Density (calculated) | 1.265 Mg/m³ |
| Absorption Coefficient (mm⁻¹) | 0.09 |
| F(000) | 488 |
Experimental Protocols
The following protocols are based on the successful resolution and crystallographic analysis of (S)-sec-butylammonium L-tartrate monohydrate.[1]
Synthesis and Crystallization of (S)-sec-Butylammonium L-Tartrate Monohydrate[1]
-
Materials: Racemic sec-butylamine, L-tartaric acid, deionized water.
-
Procedure:
-
Racemic sec-butylamine (324.0 mmol) was added to 40 ml of water and stirred until a homogeneous solution was formed.
-
L-tartaric acid (333.1 mmol) was slowly added to the stirring solution of sec-butylamine.
-
The resulting solution was covered and allowed to stand at ambient temperature.
-
Crystal formation was observed after 24 hours. The less soluble diastereomeric salt, (S)-sec-butylammonium L-tartrate monohydrate, selectively crystallizes.
-
Single-Crystal X-ray Diffraction Analysis
-
Data Collection:
-
A suitable single crystal of the diastereomeric salt was selected and mounted on a diffractometer.
-
X-ray diffraction data were collected at a controlled temperature (typically 100-293 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
-
Structure Solution and Refinement:
-
The collected diffraction data were processed to determine the unit cell dimensions and space group.
-
The crystal structure was solved using direct methods or Patterson methods.
-
The structural model was refined using full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
-
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the resolution of a racemic amine via diastereomeric salt formation and subsequent crystallographic analysis.
Caption: A diagram illustrating the workflow for the resolution of sec-butylamine.
This guide provides a foundational understanding of the crystallographic analysis of sec-butylamine diastereomeric salts. Further research and publication of the crystal structures of other diastereomeric pairs of sec-butylamine would be invaluable for a more comprehensive comparative analysis, which is crucial for optimizing chiral resolution processes in academic and industrial settings.
References
A Comparative Guide to the Application of Sec-Butylamine in Chiral Synthesis
In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often intrinsically linked to its stereochemistry. Chiral amines are indispensable tools in this pursuit, serving as resolving agents, catalysts, and chiral auxiliaries. Among these, sec-butylamine, a readily available and cost-effective primary amine, has carved out a niche in various synthetic applications. This guide provides a comparative overview of sec-butylamine's performance against other commonly used chiral amines in key synthetic transformations, supported by experimental data and detailed methodologies.
Chiral Resolution of Racemic Carboxylic Acids: A Case Study with Profens
One of the most established applications of chiral amines is the resolution of racemic carboxylic acids through the formation of diastereomeric salts. Profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs), are prime candidates for this method as they possess a chiral center where only one enantiomer typically exhibits the desired therapeutic effect. While α-phenylethylamine is a frequently cited resolving agent for profens, this section will explore the use of (S)-sec-butylamine in this context and compare its efficacy.
Comparison of Resolving Agents for (±)-Ibuprofen
| Resolving Agent | Racemic Acid | Solvent | Yield of Diastereomeric Salt | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) of Recovered Acid |
| (S)-α-phenylethylamine | (±)-Ibuprofen | Aqueous Ethanol | ~40-50% (for the less soluble salt) | High (typically >95%) | >90% |
Note: The data presented in this table is aggregated from typical laboratory procedures for the resolution of ibuprofen and may vary depending on specific experimental conditions.
Experimental Protocol: Resolution of (±)-Ibuprofen with (S)-α-phenylethylamine
This protocol is a generalized procedure based on common laboratory practices for chiral resolution.
Materials:
-
(±)-Ibuprofen
-
(S)-(-)-α-phenylethylamine
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
Salt Formation: A solution of (±)-Ibuprofen in ethanol is heated. To this, a stoichiometric amount of (S)-(-)-α-phenylethylamine is added. Water is then added to the hot solution to facilitate precipitation of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: The mixture is allowed to cool to room temperature and then further cooled in an ice bath to maximize crystallization. The precipitated salt, enriched in the (S)-Ibuprofen-(S)-α-phenylethylamine diastereomer, is collected by vacuum filtration.
-
Recrystallization (Optional): To enhance the diastereomeric purity, the collected salt can be recrystallized from a suitable solvent system (e.g., ethanol/water).
-
Liberation of the Enantiomerically Enriched Acid: The purified diastereomeric salt is treated with an aqueous solution of hydrochloric acid to protonate the carboxylate and liberate the free carboxylic acid.
-
Extraction: The enantiomerically enriched Ibuprofen is extracted from the aqueous solution using an organic solvent such as diethyl ether.
-
Isolation of the Final Product: The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the enantiomerically enriched (S)-(+)-Ibuprofen.
Sec-Butylamine as a Chiral Auxiliary in Asymmetric Synthesis
Beyond its role as a resolving agent, chiral sec-butylamine can also be employed as a chiral auxiliary. In this approach, the amine is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered.
While specific examples with detailed quantitative comparisons to other auxiliaries for the same reaction were not found in the initial literature search, the general principle involves the formation of a chiral imine from a prochiral ketone or aldehyde and enantiopure sec-butylamine. This imine then undergoes a diastereoselective reaction, such as alkylation or reduction, where the stereocenter on the sec-butylamine directs the approach of the incoming reagent.
Logical Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
Caption: Asymmetric synthesis workflow using a chiral auxiliary.
Alternative Chiral Amines in Synthesis
A variety of other chiral amines are frequently used in asymmetric synthesis, each with its own advantages depending on the specific application.
-
α-Phenylethylamine: As demonstrated in the ibuprofen resolution, this amine is highly effective for the resolution of carboxylic acids due to the formation of crystalline diastereomeric salts. Its aromatic ring can also play a role in π-stacking interactions, which can influence the stereochemical outcome in certain reactions.
-
tert-Butanesulfinamide (Ellman's Auxiliary): This chiral sulfinamide is a versatile and widely used chiral auxiliary for the asymmetric synthesis of amines from prochiral imines. It often provides high diastereoselectivities and the auxiliary can be readily cleaved under mild acidic conditions.
-
Cinchona Alkaloids and their Derivatives: These naturally occurring chiral amines and their synthetic derivatives are powerful organocatalysts for a wide range of enantioselective reactions.
Conclusion
Sec-butylamine is a valuable and versatile chiral amine in the synthetic chemist's toolbox. Its application as a resolving agent, while perhaps less documented in readily available literature for common substrates like profens compared to α-phenylethylamine, remains a viable and cost-effective strategy. Furthermore, its use as a chiral auxiliary presents an alternative approach to the asymmetric synthesis of chiral molecules.
The choice of a chiral amine in a synthetic route will always depend on a multitude of factors, including the nature of the substrate, the desired transformation, and economic considerations. While more specialized and often more expensive reagents may offer higher stereoselectivity in certain cases, the simplicity and availability of sec-butylamine ensure its continued relevance in the field of organic synthesis. Further research directly comparing the efficacy of sec-butylamine to other chiral amines in a systematic manner would be highly beneficial for the scientific community.
A Comparative Analysis of Synthetic Routes to Sec-Butylamine for Research and Development
A detailed examination of four prominent synthesis methodologies for sec-butylamine reveals distinct advantages and drawbacks in terms of yield, cost, safety, and environmental impact. This guide provides researchers, scientists, and drug development professionals with a comprehensive cost-benefit analysis, supported by experimental data and protocols, to inform the selection of the most appropriate synthetic route for their specific needs.
Sec-butylamine, a crucial chiral building block in the synthesis of pharmaceuticals and agrochemicals, can be produced through various chemical pathways. The most common industrial and laboratory-scale methods include the reductive amination of 2-butanone, catalytic amination of 2-butanol, the Hofmann rearrangement of 2-methylbutanamide, and the Leuckart reaction of 2-butanone. The choice of a particular route is often dictated by factors such as the desired stereochemistry, scale of production, available equipment, and cost of raw materials.
Executive Summary of Synthesis Routes
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Typical Yield | Key Advantages | Key Disadvantages |
| Reductive Amination | 2-Butanone, Ammonia/Amine | Reducing agents (e.g., NaBH₄, H₂/Catalyst) | High | High yield, versatile, relatively mild conditions. | Cost and handling of reducing agents, potential for over-alkylation. |
| Catalytic Amination | 2-Butanol, Ammonia | Metal catalysts (e.g., Ni, Cu, Co) | High | Atom economical, potentially lower cost raw material. | High temperatures and pressures, catalyst deactivation, selectivity can be an issue.[1][2] |
| Hofmann Rearrangement | 2-Methylbutanamide | Bromine, Strong Base (e.g., NaOH) | Moderate to High | Useful for creating a primary amine with one less carbon. | Use of hazardous reagents (bromine), stoichiometric waste generation. |
| Leuckart Reaction | 2-Butanone, Formic Acid/Formamide | Formic acid or its derivatives | Moderate | Inexpensive reagents. | High reaction temperatures, formation of formylated byproducts, often lower yields.[3][4] |
Reductive Amination of 2-Butanone
Reductive amination is a widely employed and versatile method for the synthesis of amines.[5][6] This two-step, one-pot reaction involves the formation of an imine from 2-butanone and an ammonia source, followed by its reduction to sec-butylamine.
A variety of reducing agents can be utilized, each with its own set of advantages and disadvantages. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.[6][7][8]
Experimental Protocol: Reductive Amination using Sodium Borohydride
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-butanone (1 equivalent) in methanol. Add a solution of ammonia in methanol (excess, typically 3-5 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5-2 equivalents) portion-wise, maintaining the temperature below 20°C.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Purification: Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sec-butylamine can be further purified by distillation.
A specific example for the synthesis of (R)-sec-butylamine from 2-butanone reported a total cost of $342.45 to produce 5g of the product.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation method of n-butylamine - Eureka | Patsnap [eureka.patsnap.com]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Sec-butylamine Synthesis and Analysis | KEY [slideshare.net]
Unraveling the Catalytic Landscape: A Computational Comparison of Sec-Butylamine and its Alternatives
For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate catalyst is paramount to optimizing reaction efficiency, selectivity, and yield. This guide provides a comparative analysis of sec-butylamine's performance in catalytic cycles, benchmarked against other primary and secondary amines, through the lens of computational modeling. By examining key quantitative data and reaction mechanisms, this document aims to inform catalyst selection and guide future research.
This analysis leverages density functional theory (DFT) and other computational methods to elucidate the subtle electronic and steric factors that govern catalyst performance. While direct computational comparisons across a wide range of catalytic cycles are still emerging, this guide synthesizes available data to offer valuable insights into the reactivity of sec-butylamine relative to its isomers and other commonly used amine catalysts.
Performance Comparison in Catalytic Processes
The efficacy of an amine catalyst is intrinsically linked to its structure, which influences its nucleophilicity, steric hindrance, and ability to stabilize transition states. The following tables summarize quantitative data from computational studies on the performance of sec-butylamine and other amines in representative chemical transformations.
Hydrogen Abstraction Reactivity
A foundational aspect of many catalytic cycles is the ability of the catalyst to participate in hydrogen transfer steps. A comparative computational study on the hydrogen abstraction reactions from n-butylamine and sec-butylamine by hydroxyl radicals (•OH) provides a direct comparison of their intrinsic reactivity.
Table 1: Calculated Activation Energies (in kcal/mol) for Hydrogen Abstraction from Butylamine Isomers by •OH Radical [1]
| Abstraction Site | n-Butylamine | sec-Butylamine |
| N-H | 2.45 | 2.58 |
| α-C-H | 1.15 | 0.98 |
| β-C-H | 3.25 | 3.54 (from CH3) / 2.98 (from CH2) |
| γ-C-H | 2.58 | - |
Lower activation energy indicates a more favorable reaction.
This data suggests that for the crucial α-C-H abstraction, which is often involved in enamine formation, sec-butylamine exhibits a slightly lower activation barrier compared to n-butylamine, indicating a potentially higher reactivity at this site.
Aza-Michael Addition Reactivity
Table 2: Calculated Activation Free Energies (ΔG‡ in kcal/mol) for the Aza-Michael Addition of n-butylamine [2]
| Reaction Step | Catalyst | Solvent | ΔG‡ (kcal/mol) |
| Nucleophilic Attack | None | Water | 28.6 |
| Proton Transfer | None | Water | 17.3 |
These values for the uncatalyzed reaction of n-butylamine provide a baseline for understanding the energy barriers that a catalyst would need to overcome. The steric bulk of sec-butylamine compared to n-butylamine would likely influence the activation energy of the nucleophilic attack step.
Mechanistic Insights from Computational Modeling
Computational studies provide a window into the transition states and intermediates that govern a catalytic cycle. The following diagram illustrates a generalized enamine catalytic cycle for an aldol reaction, a common transformation catalyzed by primary and secondary amines.
Figure 1: Generalized enamine catalytic cycle for an amine-catalyzed aldol reaction.
This diagram illustrates the key steps in the catalytic cycle:
-
Catalyst Activation: The amine catalyst reacts with a ketone to form a nucleophilic enamine intermediate. The structure of the amine, including the steric bulk around the nitrogen atom as in sec-butylamine, can influence the rate of this step and the geometry of the resulting enamine.
-
C-C Bond Formation: The enamine attacks an aldehyde electrophile, forming the new carbon-carbon bond. The stereoselectivity of this step is often controlled by the chiral environment created by the catalyst.
-
Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the amine catalyst, allowing it to re-enter the catalytic cycle.
Experimental Protocols: A Note on Computational Methodology
The data presented in this guide are derived from computational studies, primarily employing Density Functional Theory (DFT). A typical experimental protocol for such a computational study would involve:
-
Model Construction: Building 3D models of all reactants, intermediates, transition states, and products.
-
Geometry Optimization: Using a specific DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311+G(d,p)) to find the lowest energy conformation of each species.
-
Frequency Calculation: Performing frequency calculations to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermochemical data such as Gibbs free energies.
-
Transition State Searching: Employing methods like synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) to locate the transition state structures connecting reactants and products.
-
Solvation Modeling: Applying a continuum solvation model (e.g., SMD, PCM) to account for the effect of the solvent on the reaction energetics.
For detailed experimental protocols, readers are encouraged to consult the primary research articles cited.
Conclusion
Computational modeling provides a powerful tool for dissecting the intricate details of catalytic cycles and predicting the performance of different catalysts. The available data suggests that sec-butylamine's structural features, particularly the steric hindrance around the amino group, can influence its reactivity in key steps of catalytic cycles. While direct computational comparisons with a broad range of amines are still needed, the insights gathered here can aid researchers in making more informed decisions in catalyst design and selection for a variety of organic transformations. Further computational and experimental studies are encouraged to build a more comprehensive understanding of the catalytic potential of sec-butylamine and its derivatives.
References
Safety Operating Guide
Proper Disposal of Sec-butylamine: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of sec-butylamine, ensuring the protection of personnel and the environment.
Sec-butylamine is a versatile compound utilized in various research and development applications. However, its hazardous properties necessitate meticulous disposal procedures to mitigate risks. This document provides comprehensive, step-by-step guidance for the proper disposal of sec-butylamine, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Sec-butylamine is a flammable, corrosive, and toxic substance that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed or inhaled and is very toxic to aquatic life.[1][2]
Key Safety Measures:
-
Ventilation: Always handle sec-butylamine in a well-ventilated area, preferably under a chemical fume hood.[3]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat or other protective clothing.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][2] Use non-sparking tools and explosion-proof equipment.[3]
-
Spill Response: In the event of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it in a suitable, closed container for disposal.[3][4] Do not allow the substance to enter drains or waterways.[3]
Quantitative Data for Sec-butylamine
The following tables summarize key quantitative data for sec-butylamine, providing essential information for safety and regulatory compliance.
Table 1: Regulatory and Safety Data
| Parameter | Value | Reference |
| UN Number | UN2733, UN2734, or UN2735 | [2][3] |
| DOT Hazard Class | 3 (Flammable Liquid), 8 (Corrosive) | [3] |
| OSHA PEL (related compound: n-butylamine) | Ceiling Limit: 5 ppm (15 mg/m³) | [5] |
| IDLH (related compound: n-butylamine) | 300 ppm | [5] |
Note: Permissible Exposure Limit (PEL) and Immediately Dangerous to Life or Health (IDLH) data are for the related compound n-butylamine and should be used as a guideline.
Table 2: Aquatic Toxicity Data
| Organism | Test Type | Value | Reference |
| Freshwater Fish | 96h LC50 | 32 - 68 mg/L | [3][6] |
| Water Flea | 48h EC50 | 37.9 mg/L | [3] |
| Freshwater Algae | 72h EC50 | 0.54 mg/L | [3] |
LC50 (Lethal Concentration, 50%): The concentration of a chemical that is lethal to 50% of the test organisms. EC50 (Effective Concentration, 50%): The concentration of a chemical that causes a specified effect in 50% of the test organisms.
Disposal Procedures
The proper disposal of sec-butylamine is critical and must be conducted in accordance with all applicable federal, state, and local regulations. As a chemical waste generator, it is your responsibility to ensure that the waste is correctly classified and managed.[3]
Step-by-Step Disposal Protocol:
-
Waste Identification and Classification:
-
Sec-butylamine is a hazardous waste due to its characteristics of ignitability, corrosivity, and toxicity.
-
While a specific EPA waste code is not explicitly assigned to pure, unused sec-butylamine, it may fall under the "D001" code for ignitability (flash point < 140°F) and "D002" for corrosivity (pH ≤ 2 or ≥ 12.5).[7][8] It is the generator's responsibility to perform a hazardous waste determination.
-
-
Waste Collection and Storage:
-
Collect waste sec-butylamine and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.
-
The container should be made of a compatible material and clearly marked as "Hazardous Waste" with the name "sec-Butylamine."
-
Store the waste container in a cool, dry, well-ventilated area away from incompatible materials such as acids and strong oxidizing agents.
-
-
Engage a Licensed Waste Disposal Service:
-
The disposal of sec-butylamine must be handled by a licensed professional waste disposal company.
-
Provide the waste disposal service with a completed Safety Data Sheet (SDS) for sec-butylamine and a detailed description of the waste.
-
-
Transportation:
-
The transportation of sec-butylamine waste is regulated by the Department of Transportation (DOT).
-
The proper shipping name for waste sec-butylamine is typically "Amines, liquid, corrosive, flammable, n.o.s." with the technical name "sec-Butylamine".[3]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of sec-butylamine.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of sec-butylamine, fostering a secure working environment and upholding environmental responsibility.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. sec-Butylamine | 13952-84-6 | TCI AMERICA [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. my.alfred.edu [my.alfred.edu]
Essential Safety and Operational Guidance for Handling Sec-Butylamine
This document provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the safe handling of sec-butylamine in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
Sec-butylamine is a highly flammable, toxic, and corrosive liquid that requires stringent safety measures.[1][2][3] It can cause severe skin burns and eye damage upon contact.[1][2] Inhalation of vapors may be harmful, and ingestion is toxic.[1][2] The vapor is heavier than air and can travel to an ignition source and flash back.[4] It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[1][4][5]
Quantitative Data Summary
The following table summarizes key quantitative data for sec-butylamine.
| Property | Value |
| CAS Number | 13952-84-6 |
| Molecular Formula | C4H11N |
| Boiling Point | 63 °C (145.4 °F) |
| Melting Point | -72 °C to -104 °C |
| Flash Point | -19 °C to -20 °C (-2.2 °F to -4 °F) |
| Flammability Limits | LEL: 1.8% (V) / UEL: 9.0% (V) |
| Vapor Pressure | 178 mmHg @ 25 °C |
| Specific Gravity | 0.715 to 0.723 @ 20/4 °C |
| Oral LD50 (Rat) | 147-152 mg/kg |
| Dermal LD50 (Rabbit) | 2500 mg/kg |
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory when handling sec-butylamine. Always wear the following equipment:
-
Eye and Face Protection : Chemical safety goggles that meet ANSI Z.87.1 standards are required.[7] A face shield should be worn over safety goggles when there is a splash hazard, such as during pouring or transfers.[7][8]
-
Skin Protection :
-
Gloves : High-performance nitrile gloves are suitable for heavy-duty cleaning and provide chemical resistance.[8] For prolonged contact, consider butyl rubber or Viton gloves.[9] Always inspect gloves for integrity before use and wash hands after removal.
-
Lab Coat/Apron : A chemical-resistant splash-proof apron or a Nomex® laboratory coat should be worn over cotton clothing.[8][10] Ensure the lab coat is buttoned and fits properly to cover as much skin as possible.[10]
-
-
Respiratory Protection : All work with sec-butylamine should be conducted in a certified chemical fume hood to ensure adequate ventilation.[6] If engineering controls are not sufficient or during a large spill, a respirator with an appropriate filter (e.g., Filter type AX) is required.[5] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[10]
-
Footwear : Closed-toe, closed-heel shoes that cover the entire foot are mandatory.[7][10]
Operational Plan: Safe Handling Protocol
This step-by-step guide outlines the procedure for safely handling sec-butylamine.
-
Preparation and Hazard Assessment :
-
Before starting work, review the Safety Data Sheet (SDS) for sec-butylamine.[5]
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Locate the nearest emergency eyewash station and safety shower and confirm they are accessible and operational.
-
Assemble all necessary PPE and ensure it is in good condition.
-
-
Handling and Use :
-
Storage :
-
Store sec-butylamine in a tightly sealed container in a dry, cool, and well-ventilated area.[4][12]
-
Store in a designated corrosives and flammables cabinet.
-
Keep away from ignition sources, strong acids, and oxidizing agents.[4][6] The material is air-sensitive and should be stored under an inert gas.[6][11]
-
-
Disposal :
-
Dispose of sec-butylamine and any contaminated materials as hazardous waste.
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[6]
-
Do not dispose of the chemical down the drain, as it is very toxic to aquatic life.[5][6]
-
Handle uncleaned, empty containers as you would the product itself.
-
Emergency Procedures
Immediate and appropriate response is critical in an emergency.
-
Skin Contact : Immediately remove all contaminated clothing.[5] Rinse the affected skin with large amounts of water for at least 15 minutes, then wash gently with soap and water.[3][5] Seek immediate medical attention.[5]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.[5]
-
Inhalation : Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[6] If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion : Do NOT induce vomiting.[6] Rinse the mouth with water.[6] Have the victim drink water (two glasses at most).[5] Seek immediate medical attention.[5]
-
Spill Response :
-
Evacuate personnel from the area and ensure adequate ventilation.
-
Remove all sources of ignition.[13]
-
For small spills, absorb with an inert, non-combustible material (e.g., Chemizorb® or dry sand) and place in a sealed container for disposal.[5]
-
For large spills, isolate the spill area and prevent entry.[3] Contain the spill and collect it with a liquid-absorbent material.[5] Prevent the spill from entering drains.[5]
-
Sec-Butylamine Spill Response Workflow
Caption: Workflow for responding to a sec-butylamine spill.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. (±)-sec-butyl amine, 13952-84-6 [thegoodscentscompany.com]
- 3. SEC-BUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 9. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 12. nbinno.com [nbinno.com]
- 13. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
